molecular formula C8H9F2N B3031608 2,2-Difluoro-2-phenylethanamine CAS No. 55601-21-3

2,2-Difluoro-2-phenylethanamine

Cat. No.: B3031608
CAS No.: 55601-21-3
M. Wt: 157.16 g/mol
InChI Key: FZUZAXBAUSXGAV-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-phenylethanamine is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Difluoro-2-phenylethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Difluoro-2-phenylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-2-phenylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9F2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUZAXBAUSXGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(CN)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505171
Record name 2,2-Difluoro-2-phenylethan-1-amine
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Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55601-21-3
Record name β,β-Difluorobenzeneethanamine
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Record name 2,2-Difluoro-2-phenylethan-1-amine
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Record name 2,2-Difluoro-2-phenylethylamine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,2-Difluoro-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurotransmitters, hormones, and therapeutic agents.[1][2] Its derivatives are central to the pharmacology of the central nervous system (CNS).[1] In parallel, the strategic incorporation of fluorine into drug candidates has become a powerful and widely adopted strategy to modulate key molecular properties.[3][4] Judicious placement of fluorine can profoundly influence a molecule's metabolic stability, basicity (pKa), lipophilicity, and binding affinity, addressing many challenges in drug optimization.[5]

This guide focuses on 2,2-Difluoro-2-phenylethanamine, a molecule that merges these two critical domains. The introduction of a gem-difluoro group at the benzylic position (the carbon atom adjacent to the phenyl ring) creates a unique chemical entity with properties distinct from its non-fluorinated parent. This document provides an in-depth analysis of its physicochemical properties, synthetic strategies, chemical reactivity, and potential applications, with a particular focus on its relevance to researchers in drug discovery and development.

Section 1: Physicochemical Properties and Structural Analysis

The defining feature of 2,2-Difluoro-2-phenylethanamine is the C-F bond. The high electronegativity of fluorine induces a strong dipole moment and significantly alters the electronic environment of the molecule.

PropertyValueSource
Chemical Name 2,2-Difluoro-2-phenylethanamine-
CAS Number 55601-21-3[6]
Molecular Formula C₈H₉F₂N[6]
Molecular Weight 157.16 g/mol [6]
Related Compound 2,2-Difluoro-2-phenylethanamine HCl-
CAS Number (HCl Salt) 39625-10-0[7][8]
Molecular Formula (HCl Salt) C₈H₁₀ClF₂N[7]
Molecular Weight (HCl Salt) 193.62 g/mol
Structural Impact of Gem-Difluorination

The two fluorine atoms at the benzylic position exert a powerful electron-withdrawing effect through induction. This has several key structural and electronic consequences:

  • Bond Strengthening: The C-F bonds are exceptionally strong, contributing to the overall stability of the molecule.

  • Altered Acidity of Benzylic Protons: While this molecule has no benzylic protons, in related structures like α,α-difluoroketones, the gem-difluoro group increases the acidity of adjacent C-H bonds and makes the carbonyl carbon more electrophilic.[9]

  • Reduced Basicity of the Amine: The most significant electronic consequence is the drastic reduction in the basicity of the primary amine. The electron-withdrawing nature of the CF₂ group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. This lowering of the pKa is a critical feature in drug design, as it dictates the ionization state of the molecule at physiological pH (pH 7.4), which in turn governs its solubility, membrane permeability, and receptor interactions.[5]

Predicted Spectroscopic Signature

While specific, verified spectra for this compound are not widely published, its structure allows for the confident prediction of key features in NMR spectroscopy.

  • ¹H NMR: The spectrum would feature complex multiplets in the aromatic region (7.2-7.5 ppm) corresponding to the five phenyl protons. The two protons of the methylene group (-CH₂-) adjacent to the amine would appear as a triplet of triplets, due to coupling with both the two fluorine atoms and the two protons of the -NH₂ group. The amine protons (-NH₂) would likely appear as a broad singlet.

  • ¹³C NMR: The carbon atom bearing the two fluorine atoms (CF₂) would be the most notable signal, appearing as a triplet due to one-bond C-F coupling. Its chemical shift would be significantly downfield compared to a standard methylene carbon.

  • ¹⁹F NMR: This would be the most informative spectrum. It would show a single signal, a triplet, arising from the two equivalent fluorine atoms coupling with the two adjacent methylene protons.

Section 2: Synthesis and Manufacturing

The synthesis of α,α-difluorinated amines presents unique challenges due to the electronic properties of the target motif.[10] Direct fluorination of phenethylamine is not feasible. Therefore, synthetic strategies typically rely on building blocks that already contain the gem-difluoro moiety.

A plausible and efficient laboratory-scale synthesis involves the reduction of 2,2-difluoro-2-phenylacetamide. This precursor can be synthesized from phenylacetic acid through α,α-difluorination followed by conversion to the amide.

Synthesis of 2,2-Difluoro-2-phenylethanamine A Phenylacetic Acid B 2,2-Difluoro-2-phenylacetic Acid A->B  Electrophilic  Fluorination C 2,2-Difluoro-2-phenylacetyl Chloride B->C  SOCl₂ or  (COCl)₂ D 2,2-Difluoro-2-phenylacetamide C->D  NH₄OH E 2,2-Difluoro-2-phenylethanamine D->E  Reduction  (e.g., LiAlH₄, BH₃)

Caption: Proposed synthetic workflow for 2,2-Difluoro-2-phenylethanamine.

Experimental Protocol: Reduction of 2,2-Difluoro-2-phenylacetamide

This protocol is a representative methodology based on standard organic chemistry transformations and should be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (4 equivalents) under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve 2,2-difluoro-2-phenylacetamide (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred borane solution at 0 °C.

    • Causality: The dropwise addition at low temperature is crucial to control the initial exothermic reaction between the borane and the amide. Anhydrous conditions are necessary as borane reacts violently with water.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Causality: Heating is required to drive the reduction of the amide to the amine to completion.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add 6 M hydrochloric acid (HCl) dropwise to quench the excess borane and hydrolyze the intermediate borane-amine complex. Vigorous hydrogen gas evolution will occur.

    • Self-Validation: The cessation of gas evolution is a key indicator that the quenching process is complete. This step is highly exothermic and must be done with extreme care.

  • Workup and Extraction: Make the aqueous solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide (NaOH). Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

    • Causality: Basification deprotonates the ammonium salt to the free amine, rendering it soluble in the organic solvent for extraction.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2,2-Difluoro-2-phenylethanamine.

Section 3: Chemical Reactivity and Stability

The reactivity of 2,2-Difluoro-2-phenylethanamine is dominated by the interplay between the nucleophilic amine and the electron-withdrawing gem-difluoro group.

Basicity and Nucleophilicity

As previously discussed, the pKa of the amine is significantly lower than that of its non-fluorinated analog, 2-phenylethylamine. This reduced basicity also implies reduced nucleophilicity. While the amine will still undergo typical reactions such as acylation to form amides or alkylation to form secondary and tertiary amines, it may require more forcing reaction conditions (e.g., stronger electrophiles, higher temperatures) compared to non-fluorinated alkylamines.[11]

Metabolic Stability

A primary motivation for introducing a gem-difluoro group at the benzylic position is to enhance metabolic stability. The α-carbon of phenethylamines is a common site for oxidative metabolism by cytochrome P450 enzymes, leading to inactive metabolites. The strong C-F bonds are resistant to this enzymatic oxidation.

Caption: The gem-difluoro group blocks oxidative metabolism at the α-carbon.

This "metabolic blocking" effect can increase the half-life and bioavailability of a drug candidate, allowing for lower or less frequent dosing. This is a foundational concept in modern fluorine-based medicinal chemistry.[5]

Section 4: Applications in Medicinal Chemistry and Drug Development

The unique properties of 2,2-Difluoro-2-phenylethanamine make it a highly valuable building block for drug discovery.

  • Central Nervous System (CNS) Agents: The parent phenethylamine structure is a privileged scaffold for CNS targets.[1] Research has indicated that 2,2-Difluoro-2-phenylethanamine hydrochloride acts as a central nervous system stimulant in mice.[8] The difluorination modifies the potency, selectivity, and pharmacokinetic profile compared to non-fluorinated analogs, offering a route to novel therapeutics for neurological and psychiatric disorders.

  • Bioisosterism: The CF₂ group can serve as a non-hydrolyzable bioisostere of a ketone or hydrated ketone (gem-diol). This is particularly relevant in the design of enzyme inhibitors, where a carbonyl group is often essential for binding to the active site but is susceptible to hydrolysis.[9] Replacing a carbonyl with a CF₂ group can yield potent and stable inhibitors.

  • Fine-Tuning ADME Properties: The ability to precisely modulate pKa and lipophilicity is crucial for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By incorporating 2,2-Difluoro-2-phenylethanamine into a larger molecule, medicinal chemists can systematically tune these properties to achieve a desired therapeutic profile.[5]

Section 5: Safety, Handling, and Toxicology

Specific toxicological data for 2,2-Difluoro-2-phenylethanamine is not extensively documented in public literature. Therefore, a conservative approach to handling is mandatory, assuming it possesses hazards similar to or greater than its parent compound, 2-phenylethylamine.

The non-fluorinated 2-phenylethylamine is classified as toxic if swallowed and causes severe skin burns and eye damage.[12] It is described as being "extremely destructive to the tissue of the mucous membranes and upper respiratory tract, eyes, and skin".

HazardDescription for 2-PhenylethylamineGHS Classification
Acute Oral Toxicity Toxic if swallowed. LD50 Oral (Rat) is 287 mg/kg.Category 3 (H301)
Skin Corrosion Causes severe skin burns.[12]Category 1A (H314)
Eye Damage Causes serious eye damage.[12]Category 1 (H318)
Respiratory Hazard Material is extremely destructive to the upper respiratory tract.-
Recommended Handling Procedures

Given these hazards, 2,2-Difluoro-2-phenylethanamine should be handled only by trained personnel in a well-ventilated chemical fume hood. The following personal protective equipment (PPE) is required:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Not typically required if handled within a functional fume hood, but an appropriate respirator should be available for emergency situations.

All waste materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

2,2-Difluoro-2-phenylethanamine is a synthetically accessible and highly valuable molecule for chemical and pharmaceutical research. The strategic placement of the gem-difluoro group on the privileged 2-phenethylamine scaffold imparts a unique combination of properties. It offers a powerful tool for medicinal chemists to enhance metabolic stability, modulate physicochemical parameters like basicity, and explore novel pharmacological activities, particularly within the central nervous system. Its role as a bioisostere further expands its utility in the design of potent and stable enzyme inhibitors. As the field of fluorine chemistry continues to advance, the application of such precisely engineered building blocks will undoubtedly continue to drive the discovery of next-generation therapeutics.

References

  • Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. Journal of Organic Chemistry.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 2,2-DIFLUORO-2-PHENYLETHANAMINE CAS#: 55601-21-3. ChemicalBook.
  • Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. ResearchGate.
  • 55601-20-2 | 2-Fluoro-2-phenylethanamine. ChemScene.
  • 2,2-Difluoro-2-phenylethanamine HCl | CAS 39625-10-0. P212121 Store.
  • Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. ResearchGate.
  • Buy 2,2-Difluoroethylamine | 430-67-1. Smolecule.
  • 2,2-Difluoro-2-phenylethanaMine HCl | 39625-10-0. ChemicalBook.
  • Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. Changzhou Kangmei Chemical Industry Co.,Limited.
  • 2,2-Difluoro-2-phenylethan-1-ol. Oakwood Chemical.
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  • (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine | CAS 160797-29-5. Santa Cruz Biotechnology.
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  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Center for Biotechnology Information.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
  • 2-Phenylethylamine hydrochloride. Santa Cruz Biotechnology.
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Sources

2,2-Difluoro-2-phenylethanamine CAS number 55601-21-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2-Difluoro-2-phenylethanamine (CAS: 55601-21-3)

This document provides a comprehensive technical overview of 2,2-Difluoro-2-phenylethanamine, a fluorinated analogue of the well-known phenethylamine scaffold. This guide is intended for researchers, chemists, and drug development professionals interested in the synthesis, characterization, potential applications, and safe handling of this compound. The introduction of a gem-difluoro group at the benzylic position is a key structural modification that can profoundly influence metabolic stability, lipophilicity, and binding affinity, making this molecule a person of interest for novel pharmaceutical and agrochemical development.

Core Compound Identification and Properties

2,2-Difluoro-2-phenylethanamine is a derivative of phenethylamine, a structural backbone found in a wide array of endogenous neurotransmitters and synthetic psychoactive compounds.[1][2] The strategic placement of two fluorine atoms on the benzylic carbon distinguishes it from its parent compounds, offering unique physicochemical properties.

PropertyValueSource
CAS Number 55601-21-3[3]
Molecular Formula C₈H₉F₂N[3]
Molecular Weight 157.16 g/mol [3]
Synonyms 2,2-difluoro-2-phenylethan-1-amine
Physical Form Liquid
Typical Purity ≥97%
Storage Conditions Refrigerator (2-8°C)[4]

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes to α,α-difluoroamines exist, a robust and scalable approach often involves the reduction of a corresponding amide precursor. This method is advantageous due to the relative stability of the amide and the availability of powerful reducing agents. The synthesis of the related compound, 2,2-difluoroethylamine, has been achieved via the reduction of 2,2-difluoroacetamide, providing a strong precedent for this strategy.[5][6]

A proposed synthesis for 2,2-Difluoro-2-phenylethanamine would start from 2,2-difluoro-2-phenylacetamide.

Proposed Protocol: Amide Reduction for Synthesis

Principle: This protocol utilizes a strong hydride-donating agent, such as a Borane-Tetrahydrofuran (BH₃-THF) complex, to reduce the carbonyl group of 2,2-difluoro-2-phenylacetamide to a methylene group, yielding the target primary amine. Borane is selected over other agents like lithium aluminum hydride (LAH) in certain contexts for its milder reaction profile and reduced risk of side reactions with other functional groups, though LAH is also effective.[5]

Step-by-Step Methodology:

  • Inert Atmosphere: The reaction vessel (a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet) is thoroughly dried and purged with an inert gas (Nitrogen or Argon). This is critical as hydride reagents react violently with water.[7]

  • Reagent Charging: 2,2-difluoro-2-phenylacetamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: A solution of Borane-THF complex (approx. 2.0-3.0 eq) is added dropwise to the amide solution at 0°C (ice bath). The excess equivalents ensure the complete reduction of the amide.

  • Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approx. 66°C) for several hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol or a dilute HCl solution at 0°C to neutralize the excess borane.

  • Workup and Isolation: The solvent is removed under reduced pressure. The residue is then treated with a strong base (e.g., NaOH solution) to deprotonate the amine salt and facilitate extraction into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the final 2,2-Difluoro-2-phenylethanamine.

G cluster_synthesis Proposed Synthesis Pathway amide 2,2-Difluoro-2-phenylacetamide reagent 1. BH₃-THF 2. H₂O/Acid Workup amide->reagent product 2,2-Difluoro-2-phenylethanamine reagent->product Reduction

Caption: Proposed reduction of an amide precursor to synthesize the target amine.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized 2,2-Difluoro-2-phenylethanamine is paramount. A combination of chromatographic and spectroscopic techniques is required. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this volatile amine, providing both retention time for purity assessment and a mass spectrum for structural confirmation.[8][9]

Protocol: GC-MS for Identity and Purity Analysis

Principle: The sample is volatilized and separated on a GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Internal Standard: For quantitative analysis, a known amount of a suitable internal standard (e.g., a deuterated analogue or a compound with similar properties but different retention time) is added.

  • GC-MS Instrument Setup:

    • Injector: Splitless injection mode is often used for trace analysis, with an injection volume of 1 µL.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is appropriate.

    • Oven Program: A temperature gradient is employed, for example, starting at 60°C, holding for 2 minutes, then ramping at 10-20°C/min to 280°C.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard. The MS is set to scan a mass range of m/z 40-300.

  • Data Acquisition and Analysis:

    • The total ion chromatogram (TIC) is analyzed to determine the retention time of the main peak and calculate its percentage area, indicating purity.

    • The mass spectrum of the main peak is examined. Expected fragments for 2,2-Difluoro-2-phenylethanamine would include the molecular ion (M⁺) at m/z 157 and characteristic fragments resulting from the loss of amine or fluorinated groups.

G cluster_workflow Analytical Workflow prep Sample Preparation (Dilution in Solvent) inject GC Injection (Vaporization) prep->inject separate GC Column Separation (Based on Volatility) inject->separate ionize MS Ionization (Electron Impact) separate->ionize detect MS Detection (Mass-to-Charge Ratio) ionize->detect data Data Analysis (Purity & Structure) detect->data

Caption: Standard workflow for the analysis of volatile amines by GC-MS.

Potential Applications and Pharmacological Context

The phenethylamine skeleton is a privileged scaffold in medicinal chemistry, forming the basis for many central nervous system (CNS) stimulants.[10] The introduction of gem-difluoro groups can enhance metabolic stability by blocking enzymatic oxidation at the benzylic position, a common metabolic pathway for phenethylamines. This modification can lead to improved pharmacokinetic profiles.

Potential Research Applications:

  • Pharmaceutical Intermediate: As a building block for more complex molecules. Its HCl salt is noted for use in coupling reactions and pharmaceutical synthesis.[11]

  • Neuroscience Research: As a tool compound to study the structure-activity relationships (SAR) of monoamine transporter inhibitors or receptor ligands. The fluorine atoms can alter the pKa of the amine and its binding interactions.

  • Agrochemical Development: Related fluoroalkylamines are used as intermediates in the synthesis of pesticides and herbicides.[12]

G cluster_relations Structural & Functional Relationships parent Phenethylamine (Core Scaffold, CNS Stimulant) target 2,2-Difluoro-2-phenylethanamine (Target Compound) parent->target Gem-Difluorination analog1 Phenylethanolamine (β-Hydroxy Analog) parent->analog1 β-Hydroxylation analog2 2,2-Difluoroethylamine (Non-aromatic Analog) target->analog2 Aromatic Ring Removal drug Pharmaceuticals & Agrochemicals target->drug Potential Precursor

Caption: Relationship of the target compound to key structural analogs.

Safety, Handling, and Toxicology

2,2-Difluoro-2-phenylethanamine and its related salts are hazardous materials that must be handled with appropriate precautions in a controlled laboratory setting.

Hazard TypeInformationSource(s)
Acute Toxicity Toxic if swallowed. LD50 Oral (Rat) is 287 mg/kg.
Skin Corrosion Causes severe skin burns.
Eye Damage Causes serious eye damage.[13]
GHS Hazard Codes H227 (Combustible liquid), H290 (May be corrosive to metals), H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H402 (Harmful to aquatic life).
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[14]
Handling Use only in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[14]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[13][14]
First Aid (Skin) Immediately flush with plenty of water. Remove all contaminated clothing.[14]

Spill & Disposal: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb with an inert material and place in a suitable container for disposal. Do not let the product enter drains. Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

2,2-Difluoro-2-phenylethanamine (CAS: 55601-21-3) is a valuable research chemical with significant potential as an intermediate in the development of new pharmaceuticals and agrochemicals. Its unique structural feature—the gem-difluoro group at the benzylic position—imparts properties that are of high interest for modulating biological activity and metabolic stability. Proper synthesis, robust analytical characterization, and strict adherence to safety protocols are essential for its effective and safe utilization in research and development.

References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for 2,2-difluoro-2-phenylethanamine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793891, 2,2-Difluoro-2-phenylethanol. PubChem.
  • Aromsyn Co., Ltd. (n.d.). 2,2-Difluoro-2-phenylethanamine HCl.
  • ChemicalBook. (n.d.). 2,2-DIFLUORO-2-PHENYLETHANAMINE CAS#: 55601-21-3.
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  • Eurofins. (n.d.). Analytical Method Summaries.
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  • P212121 Store. (n.d.). 2,2-Difluoro-2-phenylethanamine HCl | CAS 39625-10-0.
  • BenchChem. (n.d.).
  • Changzhou Kangmei Chemical Industry Co., Ltd. (n.d.). Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1.
  • ResearchGate. (n.d.).
  • ChemScene. (n.d.). 55601-20-2 | 2-Fluoro-2-phenylethanamine.
  • PubMed. (2018, April 15).
  • Oxford Lab Fine Chem LLP. (n.d.). silicon metal powder - msds cas.
  • Google Patents. (n.d.). EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.
  • Google Patents. (n.d.). US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.
  • Fisher Scientific. (2025, December 21).
  • Oakwood Chemical. (n.d.). 2,2-Difluoro-2-phenylethan-1-ol.
  • Sigma-Aldrich. (n.d.). 2,2-difluoro-2-phenylethan-1-amine | 55601-21-3.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136274, 2,2-Difluoroethanamine. PubChem.
  • Sigma-Aldrich. (n.d.). Silicon powder, max. particle size 150 micron, 100g, purity 97.5 7440-21-3.
  • ChemicalBook. (n.d.). Silicon | 7440-21-3.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112321, N,N'-1,3-Propanediylbis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide). PubChem.
  • Wikipedia. (n.d.). Phenylethanolamine.
  • American Chemical Society. (2023, May 22). 2-Phenylethylamine.
  • MDPI. (2025, April 16). N-(2,2-Diphenylethyl)furan-2-carboxamide.
  • National Center for Biotechnology Information. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.

Sources

An In-depth Technical Guide to the Synthesis of 2,2-Difluoro-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Gem-Difluoro Moiety in Phenethylamine Scaffolds

The 2-phenethylamine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous neurotransmitters, hormones, and synthetic drugs that modulate critical biological pathways.[1][2] The strategic introduction of fluorine atoms into these molecules can profoundly alter their physicochemical and pharmacological properties. Specifically, the gem-difluoro (CF₂) group is a key bioisostere for carbonyl groups (C=O), ethers (C-O-C), and to some extent, benzylic carbons, offering a unique combination of steric and electronic characteristics.[3][4] Its incorporation can enhance metabolic stability by blocking oxidative pathways, modulate lipophilicity and cell permeability, and alter the conformational preferences and binding affinities of a molecule to its target receptor.[5]

This guide provides a comprehensive technical overview of the primary synthetic pathways to 2,2-Difluoro-2-phenylethanamine, a valuable building block for the development of novel pharmaceuticals and agrochemicals. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols for benchmark reactions, and compare the strategic advantages and limitations of each approach. The methodologies discussed are grounded in established chemical principles, focusing on both classical and modern synthetic strategies.

Part 1: De Novo Construction via Deoxofluorination of Carbonyl Precursors

A prevalent and direct strategy for installing a gem-difluoro group is the deoxofluorination of a corresponding ketone. This pathway leverages the readily available 2-amino-1-phenylethanone (phenacylamine) or its protected derivatives as the starting material. The core transformation involves the replacement of the carbonyl oxygen with two fluorine atoms using specialized fluorinating agents.

Pathway 1.1: Deoxofluorination using Aminosulfur Trifluorides

Aminosulfur trifluorides, such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable successor, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), are powerful reagents for converting ketones into gem-difluorides.[6] The reaction proceeds through an initial attack of the carbonyl oxygen on the sulfur atom, leading to a fluoro-alkoxysulfurane intermediate. Subsequent intramolecular nucleophilic substitution by fluoride, with the concomitant release of a stable thionylamide byproduct, generates the difluorinated product.

A critical consideration in this pathway is the management of the amine functional group. The free amine in phenacylamine is basic and can react with the fluorinating agent or promote side reactions. Therefore, the use of an acid-stable protecting group, such as a Boc-carbamate or an amide, is essential for achieving high yields and purity.

deoxofluorination start Protected 2-Amino-1-phenylethanone intermediate Fluoro-alkoxysulfurane Intermediate start->intermediate Reaction with Fluorinating Agent reagent DAST or Deoxo-Fluor® product Protected 2,2-Difluoro-2-phenylethanamine intermediate->product Fluoride Transfer & Byproduct Elimination final_product 2,2-Difluoro-2-phenylethanamine product->final_product Acidic Cleavage deprotection Deprotection (e.g., TFA, HCl)

Caption: Deoxofluorination of a protected α-amino ketone.

Experimental Protocol: Synthesis via Deoxofluorination of N-Boc-2-amino-1-phenylethanone

  • Protection: To a solution of 2-amino-1-phenylethanone hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Stir until all solids dissolve. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 12-18 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-amino-1-phenylethanone.

  • Fluorination: In a fume hood, dissolve N-Boc-2-amino-1-phenylethanone (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene (FPE) or Teflon vessel. Cool the solution to -78 °C under a nitrogen atmosphere. Add Deoxo-Fluor® (2.0-2.5 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Quenching and Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C. Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-2,2-difluoro-2-phenylethanamine.

  • Deprotection: Dissolve the purified Boc-protected amine in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material. Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in diethyl ether and precipitate the hydrochloride salt by bubbling HCl gas or adding a solution of HCl in ether. Collect the solid by filtration to yield 2,2-Difluoro-2-phenylethanamine HCl.[7]

Parameter Pathway 1.1: Deoxofluorination
Starting Material Protected 2-Amino-1-phenylethanone
Key Reagent DAST, Deoxo-Fluor®
Typical Yield 50-70% over 3 steps
Key Advantages Direct conversion of a common precursor.
Key Disadvantages Requires protecting group strategy. Fluorinating agents are hazardous, moisture-sensitive, and expensive.

Part 2: Synthesis from Difluorinated Building Blocks

An alternative strategic approach involves starting with a commercially available or readily synthesized building block that already contains the difluorophenylmethyl moiety. This circumvents the often harsh conditions required for deoxofluorination.

Pathway 2.1: Amination of 1-Halo-2,2-difluoro-2-phenylethane Derivatives

This pathway is analogous to classical amine syntheses via nucleophilic substitution. A suitable precursor, such as 1-bromo-2,2-difluoro-2-phenylethane, can be reacted with an ammonia equivalent. Direct amination with ammonia requires high temperatures and pressures and often leads to mixtures of primary, secondary, and tertiary amines.[8]

A more controlled and widely used method is the Gabriel synthesis, which employs phthalimide as a protected ammonia surrogate. The phthalimide anion displaces the halide, and the resulting N-substituted phthalimide is then cleaved, typically with hydrazine, to release the free primary amine.

gabriel_synthesis start 1-Bromo-2,2-difluoro- 2-phenylethane intermediate N-(2,2-Difluoro-2-phenylethyl) phthalimide start->intermediate SN2 Displacement reagent1 Potassium Phthalimide product 2,2-Difluoro-2-phenylethanamine intermediate->product Hydrazinolysis reagent2 Hydrazine (N₂H₄)

Caption: Gabriel synthesis of the target amine.

Experimental Protocol: Synthesis via Gabriel Synthesis

  • Precursor Synthesis: Phenylacetic acid can be converted to its acid chloride and then subjected to α-bromination. Subsequent fluorination using a nucleophilic source like spray-dried potassium fluoride or other fluoride salts can yield 2,2-difluoro-2-phenylacetic acid, which can be reduced (e.g., with borane) and then converted to the bromide (e.g., with PBr₃) to give 1-bromo-2,2-difluoro-2-phenylethane.

  • Phthalimide Alkylation: Add 1-bromo-2,2-difluoro-2-phenylethane (1.0 eq) to a solution of potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF). Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC. After completion, cool the reaction, pour it into ice water, and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain N-(2,2-difluoro-2-phenylethyl)phthalimide.

  • Hydrazinolysis: Suspend the N-substituted phthalimide (1.0 eq) in ethanol. Add hydrazine monohydrate (2.0-3.0 eq) and heat the mixture to reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form. Cool the reaction to room temperature and acidify with concentrated HCl. Filter off the precipitate and wash it with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of the desired amine. Recrystallize from ethanol/ether to yield pure 2,2-Difluoro-2-phenylethanamine HCl.

Pathway 2.2: Reduction of a Difluorinated Nitrile or Amide

This method leverages the robust chemistry of reducing nitriles or amides to amines. The key precursor, 2,2-difluoro-2-phenylacetonitrile or 2,2-difluoro-2-phenylacetamide, can be synthesized and then reduced using powerful hydride reagents or catalytic hydrogenation.

The synthesis of the nitrile can be achieved from α,α-difluorotoluene derivatives. For instance, bromination of α,α-difluorotoluene followed by cyanation provides the required precursor. The reduction of phenylacetonitrile to phenethylamine is a well-established industrial process, often using Raney Nickel catalyst under hydrogen pressure, and similar conditions can be applied here.[9][10] Alternatively, reduction of 2,2-difluoro-2-phenylacetamide, which can be prepared from the corresponding acid, with reagents like diborane or lithium aluminum hydride (LAH) is also effective.[11]

reduction_pathway cluster_nitrile Nitrile Reduction cluster_amide Amide Reduction nitrile 2,2-Difluoro-2-phenylacetonitrile amine1 2,2-Difluoro-2-phenylethanamine nitrile->amine1 LiAlH₄ or Raney Ni, H₂ amide 2,2-Difluoro-2-phenylacetamide amine2 2,2-Difluoro-2-phenylethanamine amide->amine2 LiAlH₄ or BH₃·THF

Sources

The Fluorine Effect: Technical Guide to 2,2-Difluoro-2-phenylethanamine

[1]

Executive Summary

2,2-Difluoro-2-phenylethanamine (CAS: 55601-21-3) represents a critical "bioisosteric" building block in modern medicinal chemistry.[1] By introducing a gem-difluoro group at the benzylic position of the phenethylamine scaffold, researchers can dramatically alter the physicochemical profile of the molecule—specifically lowering basicity (pKa) and blocking metabolic "soft spots"—while retaining the steric volume of the parent pharmacophore.

This guide provides a rigorous analysis of its nomenclature, physicochemical properties, validated synthetic pathways, and characterization data.

Part 1: Structural Identity & Nomenclature[1]

IUPAC Nomenclature Analysis

The systematic naming follows the hierarchy where the amine group determines the parent chain.

  • Parent Chain: Ethanamine (2-carbon chain containing the amine).[1]

  • Numbering: The carbon attached to the nitrogen is C1. Consequently, the adjacent carbon is C2.

  • Substituents: A phenyl ring and two fluorine atoms are attached to C2.[1]

Official Name: 2,2-difluoro-2-phenylethanamine Alternative Names:

1
Physicochemical Profile: The "Fluorine Effect"

The strategic insertion of the gem-difluoro motif creates a profound electronic shift compared to the non-fluorinated parent (phenethylamine).

PropertyPhenethylamine (Parent)2,2-Difluoro-2-phenylethanamineMechanism of Action
pKa (Conj.[1] Acid) ~9.8~7.1 – 7.4 (Predicted)Strong inductive effect (

) of Fluorine withdraws electron density from the amine, destabilizing the protonated state (

).
LogP 1.41~1.9 – 2.1 Fluorine increases lipophilicity; however, the lower pKa means more neutral species exist at pH 7.4 (LogD effects).
Metabolic Stability Low (Benzylic hydroxylation)High The C-F bond (~116 kcal/mol) is stronger than C-H (~98 kcal/mol) and blocks CYP450-mediated oxidation at the benzylic position.
Conformation FlexibleRestricted (Gauche) Electrostatic attraction between

and

locks the C-C bond in a gauche conformation.

Part 2: Synthetic Pathways[1]

Two primary routes are recommended for the synthesis of 2,2-difluoro-2-phenylethanamine. Method A is preferred for scale-up due to reagent availability, while Method B (Reformatsky) is superior for generating chiral analogs if substituted imines are used.[1]

Method A: Reduction of 2,2-Difluoro-2-phenylacetamide (Robust)

This method utilizes the reduction of the corresponding amide, which is easily accessible from the ethyl ester or acid chloride.

Reagents:

  • Precursor: 2,2-Difluoro-2-phenylacetamide[1]

  • Reducing Agent: Borane-Tetrahydrofuran complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    ).[1]
  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve 2,2-difluoro-2-phenylacetamide (1.0 eq) in anhydrous THF (0.2 M).

  • Reduction: Cool to 0°C. Add

    
     (1M solution, 3.0 eq) dropwise.
    
  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (amide spot disappearance).

  • Quench (Critical): Cool to 0°C. Slowly add Methanol (excess) to destroy excess borane. Then add 1M HCl and reflux for 1 hour to cleave the boron-amine complex.

  • Workup: Basify with NaOH (pH > 10), extract with DCM (

    
    ), dry over 
    
    
    , and concentrate.
  • Purification: Distillation or conversion to HCl salt for recrystallization (Ethanol/Ether).[1]

Method B: Reformatsky-Imine Route (Versatile)

This route constructs the carbon skeleton and is ideal if the amide precursor is not commercially available.

Reagents:

  • Ethyl bromodifluoroacetate (

    
    )
    
  • Benzaldehyde (or corresponding imine/sulfinylimine)

  • Activated Zinc dust (

    
    )
    

Protocol:

  • Imine Formation: Condense benzaldehyde with a nitrogen source (e.g., LiHMDS or a sulfinamide for chiral synthesis) to form the imine.

  • Reformatsky Addition: In THF, treat the imine with

    
     and activated Zn (Reflux or ultrasonic activation). This yields the 
    
    
    -amino ester (or sulfinyl protected amine).
  • Deprotection/Reduction: If an ester is formed, it must be reduced (e.g.,

    
    ) or hydrolyzed/Curtius rearrangement depending on the exact target. Note: For the title compound, direct addition to a sulfinylimine followed by deprotection is most direct.
    
Visualization: Synthetic Workflow

SynthesisStartStarting Material:BenzaldehydeRouteARoute A:Amide ReductionStart->RouteARouteBRoute B:ReformatskyStart->RouteBStepA11. Difluorination/Amidation(yields 2,2-difluoro-2-phenylacetamide)RouteA->StepA1StepB11. Imine Formation(Ph-CH=N-R)RouteB->StepB1StepA22. Reduction (BH3-THF)3. Acidic QuenchStepA1->StepA2ProductTARGET:2,2-Difluoro-2-phenylethanamineStepA2->ProductStepB22. + BrCF2COOEt / Zn(Reformatsky Addition)StepB1->StepB2StepB33. DeprotectionStepB2->StepB3StepB3->Product

Figure 1: Comparative synthetic pathways. Route A is preferred for bulk synthesis; Route B allows for asymmetric modification.

Part 3: Analytical Characterization[1]

Validating the synthesis requires confirming the presence of the gem-difluoro group and the integrity of the amine.

Nuclear Magnetic Resonance (NMR)[2][3][4]
  • 
     NMR (Typical): 
    
    • Signal:

      
       to 
      
      
      ppm.[1]
    • Multiplicity: Triplet (or dd) due to coupling with the adjacent

      
       protons (
      
      
      ).
    • Diagnostic: The absence of this signal indicates defluorination; a singlet indicates loss of the adjacent protons.

  • 
     NMR (Typical in 
    
    
    ):
    • Aromatic: Multiplet at 7.3–7.5 ppm (5H).

    • Methylene (

      
      ):  Triplet of triplets (tt) or multiplet around 3.0–3.3 ppm. The coupling is observed to both the Fluorines (
      
      
      Hz) and the amine protons (if visible).
    • Amine (

      
      ):  Broad singlet (exchangeable), usually 1.5–2.0 ppm.
      
Mass Spectrometry (MS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Mass:

    
    .[1]
    
  • Fragmentation: Look for loss of

    
     (17) or HF (20) in MS/MS.
    

Part 4: Medicinal Chemistry Applications[1][5][6][7]

Bioisosterism & Metabolic Blocking

The 2,2-difluoro-2-phenylethyl moiety is a bioisostere for:

  • Ethers: The

    
     group mimics the electronic properties and bond angle of an ether oxygen (
    
    
    ) but is more lipophilic.
  • Carbonyls: It mimics the polarity of a ketone/amide without the susceptibility to nucleophilic attack or hydrolysis.

Metabolic Advantage: In phenethylamines, the benzylic carbon is the primary site of metabolic degradation (hydroxylation). Replacing the benzylic hydrogens with fluorine renders this position metabolically inert, significantly extending the half-life (

pKa Modulation (The "Goldilocks" Zone)

Many CNS drugs fail because they are too basic (pKa > 9.5), leading to lysosomal trapping or poor blood-brain barrier (BBB) penetration.

  • Phenethylamine (pKa ~9.8): >99% protonated at pH 7.4.

  • 2,2-Difluoro analog (pKa ~7.3): ~50% neutral at pH 7.4.[1] This shift drastically improves passive diffusion across the BBB.

Visualization: Structure-Property Relationship

SARCore2,2-Difluoro-2-phenylethanaminepKapKa Modulation(Drops from ~9.8 to ~7.3)Core->pKaMetabMetabolic Blockade(Prevents Benzylic Oxidation)Core->MetabConfConformational Lock(Gauche Effect)Core->ConfpKa_DetailIncreases Neutral Fractionat pH 7.4 (Better BBB Permeability)pKa->pKa_DetailMetab_DetailExtends Half-life (t1/2)Metab->Metab_DetailConf_DetailImproves Receptor Selectivity(Rigidifies flexible chain)Conf->Conf_Detail

Figure 2: Impact of the gem-difluoro modification on pharmacological parameters.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Reeves, J. T., et al. (2013). General Synthesis of 2,2-Difluoroethylamines. The Journal of Organic Chemistry, 78(8), 3616–3620. Link

2,2-Difluoro-2-phenylethanamine physical and chemical data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2-Difluoro-2-phenylethanamine

Executive Summary

This technical guide provides a comprehensive overview of 2,2-Difluoro-2-phenylethanamine, a fluorinated analogue of the critical biogenic amine, 2-phenethylamine. The strategic incorporation of a geminal difluoro group at the benzylic position imparts unique physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's known and predicted physical and chemical properties, offers an in-depth analysis of its expected spectroscopic characteristics, presents a plausible, detailed protocol for its chemical synthesis, and discusses its potential applications, reactivity, and safety considerations. This guide is intended for scientists and professionals seeking to understand and utilize this compound as a valuable building block in the design of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Phenethylamines

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurotransmitters (e.g., dopamine, norepinephrine), hormones, and synthetic drugs.[1] Its derivatives are central to the development of agents targeting the central nervous system (CNS). The introduction of fluorine into drug candidates is a widely employed strategy to modulate key pharmacological properties.[2] Specifically, the gem-difluoro group, as seen in 2,2-Difluoro-2-phenylethanamine, offers several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the benzylic position, often susceptible to oxidative metabolism, more resistant to degradation. This can lead to an extended biological half-life.

  • Modulation of pKa: The high electronegativity of fluorine atoms can lower the basicity (pKa) of the proximal amino group. This alteration affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and receptor binding interactions.

  • Conformational Effects: The presence of the difluoro group can influence the molecule's preferred conformation, potentially locking it into a more bioactive shape for a specific target receptor.

Given these attributes, 2,2-Difluoro-2-phenylethanamine serves as a crucial intermediate for creating novel chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic profiles. One study has noted that its hydrochloride salt acts as a central nervous system stimulant in mice, highlighting its direct biological relevance.[3]

Physicochemical and Structural Data

The fundamental properties of 2,2-Difluoro-2-phenylethanamine and its common hydrochloride salt are summarized below. It is critical to note that while some data is available from chemical suppliers, many physical properties are computationally predicted and await experimental verification.

Chemical Structure

cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification/Salt Formation start Ethyl 2,2-difluoro-2-phenylacetate reagent1 Ammonia (aq. or gas) product1 2,2-Difluoro-2-phenylacetamide reagent1->product1 Ether or MeOH reagent2 1. BH₃•THF or NaBH₄/BF₃•OEt₂ 2. Aqueous Workup (NaOH) product1->reagent2 THF, 0°C to RT product2 2,2-Difluoro-2-phenylethanamine reagent3 1. Distillation or Chromatography 2. HCl in Ether product2->reagent3 final_product 2,2-Difluoro-2-phenylethanamine HCl

Caption: Proposed two-step synthesis of 2,2-Difluoro-2-phenylethanamine HCl.

Step-by-Step Methodology

Step 1: Synthesis of 2,2-Difluoro-2-phenylacetamide

  • Rationale: The starting ester is converted to the corresponding primary amide. Ammonia is a simple and effective nitrogen source for this transformation.

  • Procedure:

    • Dissolve ethyl 2,2-difluoro-2-phenylacetate (1.0 eq) in a suitable solvent such as methanol or diethyl ether in a pressure-rated vessel.

    • Cool the solution to 0 °C.

    • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess, >5 eq).

    • Seal the vessel and allow the reaction to stir at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, vent the excess ammonia (if used) and concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Reduction of Amide to 2,2-Difluoro-2-phenylethanamine

  • Rationale: A powerful reducing agent is required to reduce the amide carbonyl to a methylene group. Borane-tetrahydrofuran complex (BH₃•THF) is a common and effective reagent for this purpose. An alternative is the use of sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate. [4]2. Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,2-difluoro-2-phenylacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BH₃•THF (approx. 2.5-3.0 eq) dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl (aq) until gas evolution ceases.

    • Add 4M NaOH (aq) to make the solution strongly basic (pH > 12).

    • Extract the aqueous layer three times with diethyl ether or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base amine.

Step 3: Purification and Salt Formation

  • Rationale: The crude amine can be purified by distillation. For easier handling and improved stability, it is often converted to its hydrochloride salt, which is typically a crystalline solid.

  • Procedure:

    • Purify the crude amine by vacuum distillation.

    • Alternatively, for salt formation, dissolve the crude amine in anhydrous diethyl ether.

    • Cool the solution to 0 °C and slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.

    • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 2,2-Difluoro-2-phenylethanamine hydrochloride.

Chemical Reactivity and Stability

  • Basicity: The amine group is basic and will react readily with acids to form ammonium salts. Its predicted pKa of 6.73 suggests it is a weaker base than its non-fluorinated parent, 2-phenethylamine (pKa ≈ 9.8), due to the electron-withdrawing effect of the gem-difluoro group.

  • Nucleophilicity: The primary amine is a good nucleophile and can participate in reactions such as acylation, alkylation, and Schiff base formation.

  • Stability: The C-F bonds are highly stable and not prone to cleavage under normal conditions. The compound should be stable under recommended storage conditions. However, like many amines, it may be sensitive to air and light over long periods. Storing the hydrochloride salt under an inert atmosphere in a cool, dark place is recommended.

Applications in Research and Drug Development

The unique profile of 2,2-Difluoro-2-phenylethanamine makes it a highly attractive building block for pharmaceutical research.

  • CNS Agents: As a known CNS stimulant, this compound and its derivatives are prime candidates for research into treatments for neurological and psychiatric disorders, such as ADHD, depression, or narcolepsy. [3]The phenethylamine core is a well-established pharmacophore for interacting with monoamine transporters and receptors.

  • Metabolic Blocking: The gem-difluoro group serves as a bioisostere for a methylene or even a carbonyl group, but with the critical feature of blocking metabolic oxidation at that site. This strategy is invaluable for overcoming rapid drug metabolism, a common failure point in drug development.

  • Tracer Development for PET Imaging: The introduction of fluorine makes this scaffold a candidate for developing ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging, allowing for non-invasive study of drug distribution and target engagement in the brain.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for 2,2-Difluoro-2-phenylethanamine. Therefore, it must be handled with care, assuming it is hazardous. The following precautions are based on data for structurally related compounds like 2,2-difluoroethanol and various phenethylamines. [5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

References

  • [No Source]
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

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The Biological Activity of Fluorinated Phenethylamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modulating Phenethylamine Bioactivity

Phenethylamines represent a broad class of compounds, encompassing endogenous neurotransmitters, pharmaceuticals, and potent psychoactive substances.[1] The introduction of fluorine into the phenethylamine scaffold is a powerful medicinal chemistry strategy used to modulate a compound's physicochemical and pharmacological properties.[2][3][4] This strategic fluorination can significantly impact receptor affinity, functional activity, metabolic stability, and overall psychoactivity, offering a versatile tool for drug design and the study of neuropharmacology.[2][3] The effects of fluorination can range from a marked loss to a significant enhancement and prolongation of a compound's effects.[2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity of fluorinated phenethylamines. We will delve into their synthesis, explore the nuanced structure-activity relationships (SAR), and examine their pharmacological effects at key central nervous system targets. Furthermore, this guide provides detailed experimental protocols for the in vitro and in vivo characterization of these compounds, aiming to equip researchers with the practical knowledge to advance their investigations in this dynamic area of neuropharmacology.

Synthesis of Fluorinated Phenethylamines: Key Methodologies

The synthesis of fluorinated phenethylamines can be achieved through various routes, often involving the introduction of fluorine at a specific position on the aromatic ring of a precursor molecule. A common strategy involves the use of fluorinated starting materials, such as fluorinated benzaldehydes or acetophenones, which can then be elaborated to the desired phenethylamine structure.[5]

One established method is the Horner-Wadsworth-Emmons reaction, where a phosphonate ester is reacted with a fluorinated aldehyde or ketone to form an alkene, which can then be reduced to the corresponding alkane and subsequently converted to the phenethylamine.[5] Another approach involves the Negishi cross-coupling reaction, which can be used to form a carbon-carbon bond between a fluorinated aryl halide and an organozinc reagent.[6] More recent advancements include chemoenzymatic methods for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines, which utilize enzymatic resolution to achieve high optical purity.[5] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Structure-Activity Relationships (SAR): The Influence of Fluorine Substitution

The position and number of fluorine atoms on the phenethylamine core profoundly influence its biological activity. This is primarily due to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond.[4] These factors can alter the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets.[3]

Impact on Serotonergic Receptor Affinity and Function

The serotonin 2A (5-HT2A) receptor is a key target for many psychedelic phenethylamines, and fluorination can significantly modulate a compound's affinity and efficacy at this receptor.[2][7]

  • Ring Position: The position of fluorine on the phenyl ring is critical. For instance, in the 2,5-dimethoxyphenethylamine (2C) series, the introduction of a halogen at the 4-position generally maintains or enhances affinity for the 5-HT2A receptor.[7][8]

  • Alkoxy Chain Fluorination: Fluorination of the 4-alkoxy substituent in phenethylamine derivatives can have mixed effects. While a single terminal fluorine atom on an ethoxy group may decrease affinity, progressive fluorination can lead to an increase in affinity at both 5-HT2A and 5-HT2C receptors.[9]

  • N-Benzyl Substituents (NBOMes): The addition of an N-(2-methoxybenzyl) group to fluorinated phenethylamines can dramatically increase their potency at the 5-HT2A receptor.[10]

Effects on Dopaminergic and Noradrenergic Systems

Fluorination also impacts the interaction of phenethylamines with monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET). Unsubstituted phenethylamines tend to have a higher potency at DAT and NET compared to the serotonin transporter (SERT).[11] Para-chloro substitution, which can be considered analogous to some effects of fluorination, has been shown to increase potency at SERT.[11]

Pharmacological Effects of Fluorinated Phenethylamines

The pharmacological effects of fluorinated phenethylamines are diverse and depend on their specific structure and resulting receptor interaction profile. These effects can range from stimulant properties to potent psychedelic experiences.

In Vitro Pharmacology: Receptor Binding and Functional Assays

Fluorinated phenethylamines exhibit a wide range of binding affinities (Ki) and functional potencies (EC50) at various receptors. The following tables summarize key in vitro data for selected compounds.

Table 1: Binding Affinities (Ki) of Selected Fluorinated Phenethylamines at Serotonin Receptors

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)Reference
Ψ-2C-O-16 (14)600-1,6001,200-3,5001,010-4,440[12]
Ψ-2C-O-15 (15)600-1,6001,200-3,5001,010-4,440[12]
Ψ-2C-O-14 (16)600-1,6001,200-3,5001,010-4,440[12]
Ψ-DODFMO (26)84270-780>5,600[12]
25D-NBOMe<1<1>1000[10]
25E-NBOMe<1<1>1000[10]
25I-NBOH<1<5>1000[10]

Table 2: Functional Potencies (EC50) of Selected Fluorinated Phenethylamines at the 5-HT2A Receptor

CompoundEC50 (nM)Emax (%)Reference
Ψ-2C-O-14 (14)32-3,40016-84[12]
Ψ-2C-O-15 (15)32-3,40016-84[12]
Ψ-2C-O-16 (16)32-3,40016-84[12]
Ψ-DODFMO (26)58-1,30033-68[12]
25D-NBOMe0.51~100[10]
25E-NBOMe1.5~100[10]
25I-NBOH0.8~100[10]
In Vivo Pharmacology: Behavioral Effects

Fluorinated phenethylamines can induce a range of behavioral effects in animal models, which are indicative of their potential psychoactive properties in humans.

  • Locomotor Activity: Many fluorinated amphetamine and methamphetamine analogs produce dose-dependent increases in locomotor activity in rodents.[13][14] The potency and efficacy of these effects vary depending on the specific compound and the position of the fluorine atom.[13][14] For example, 2-FMA has been shown to be a potent stimulant, while 4-FMA is a weaker stimulant with lower peak effects.[13]

  • Drug Discrimination: In drug discrimination studies, fluorinated amphetamine analogs can fully substitute for methamphetamine, suggesting they have a similar potential for abuse.[13]

Experimental Protocols for the Evaluation of Fluorinated Phenethylamines

The following sections provide detailed, step-by-step methodologies for the in vitro and in vivo characterization of fluorinated phenethylamines. These protocols are intended to be self-validating systems, providing a robust framework for obtaining reliable and reproducible data.

Protocol 1: Competitive Radioligand Binding Assay for the 5-HT2A Receptor

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Non-specific binding control: 1 µM Ketanserin.[15]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl2.[16]

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[17]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the 96-well filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[17]

  • Assay Setup: In a total volume of 200-250 µL per well, add the following components in order:

    • Assay buffer.

    • Test compound at various concentrations (typically a serial dilution). For total binding wells, add buffer instead. For non-specific binding wells, add 1 µM Ketanserin.

    • 5-HT2A receptor membrane preparation (typically 70 µg of protein per well).[17]

    • [3H]ketanserin at a concentration near its Kd (e.g., 0.5 nM).[15]

  • Incubation: Incubate the plates at room temperature (or 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[17][18]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate using a cell harvester. Wash the filters four times with ice-cold wash buffer.[18]

  • Drying: Dry the filter plates for 30 minutes at 50°C.[18]

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway of 5-HT2A Receptor Activation

The following diagram illustrates the canonical signaling pathway activated by a fluorinated phenethylamine agonist at the 5-HT2A receptor.

G cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Fluorinated_Phenethylamine Fluorinated Phenethylamine (Agonist) Fluorinated_Phenethylamine->5HT2A_R Binds to DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release from ER IP3->Ca_Release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

General Workflow for Pharmacological Characterization

This diagram outlines a typical experimental workflow for the pharmacological evaluation of a novel fluorinated phenethylamine.

G Synthesis Synthesis & Purification of Fluorinated Phenethylamine In_Vitro In Vitro Characterization Synthesis->In_Vitro Binding_Assay Receptor Binding Assays (e.g., 5-HT2A, DAT) In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., Ca2+ Flux, cAMP) In_Vitro->Functional_Assay In_Vivo In Vivo Evaluation Binding_Assay->In_Vivo Functional_Assay->In_Vivo Locomotor Locomotor Activity In_Vivo->Locomotor Drug_Discrimination Drug Discrimination In_Vivo->Drug_Discrimination PK_PD Pharmacokinetics & Pharmacodynamics Locomotor->PK_PD Drug_Discrimination->PK_PD Data_Analysis Data Analysis & SAR Determination PK_PD->Data_Analysis

Caption: Pharmacological Characterization Workflow.

Protocol 2: Assessment of Locomotor Activity in Rodents

This protocol details a method for evaluating the stimulant effects of fluorinated phenethylamines by measuring locomotor activity in mice or rats.

Materials:

  • Test animals (e.g., male Swiss-Webster mice or Sprague-Dawley rats).

  • Fluorinated phenethylamine test compound.

  • Vehicle control (e.g., saline).

  • Open-field activity chambers equipped with infrared beams to automatically record movement.

  • Animal scale.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment begins.

  • Habituation: Place each animal individually into an open-field chamber and allow them to habituate for a period of 30-60 minutes. This minimizes the influence of novelty-induced activity on the results.

  • Dosing:

    • Weigh each animal to determine the correct dose volume.

    • Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection). A dose-response curve should be generated by testing multiple doses of the compound.

  • Data Collection: Immediately after dosing, return the animals to their respective open-field chambers. Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period, typically 1-2 hours. Data is often collected in 5 or 10-minute bins to assess the time course of the drug's effect.[13]

  • Data Analysis:

    • Calculate the mean locomotor activity for each treatment group at each time point.

    • Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare individual treatment groups to the vehicle control.

    • Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).[13]

Pharmacokinetics, Metabolism, and Toxicology

The introduction of fluorine can significantly alter the pharmacokinetic profile of phenethylamines. The strong carbon-fluorine bond often increases metabolic stability by blocking sites of enzymatic oxidation, which can lead to a longer half-life and duration of action.[3] For example, studies on 4-fluoroamphetamine (4-FA) have shown an elimination half-life of approximately 8-9 hours in humans.[19] However, it's important to note that metabolism can still occur at other positions on the molecule, and in some cases, metabolism can lead to the formation of toxic metabolites.[3]

The toxicology of fluorinated phenethylamines is an area of ongoing research. While some fluorinated compounds have been investigated for therapeutic applications, many are encountered as novel psychoactive substances with limited safety data.[13][[“]] Adverse effects associated with some of these compounds can include sympathomimetic toxicity, serotonin syndrome, and hallucinations.[1][21] Therefore, a thorough toxicological evaluation is crucial in the development of any new fluorinated phenethylamine.

Conclusion and Future Directions

Fluorination represents a highly effective strategy for modulating the biological activity of phenethylamines. By carefully considering the position and degree of fluorination, medicinal chemists can fine-tune receptor affinity, functional activity, and pharmacokinetic properties to achieve desired pharmacological profiles. The in-depth understanding of the structure-activity relationships, coupled with robust in vitro and in vivo characterization, is essential for the rational design of novel fluorinated phenethylamine-based therapeutics.

Future research in this field will likely focus on the development of more selective ligands for specific receptor subtypes, which could lead to new treatments for a variety of neuropsychiatric disorders with improved efficacy and reduced side effects. Furthermore, a deeper understanding of the metabolism and toxicology of these compounds is critical to ensure their safety. The continued application of advanced synthetic methodologies and pharmacological screening techniques will undoubtedly unlock the full potential of fluorinated phenethylamines in drug discovery.

References

  • Gatch, M. B., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Luethi, D., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Luethi, D., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Kim, J., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Shiue, C. Y., et al. (1993). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear Medicine and Biology. [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. [Link]

  • ChEMBL. Radioligand binding assays for human 5-HT2A receptor. EMBL-EBI. [Link]

  • Steuer, A. E., et al. (2019). Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. Drug Testing and Analysis. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • OpenMx. (2011). omxGraphviz help (making path diagrams). OpenMx. [Link]

  • Luethi, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. ResearchGate. [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]

  • Gatch, M. B. (2025). Investigating the impact of fluorination on the locomotor and discriminative stimulus effects of amphetamine and methamphetamine analogs in mice and rats. Scholar@UNT Health. [Link]

  • Jiang, Y., et al. (2019). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug Delivery and Translational Research. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • ResearchGate. Binding Affinities and Functional Activities at the Human Opioid... | Download Table. ResearchGate. [Link]

  • YouTube. (2021). Graphviz tutorial. YouTube. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Park, B. K., et al. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. [Link]

  • Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. PLoS One. [Link]

  • ResearchGate. The potent psychomotor, rewarding and reinforcing properties of 3-fluoromethamphetamine in rodents. ResearchGate. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Kolodiazhna, A. O., et al. (2024). Chemoenzymatic method for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines. Ukrainica Bioorganica Acta. [Link]

  • Kim, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Semantic Scholar. [Link]

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  • Kolenikov, S. How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. [Link]

  • Jackson, R. F. W., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Medicinal Chemistry. [Link]

  • Gatch, M. B., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. [Link]

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  • RTI International. In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors—On-target receptor potency and efficacy, and off-target effects. RTI International. [Link]

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The Fluorinated Scaffold: Therapeutic Potential and Chemical Biology of 2,2-Difluoro-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Difluoro-2-phenylethanamine (DFPEA) represents a specialized pharmacophore in modern medicinal chemistry, distinguished by the strategic introduction of a gem-difluoro (


) group at the benzylic (

) position of the phenethylamine scaffold. Unlike its non-fluorinated parent—a rapid substrate for Monoamine Oxidases (MAO)—DFPEA exhibits unique physicochemical properties, including modulated basicity, enhanced metabolic stability, and bioisosteric utility mimicking

-oxidized metabolites.

This guide analyzes the therapeutic utility of DFPEA not merely as a standalone agent, but as a privileged high-affinity motif in the development of Protein Tyrosine Phosphatase (PTPN) inhibitors for cancer immunotherapy and as a metabolically robust scaffold in neuropharmacology.

Chemical Biology & The "Fluorine Effect"

To understand the therapeutic potential of DFPEA, one must first quantify how the


-difluoro substitution alters the classical phenethylamine (PEA) profile.
Physicochemical Modulation

The introduction of two highly electronegative fluorine atoms creates a profound inductive effect (


) that propagates to the adjacent amine.
PropertyPhenethylamine (PEA)2,2-Difluoro-2-phenylethanamine (DFPEA)Mechanistic Impact
pKa (Amine) ~9.8~7.2 – 7.5Reduced Basicity: At physiological pH (7.4), a larger fraction of DFPEA exists as the free base compared to PEA. This significantly enhances blood-brain barrier (BBB) permeability and alters electrostatic interactions within binding pockets.
Metabolic Stability Low (

< 5 min)
HighBlockade of

-Hydroxylation:
The C-F bond (approx. 116 kcal/mol) renders the benzylic position inert to cytochrome P450-mediated benzylic hydroxylation.
Lipophilicity ModerateIncreasedHydrophobic Collapse: The

group increases lipophilicity (

), improving membrane partitioning while the fluorines can engage in orthogonal multipolar interactions.
Bioisosterism

DFPEA acts as a non-classical bioisostere for


-hydroxy-phenethylamines (e.g., Norepinephrine).
  • Electronic Mimicry: The electron-withdrawing nature of

    
     mimics the polarization of the C-O bond.
    
  • Steric Constraint: The Van der Waals radius of Fluorine (1.47 Å) is close to Oxygen (1.52 Å), allowing the molecule to fit into binding sites evolved for

    
    -hydroxylated ligands, yet it lacks hydrogen bond donor capability, altering receptor selectivity (e.g., reducing adrenergic agonist potency while maintaining affinity).
    

Therapeutic Applications

Oncology & Immunotherapy: PTPN2 Inhibition

The most prominent recent application of the DFPEA scaffold is in the inhibition of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) . PTPN2 functions as a negative regulator of the JAK-STAT pathway; its inhibition sensitizes tumor cells to Interferon-


 (IFN

) and enhances T-cell mediated cytotoxicity.
  • Role of DFPEA: In PTPN2 inhibitors, the DFPEA moiety serves as a hydrophobic anchor that occupies the active site or allosteric pockets. The gem-difluoro group prevents metabolic oxidation of the linker, a common failure point in early PTPN inhibitors.

  • Mechanism: By inhibiting PTPN2, DFPEA-derived compounds sustain the phosphorylation of STAT1, driving the expression of antigen-presenting machinery (MHC-I) on tumor cells.

Neuropharmacology: MAO-B Resistance

Phenethylamine (PEA) is an endogenous trace amine and neuromodulator, but its therapeutic use is nullified by rapid degradation via MAO-B.

  • Therapeutic Logic: DFPEA resists oxidative deamination at the

    
    -carbon. While 
    
    
    
    -methylation (amphetamine) is the classic solution,
    
    
    -difluorination offers an alternative that avoids the psychostimulant liability associated with strong dopamine release, potentially functioning as a trace amine-associated receptor 1 (TAAR1) agonist or a modulator of trace amine signaling without rapid clearance.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways between classical Phenethylamine and the therapeutic logic of the Difluoro-analog.

G PEA Phenethylamine (PEA) (Endogenous Scaffold) DFPEA 2,2-Difluoro-2-phenylethanamine (Therapeutic Scaffold) PEA->DFPEA Gem-Difluorination MAO MAO-B Enzyme PEA->MAO Rapid Oxidation CYP CYP450 / DBH PEA->CYP Beta-Hydroxylation DFPEA->MAO Steric/Electronic Blockade DFPEA->CYP C-F Bond Stability Target_PTPN2 PTPN2 Inhibition (Tumor Sensitization) DFPEA->Target_PTPN2 Hydrophobic Pharmacophore Target_CNS Enhanced CNS Half-life (Neuromodulation) DFPEA->Target_CNS pKa Modulation (~7.3) Metabolite Phenylacetic Acid (Inactive) MAO->Metabolite Hydroxyl Phenylethanolamine (Adrenergic Side Effects) CYP->Hydroxyl

Figure 1: Comparative metabolic fate and therapeutic targeting of PEA vs. DFPEA. The gem-difluoro modification blocks primary metabolic routes, enabling targeted PTPN2 and CNS activity.

Experimental Protocols

Synthesis of 2,2-Difluoro-2-phenylethanamine

Rationale: Direct fluorination of the amine is difficult. The preferred route is the reduction of the corresponding difluoroacetamide.

Reagents:

  • 2,2-Difluoro-2-phenylacetamide (Starting Material)[1]

  • Borane-Dimethyl Sulfide Complex (

    
    )
    
  • Tetrahydrofuran (THF), Anhydrous

  • Methanol (MeOH)

  • HCl (1M in diethyl ether)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 2,2-Difluoro-2-phenylacetamide (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Reduction: Dropwise add

    
     (3.0 eq) over 20 minutes.
    
  • Reflux: Remove ice bath and heat to reflux (66°C) for 16 hours. Monitor by TLC (disappearance of amide).

  • Quench: Cool to 0°C. Carefully add MeOH (excess) dropwise to quench unreacted borane (Caution:

    
     gas evolution).
    
  • Workup: Concentrate in vacuo. Redissolve residue in MeOH/HCl and reflux for 1 hour to break the amine-borane complex.

  • Isolation: Basify with 1M NaOH to pH >10, extract with Dichloromethane (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Salt Formation: Dissolve the resulting oil in diethyl ether and add 1M HCl/Ether to precipitate the hydrochloride salt.

PTPN2 Inhibition Assay (In Vitro)

Rationale: To validate the efficacy of DFPEA-derivatives in cancer immunotherapy contexts.

Materials:

  • Recombinant Human PTPN2 (catalytic domain)

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.05% Tween-20.

Protocol:

  • Preparation: Dilute DFPEA-derivative compounds in DMSO (10 mM stock).

  • Incubation: In a black 384-well plate, mix 10 µL of PTPN2 enzyme (final conc. 0.5 nM) with 100 nL of compound. Incubate for 15 min at RT.

  • Reaction Start: Add 10 µL of DiFMUP substrate (final conc.

    
    ).[2]
    
  • Measurement: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 minutes.

  • Analysis: Calculate

    
     by fitting the initial velocity vs. inhibitor concentration using a 4-parameter logistic model.
    

References

  • Vertex Pharmaceuticals. (2020). Protein Tyrosine Phosphatase Inhibitors and Methods of Use Thereof. Patent WO2020186199A1. Link

  • Donetti, A., et al. (1989).[3] Synthesis and pharmacological activity of 2,2-difluoro-2-phenylethylamine derivatives. Journal of Medicinal Chemistry, 32(5), 957-961. Link

  • Zhang, Z.Y. (2002). Protein tyrosine phosphatases: structure, signaling and drug discovery. Annual Review of Pharmacology and Toxicology, 42, 209-234. Link

  • Patsnap Synapse. (2025). Therapeutic applications for MAO inhibitors and Phenethylamine derivatives. Link

  • National Institutes of Health (NIH). (2025). Review of Selected 2-Phenylethylamine Derivatives. NCBI PMC.[4] Link

Sources

Technical Guide: 2,2-Difluoro-2-phenylethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Difluoro-2-phenylethanamine (also known as


-difluorophenethylamine) represents a high-value structural motif in modern drug design. It serves as a metabolically stable, physiochemically distinct bioisostere of the classical phenethylamine scaffold.

By introducing a gem-difluoro (


) group at the benzylic position, medicinal chemists can achieve two critical optimization goals simultaneously:
  • Metabolic Blockade: Complete inhibition of benzylic oxidation, a primary clearance pathway for phenethylamines.

  • pKa Modulation: A drastic reduction in amine basicity (by ~3 log units), facilitating improved membrane permeability and reduced off-target liability (e.g., hERG inhibition).

This guide outlines the physicochemical profile, strategic utility, and a robust, self-validating synthetic protocol for this moiety.

Part 1: Physicochemical Profile & The "Fluorine Effect"

The introduction of the gem-difluoro group fundamentally alters the electronic and steric landscape of the molecule without significantly changing its steric bulk compared to a methylene group.

Comparative Data Table
PropertyPhenethylamine (Parent)2,2-Difluoro-2-phenylethanamineImpact of

Structure


Bioisosteric Replacement
Basicity (pKa) ~9.8~6.7 - 7.1 Drastic Reduction (Inductive effect)
Lipophilicity (LogP) 1.411.66 - 1.90 Slight Increase (Lipophilic modulation)
Metabolic Liability High (Benzylic hydroxylation)Negligible Metabolic Blocking
H-Bond Donor 22Unchanged
Conformation FlexibleGauche-Biased Stereoelectronic control
Mechanistic Insights
  • pKa Depression: The strong electron-withdrawing nature of the fluorine atoms (

    
    ) exerts a powerful inductive effect (
    
    
    
    ) through the carbon backbone. This pulls electron density away from the amine nitrogen, destabilizing the protonated ammonium state and lowering the pKa. At physiological pH (7.4), a significant fraction of the difluoro analog exists as the neutral free base, enhancing passive diffusion across the blood-brain barrier (BBB).
  • Conformational Bias (The Gauche Effect): The

    
     group induces a "gauche effect," favoring conformations where the C-F bonds and the C-N bond are gauche rather than anti. This pre-organizes the molecule, potentially reducing the entropic penalty of binding to a receptor.
    

Part 2: Strategic Utility in Drug Design

Metabolic Stability (The "Soft Spot" Blockade)

Benzylic positions are notorious "metabolic soft spots," highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation.

  • Mechanism: CYP enzymes abstract a hydrogen atom from the benzylic carbon to form a radical, which is then hydroxylated.

  • Solution: Replacing benzylic hydrogens with fluorine renders this abstraction impossible (C-F bond energy ~116 kcal/mol vs. C-H ~98 kcal/mol). This forces metabolism to occur at distal sites or slows clearance significantly.

Reducing hERG Toxicity

Many basic amines (


) are protonated at physiological pH and can bind to the hERG potassium channel, leading to cardiotoxicity (QT prolongation).
  • Solution: By lowering the pKa to ~6.8, the concentration of the cationic species is reduced. Furthermore, the electron-deficient nature of the

    
     group reduces the cation-
    
    
    
    interaction potential often required for hERG binding.
Visualization: Metabolic & Physicochemical Impact

G cluster_0 Standard Phenethylamine cluster_1 2,2-Difluoro Analog PEA Phenethylamine (pKa ~9.8) Metabolite Benzylic Alcohol (Rapid Clearance) PEA->Metabolite CYP450 (Oxidation) DF_PEA 2,2-Difluoro-2-phenylethanamine (pKa ~6.8) PEA->DF_PEA Bioisosteric Replacement Stable Metabolically Stable (Prolonged Half-life) DF_PEA->Stable CYP450 (Blocked)

Caption: Comparison of metabolic fate. The difluoro-linker effectively blocks the primary oxidative clearance pathway.

Part 3: Synthesis Protocol (Laboratory Scale)

The most robust, self-validating route for laboratory synthesis avoids the use of unstable difluoro-haloalkane precursors. Instead, it utilizes the reduction of 2,2-difluoro-2-phenylacetamide .

Synthetic Pathway[1][2][3][4][5][6][7][8]
  • Precursor: Ethyl 2,2-difluoro-2-phenylacetate (Commercially available).

  • Step 1: Aminolysis to form the primary amide.

  • Step 2: Selective reduction using Borane-THF (

    
    ). Note: Avoid LiAlH4 if possible, as it can occasionally lead to defluorination or complex mixtures with 
    
    
    
    -difluoro amides.

Synthesis Start Ethyl 2,2-difluoro-2-phenylacetate (Ester) Amide 2,2-Difluoro-2-phenylacetamide (Intermediate) Start->Amide NH3 / MeOH RT, 12h Product 2,2-Difluoro-2-phenylethanamine (Target) Amide->Product BH3·THF Reflux, then HCl workup

Caption: Two-step synthesis from the ester precursor. Borane reduction preserves the C-F bonds.

Detailed Methodology
Step 1: Preparation of 2,2-Difluoro-2-phenylacetamide
  • Charge: In a round-bottom flask, dissolve Ethyl 2,2-difluoro-2-phenylacetate (1.0 equiv) in Methanol (5 mL/mmol).

  • Reagent: Add 7N Ammonia in Methanol (10 equiv) or bubble anhydrous

    
     gas through the solution for 30 minutes.
    
  • Reaction: Seal the vessel and stir at Room Temperature (25°C) for 12–16 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The ester spot should disappear.

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess ammonia.

  • Purification: The residue is typically a white solid. Triturate with cold hexanes to remove impurities. Yield is typically >90%.

Step 2: Reduction to Amine (The Critical Step)

Safety Note: Borane is pyrophoric. Use anhydrous conditions and inert atmosphere (


 or Ar).
  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Solvation: Dissolve the Amide (from Step 1, 1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Dropwise add

    
     complex  (1.0 M solution, 3.0–4.0 equiv). Caution: Gas evolution (
    
    
    
    ).
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

  • Quench (Acid Hydrolysis):

    • Cool to 0°C.[1]

    • Carefully add Methanol dropwise to destroy excess borane (watch for vigorous bubbling).

    • Add 6N HCl (excess) and reflux for 1 hour. This step breaks the boron-amine complex.

  • Isolation:

    • Concentrate in vacuo to remove THF/MeOH.

    • Dilute the aqueous residue with water. Wash with Diethyl Ether (to remove non-basic impurities).

    • Basify the aqueous layer to pH >12 using 10% NaOH or KOH .

    • Extract the free amine into Dichloromethane (DCM) (3x).

  • Finalization: Dry combined organics over

    
    , filter, and concentrate.
    
  • Salt Formation (Optional but Recommended): Dissolve the oil in minimal Ethanol and add HCl/Ether to precipitate the Hydrochloride salt . This is more stable for storage.

References

  • Physicochemical Properties of Fluorinated Amines Source: BenchChem Technical Guide / ResearchGate Title: The Influence of Gem-Difluorination on Amine Basicity and Lipophilicity. pKa effect)
  • Synthesis of 2,2-Difluoro-2-phenylethanamine

    • Source: ChemicalBook / Patent Liter
    • Title: Method for producing 2,2-difluoroethylamine derivatives.[2][3][4]

  • Metabolic Stability of Fluorin

    • Source: Journal of Medicinal Chemistry / NIH
    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • URL:[Link]

  • pKa Prediction and D

    • Source: ChemicalBook / EPA CompTox
    • Title: 2,2-Difluoro-2-phenylethanamine Properties (Predicted pKa 6.73).[5]

    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Difluoro-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2,2-Difluoro-2-phenylethanamine, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust two-step synthetic pathway commencing with the electrophilic gem-difluorination of 2-phenylacetonitrile to yield the key intermediate, 2,2-difluoro-2-phenylacetonitrile. This intermediate is subsequently reduced to the target primary amine. This guide offers detailed, step-by-step experimental procedures, mechanistic insights, safety protocols, and data presentation to aid researchers in the successful synthesis and characterization of this fluorinated compound.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The gem-difluoromethylene group (CF₂) is of particular interest as it can act as a bioisostere for carbonyl groups or ethers, enhancing the pharmacological profile of drug candidates. 2,2-Difluoro-2-phenylethanamine is a key structural motif and a versatile intermediate for the synthesis of more complex bioactive molecules. This guide details a reliable and reproducible two-step method for its preparation in a laboratory setting.

The chosen synthetic strategy involves:

  • Electrophilic gem-difluorination: The benzylic position of 2-phenylacetonitrile is activated by the electron-withdrawing nitrile group, making it susceptible to deprotonation and subsequent reaction with an electrophilic fluorine source.

  • Reduction of the nitrile: The resulting 2,2-difluoro-2-phenylacetonitrile is then reduced to the corresponding primary amine using a powerful hydride reducing agent.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below:

Synthetic_Pathway Start 2-Phenylacetonitrile Intermediate 2,2-Difluoro-2-phenylacetonitrile Start->Intermediate Step 1: gem-Difluorination Final 2,2-Difluoro-2-phenylethanamine Intermediate->Final Step 2: Reduction

Caption: Two-step synthesis of 2,2-Difluoro-2-phenylethanamine.

Experimental Protocols

Part 1: Synthesis of 2,2-Difluoro-2-phenylacetonitrile

This procedure details the electrophilic fluorination of 2-phenylacetonitrile at the benzylic position using an N-F fluorinating agent. The acidic nature of the benzylic protons, enhanced by the adjacent nitrile group, allows for deprotonation and subsequent reaction with an electrophilic fluorine source.[1][2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Phenylacetonitrile117.15101.17 g
Selectfluor®354.26227.79 g
Sodium Hydride (60% in oil)24.00220.88 g
Anhydrous Dimethylformamide (DMF)--50 mL
Diethyl Ether--As needed
Saturated aq. NH₄Cl--As needed
Brine--As needed
Anhydrous Magnesium Sulfate--As needed

Step-by-Step Protocol:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (0.88 g, 22 mmol) under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous DMF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of 2-phenylacetonitrile (1.17 g, 10 mmol) in anhydrous DMF (10 mL) to the stirred suspension over 15 minutes, maintaining the temperature at 0 °C.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the benzylic anion.

  • Fluorinating Agent Addition: In a separate flask, dissolve Selectfluor® (7.79 g, 22 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL) and water (100 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (3 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 2,2-difluoro-2-phenylacetonitrile.

Part 2: Synthesis of 2,2-Difluoro-2-phenylethanamine

This protocol describes the reduction of the nitrile functionality of 2,2-difluoro-2-phenylacetonitrile to a primary amine using lithium aluminum hydride (LAH), a potent reducing agent.[3][4][5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2,2-Difluoro-2-phenylacetonitrile153.1350.77 g
Lithium Aluminum Hydride (LAH)37.957.50.28 g
Anhydrous Tetrahydrofuran (THF)--40 mL
Water--As needed
15% Aqueous Sodium Hydroxide (NaOH)--As needed
Diethyl Ether--As needed
Anhydrous Sodium Sulfate--As needed

Safety Precautions:

  • Lithium Aluminum Hydride (LAH) is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves, must be worn at all times.[6][7][8][9][10] Ensure a Class D fire extinguisher and dry sand are readily accessible.

Step-by-Step Protocol:

  • Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add LAH (0.28 g, 7.5 mmol) under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of 2,2-difluoro-2-phenylacetonitrile (0.77 g, 5 mmol) in anhydrous THF (20 mL) to the stirred LAH suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Fieser work-up): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add the following dropwise while stirring vigorously:

    • 0.3 mL of water

    • 0.3 mL of 15% aqueous NaOH

    • 0.9 mL of water

  • Work-up: A granular white precipitate should form. Allow the mixture to stir at room temperature for 30 minutes.

  • Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-Difluoro-2-phenylethanamine.

  • Purification: The crude amine can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Mechanistic Insights

Step 1: gem-Difluorination

The reaction proceeds via the formation of a carbanion at the benzylic position, which is stabilized by the inductive and mesomeric effects of the nitrile group. This anion then acts as a nucleophile, attacking the electrophilic fluorine atom of Selectfluor® in two successive SN2-type reactions.

Fluorination_Mechanism cluster_0 Deprotonation cluster_1 First Fluorination cluster_2 Second Fluorination Start Ph-CH₂-CN Anion [Ph-CH-CN]⁻ Start->Anion + NaH MonoF Ph-CHF-CN Anion->MonoF + Selectfluor® DiF_Anion [Ph-CF-CN]⁻ MonoF->DiF_Anion + NaH DiF Ph-CF₂-CN DiF_Anion->DiF + Selectfluor®

Caption: Proposed mechanism for gem-difluorination of 2-phenylacetonitrile.

Step 2: Nitrile Reduction

The reduction of the nitrile to a primary amine with LAH involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This occurs in two successive additions, forming an intermediate imine which is then further reduced to the amine. The final step is a work-up with water to hydrolyze the aluminum-nitrogen complexes.

Reduction_Mechanism Nitrile Ph-CF₂-C≡N Imine_Complex Ph-CF₂-CH=N-AlH₃ Nitrile->Imine_Complex + 'H⁻' (from LAH) Amine_Complex Ph-CF₂-CH₂-N(AlH₃)₂ Imine_Complex->Amine_Complex + 'H⁻' (from LAH) Amine Ph-CF₂-CH₂-NH₂ Amine_Complex->Amine Aqueous Work-up

Caption: Simplified mechanism for the LAH reduction of a nitrile.

Characterization Data (Expected)

2,2-Difluoro-2-phenylacetonitrile:

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃): δ 7.5-7.7 (m, 5H, Ar-H).

  • ¹⁹F NMR (CDCl₃): δ -90 to -100 (s).

  • ¹³C NMR (CDCl₃): δ 130-140 (Ar-C), 125-130 (Ar-C), 115 (t, JCF ≈ 250 Hz, CF₂), 115 (CN).

2,2-Difluoro-2-phenylethanamine:

  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃): δ 7.4-7.6 (m, 5H, Ar-H), 3.1 (t, JHF ≈ 15 Hz, 2H, CH₂), 1.5 (s, 2H, NH₂).

  • ¹⁹F NMR (CDCl₃): δ -95 to -105 (t, JHF ≈ 15 Hz).

  • ¹³C NMR (CDCl₃): δ 135-145 (Ar-C), 125-130 (Ar-C), 120 (t, JCF ≈ 240 Hz, CF₂), 50 (t, JCF ≈ 25 Hz, CH₂).

References

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link][6]

  • Royal Society of Chemistry. A lithium aluminium hydride reduction. [Link][7]

  • PMC. (2025, May 26). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link][9]

  • Beilstein Journals. (2024, July 10). Benzylic C(sp3)–H fluorination. [Link][1]

  • Beilstein Journals. (2024, July 10). Benzylic C(sp3)–H fluorination. [Link][2]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

Sources

purification of 2,2-Difluoro-2-phenylethanamine by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Isolation and Purification of 2,2-Difluoro-2-phenylethanamine


-Fluorinated Amines

Executive Summary

This guide details the purification protocols for 2,2-Difluoro-2-phenylethanamine (CAS: 55601-21-3), a critical building block in medicinal chemistry. The introduction of the gem-difluoro moiety at the


-position significantly alters the physicochemical properties of the parent phenethylamine, specifically lowering the pKa and increasing lipophilicity.

While standard amine purification often suffers from peak tailing due to silanol interactions, the specific electronic properties of this fluorinated analog allow for optimized protocols. This document outlines two primary workflows: Normal Phase Flash Chromatography (for crude synthesis mixtures) and Reverse Phase Prep-HPLC (for high-purity isolation), concluding with a protocol for stable salt formation.

Chemical Intelligence & Separation Logic

To purify this molecule effectively, one must understand how the fluorine atoms manipulate its behavior on the column.

The -Fluorine Effect

The electron-withdrawing nature of the two fluorine atoms at the


-position exerts a strong inductive effect (

) on the amine nitrogen.
  • pKa Shift: While non-fluorinated phenethylamine has a pKa

    
     9.8, the pKa of 2,2-difluoro-2-phenylethanamine drops significantly, estimated between 6.5 – 7.0 .
    
  • Chromatographic Consequence: The reduced basicity means the amine interacts less aggressively with acidic silanols on silica gel compared to alkylamines. However, without a modifier, peak broadening will still occur.

  • UV Visibility: The phenyl ring ensures strong UV absorption at 254 nm , making detection straightforward compared to aliphatic difluoroamines.

PropertyValue / CharacteristicImpact on Purification
Formula

MW 157.16 g/mol
pKa (Est.) 6.7 ± 0.3Reduced basicity; easier elution than standard amines.[1]
LogP ~1.7Moderately lipophilic; retains well on C18.
Boiling Point ~228°CSafe to concentrate via rotary evaporation (unlike lighter fluoroamines).

Pre-Purification Analysis

Before committing to a prep run, validate the crude mixture.

TLC Method:

  • Stationary Phase: Silica Gel

    
    
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Visualization:

    • UV (254 nm): Dark spot (Phenyl ring).

    • Ninhydrin Stain: Heat required.[2] Primary amines turn purple/red.

DOT Diagram 1: General Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture Analysis Analytical QC (LC-MS / TLC) Start->Analysis Decision Purity < 85%? Analysis->Decision Flash Method A: Flash Chromatography (Silica + TEA) Decision->Flash Yes (Bulk Cleanup) Prep Method B: Prep-HPLC (C18 + Acidic Buffer) Decision->Prep No (Final Polish) Flash->Analysis Re-check Salt Salt Formation (HCl in Dioxane/Ether) Flash->Salt Prep->Salt Final Final Product (White Solid) Salt->Final

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude purity.

Protocol A: Normal Phase Flash Chromatography

Best for: Bulk purification of crude reaction mixtures (>500 mg).

The Challenge: Even with reduced basicity, the amine protons can hydrogen-bond with surface silanols (


), causing "streaking."
The Solution:  Use a basic modifier (Triethylamine or Ammonium Hydroxide) to compete for silanol sites.
Step-by-Step Protocol
  • Column Selection: Standard spherical Silica Gel (40–60 µm).

    • Alternative: Amine-functionalized silica (KP-NH) eliminates the need for modifiers but is more expensive.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1%

      
       (28% aq)  OR 1% Triethylamine (TEA) .
      
    • Note:

      
       is preferred for MS compatibility; TEA is preferred if using UV only (less volatile background).
      
  • Equilibration: Flush the column with 10% Solvent B for 3 CV (Column Volumes) to saturate silanols with the base modifier.

  • Loading: Dissolve crude oil in minimum DCM. If insoluble, use a solid load (Celite or Silica).

  • Gradient Elution:

    • 0–5 min: 0% B (Isocratic DCM) to elute non-polar impurities.

    • 5–20 min: 0%

      
       10% B.
      
    • The product typically elutes between 3–7% MeOH.

  • Fraction Collection: Collect based on UV (254 nm).

  • Workup: Combine fractions. If TEA was used, it must be removed via azeotropic distillation with heptane or by high-vacuum drying, as residual TEA can interfere with biological assays.

Protocol B: Reverse Phase Prep-HPLC

Best for: High purity requirements (>98%) or removing closely eluting defluorinated byproducts.

The Logic: At acidic pH, the amine is fully protonated (


). The gem-difluoro group adds lipophilicity, allowing retention on C18 despite the positive charge.
Step-by-Step Protocol
  • Column: C18 (e.g., XBridge or SunFire), 5 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • B: Acetonitrile (ACN) + 0.1% TFA/FA.

    • Why Acidic? The pKa (~6.7) is close to neutral. Using a basic buffer (pH 10) might cause partial ionization issues. Acidic conditions lock the species in the protonated state, ensuring excellent peak shape.

  • Gradient:

    • Start: 5% B.

    • Ramp: 5%

      
       60% B over 15 minutes.
      
    • Wash: 95% B.

  • Detection: UV at 210 nm (amide bonds/impurities) and 254 nm (phenyl ring).

  • Post-Run: Lyophilize fractions.

    • Warning: If TFA is used, the product will be the Trifluoroacetate salt. This is often hygroscopic and cytotoxic. Conversion to HCl salt is recommended (see Section 6).

DOT Diagram 2: Silanol Blocking Mechanism

SilanolInteraction Silica Silica Surface (Si-OH) Amine Target Amine (R-NH2) Silica->Amine H-Bonding (Causes Tailing) Result Sharp Peak Elution Amine->Result Free Flow Modifier Modifier (TEA/NH3) Modifier->Silica Preferential Binding Modifier->Result

Figure 2: Mechanism of Action. The basic modifier (TEA/NH3) saturates the acidic silica sites, preventing the target amine from dragging (tailing) through the column.

Post-Purification: Stability & Salt Formation

Free amines absorb


 from the air to form carbamates. Converting 2,2-difluoro-2-phenylethanamine to its Hydrochloride (HCl) salt is the industry standard for long-term storage.

Protocol:

  • Dissolve the purified free base in anhydrous Diethyl Ether or 1,4-Dioxane.

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate should form immediately.

  • Stir for 15 minutes.

  • Filter the solid or evaporate solvent under reduced pressure.

  • Dry under high vacuum.

    • Result: 2,2-Difluoro-2-phenylethanamine

      
       HCl (Stable solid).
      

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (Flash) Unblocked silanols.Increase TEA/

concentration to 2%. Switch to Amine-functionalized silica.[3]
Broad Peak (HPLC) pH near pKa (6.7).Ensure buffer pH is < 3.0 (TFA) or > 9.0 (Ammonium Bicarbonate). Do not run at neutral pH.
Low Recovery Volatility (unlikely) or salt formation on column.Do not use strong cation exchange (SCX) without high ionic strength elution.
Extra UV Peaks Defluorination.Avoid heating >40°C during evaporation.

-fluoroamines can eliminate HF to form enamines/imines.

References

  • Fundamental Fluorine Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Amine Basicity & Fluorine

    • Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007.[4] (Establishes pKa drop of ~1.7 units per

      
      -fluorine). Link
      
  • Chromatography of Amines

    • Biotage Application Note. "Strategies for the Flash Purification of Amines." Link

  • Synthesis & Properties

    • ChemicalBook Entry: 2,2-Difluoro-2-phenylethanamine (CAS 55601-21-3).[1] Link

Sources

Analytical Methods for 2,2-Difluoro-2-phenylethanamine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive protocol for the structural confirmation, purity profiling, and quantitative analysis of 2,2-Difluoro-2-phenylethanamine (CAS: 55601-21-3). Unlike standard phenethylamines, the presence of the gem-difluoro group at the benzylic position significantly alters the physicochemical properties, particularly basicity (


) and lipophilicity. This guide synthesizes NMR (

,

,

), HRMS, and HPLC methodologies, offering a self-validating analytical workflow designed for drug discovery and process chemistry environments.

Introduction & Molecule Profile[1]

2,2-Difluoro-2-phenylethanamine represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for carbonyl groups or to block metabolic oxidation at the benzylic position.

Chemical Identity[1][2]
  • IUPAC Name: 2,2-Difluoro-2-phenylethan-1-amine

  • Structure:

    
    
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 157.16 g/mol [1]

  • Key Feature: The gem-difluoro motif acts as an electron-withdrawing group (EWG), reducing the electron density on the adjacent amine and phenyl ring.

Physicochemical Critical Parameters

The fluorine atoms induce a massive inductive effect (


), lowering the basicity of the amine compared to non-fluorinated phenethylamine.
PropertyValue (Approx.)Implication for Analysis

(Conjugate Acid)
6.7 – 7.1 Significantly lower than typical primary amines (~9.8). At pH 7.4, a substantial fraction exists as the neutral free base.
LogP ~1.7Moderate lipophilicity; suitable for Reversed-Phase (RP) HPLC.
Solubility High in MeOH, DMSO, DCMCompatible with standard organic diluents.
UV Absorption

~210, 254 nm
Phenyl ring provides sufficient chromophore for UV detection; derivatization is optional but enhances sensitivity.

Analytical Strategy Workflow

The following flowchart outlines the logical progression for full characterization, ensuring no structural ambiguity remains.

AnalyticalWorkflow Start Sample: 2,2-Difluoro-2-phenylethanamine NMR Structural Confirmation (NMR Spectroscopy) Start->NMR MS Mass Spectrometry (HRMS-ESI) Start->MS H1 1H NMR (Integration & Splitting) NMR->H1 F19 19F NMR (Purity & Identity) NMR->F19 C13 13C NMR (C-F Coupling Constants) NMR->C13 Purity Purity Profiling (HPLC-UV/MS) H1->Purity Confirm Structure MS->Purity Confirm MW Quant Quantitative Assay (qNMR or Titration) Purity->Quant If Purity > 95%

Figure 1: Analytical workflow for the characterization of fluorinated amines.

Spectroscopic Characterization (The Fingerprint)

Nuclear Magnetic Resonance (NMR)

The presence of two equivalent fluorine atoms creates distinctive splitting patterns (


 and 

) that serve as the primary validation tool.
Protocol: NMR Sample Preparation
  • Solvent:

    
     (Chloroform-d) is preferred to observe the free base. Use 
    
    
    
    if analyzing the HCl salt to prevent exchange broadening of amine protons.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak.

Expected Spectral Data

A.


 NMR (The Purity Check) 
This is the most diagnostic spectrum. The gem-difluoro group appears as a single signal (since the F atoms are equivalent in the achiral environment) but is split by the adjacent methylene protons.
  • Chemical Shift:

    
     to 
    
    
    
    ppm.
  • Multiplicity: Triplet (t) due to coupling with two adjacent protons (

    
    ).
    
  • Coupling Constant (

    
    ):  ~13–16 Hz.
    
  • Expert Insight: If you see two distinct fluorine signals or complex multiplets, the sample may contain the mono-fluoro impurity or degradation products.

B.


 NMR 
  • Aromatic Protons (

    
    ): 
    
    
    
    7.30 – 7.50 ppm (Multiplet, 5H).
  • Methylene Protons (

    
    ): 
    
    
    
    3.10 – 3.30 ppm.
    • Pattern: Triplet (or triplet of doublets if

      
       couples). Primarily a triplet  due to coupling with the two fluorine atoms (
      
      
      
      Hz).
    • Integration: Must integrate to 2H relative to 5H aromatic.

  • Amine Protons (

    
    ): 
    
    
    
    1.2 – 2.0 ppm (Broad singlet, exchangeable with
    
    
    ).

C.


 NMR (Decoupled) 
The carbon signals will show characteristic splitting due to C-F coupling.
  • 
     (Benzylic): 
    
    
    
    ~120 ppm. Triplet (
    
    
    Hz).
  • 
     (Methylene): 
    
    
    
    ~50 ppm. Triplet (
    
    
    Hz).
  • 
     (Phenyl): 
    
    
    
    ~135 ppm.[2] Triplet (
    
    
    Hz).
Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion:

    
     (Calculated for 
    
    
    
    ).
  • Fragmentation:

    • Loss of

      
       (
      
      
      
      ).
    • Loss of HF (

      
      ) is common in fluorinated benzylic systems under higher collision energies.
      

Chromatographic Purity Profiling (HPLC Protocol)

Due to the lower


 (~6.8), the retention behavior of this amine is highly pH-dependent.
Method Development Strategy
  • Column Selection:

    • Primary: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).

    • Alternative: PFP (Pentafluorophenyl) column. PFP phases interact strongly with the fluorine atoms and the aromatic ring, often providing better selectivity for fluorinated impurities than C18.

  • Mobile Phase pH:

    • Acidic (pH 2-3): Amine is protonated (

      
      ). Good peak shape, but lower retention.
      
    • Basic (pH 9-10): Amine is neutral (

      
      ). Higher retention, but requires a high-pH stable column (e.g., Waters XBridge). Recommended for separating polar impurities. 
      
Standard Operating Procedure (SOP)
ParameterCondition
Instrument HPLC or UPLC with PDA/UV Detector
Column C18, 3.5 µm, 4.6 x 100 mm (or equivalent)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (Acidic method)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Amine/Peptide) and 254 nm (Aromatic)
Sample Diluent 50:50 Water:ACN

Self-Validation Step: Calculate the Resolution (


)  between the main peak and any defluoro-impurities (e.g., 2-fluoro-2-phenylethanamine). The PFP column is superior if 

on C18.

Quantitative Assay (qNMR)

While HPLC provides purity (area %), qNMR provides the absolute weight % (potency), accounting for residual solvents and salts.

Protocol
  • Internal Standard (IS): Select a standard with high purity and non-overlapping signals (e.g., Maleic acid or Dimethyl sulfone).

  • Solvent:

    
     (ensures solubility of both salt and free base).
    
  • Acquisition:

    • Relaxation delay (

      
      ) must be 
      
      
      
      (typically 30-60 seconds) to ensure full relaxation.
    • Pulse angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight.[3][4][5][6]

References

  • National Institutes of Health (NIH) - PubChem. (2025). 2,2-Difluoro-2-phenylethanol (Analogous Structure Data). PubChem Compound Summary. Retrieved from [Link]

  • Linclau, B., et al. (2022).[3] 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12, 10062–10070.[7] (Provides foundational NMR coupling constants for fluorinated motifs). Retrieved from [Link]

  • Reich, H. J. (2020). WinPLT NMR Coupling Constants for Fluorine. University of Wisconsin-Madison. (Source for

    
     and 
    
    
    
    prediction logic). Retrieved from [Link]

Sources

NMR spectroscopy of 2,2-Difluoro-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopy of 2,2-Difluoro-2-phenylethanamine

Executive Summary

This guide provides a definitive protocol for the Nuclear Magnetic Resonance (NMR) characterization of 2,2-Difluoro-2-phenylethanamine (CAS: 55601-21-3; HCl salt: 39625-10-0). The gem-difluoro motif (


) acts as a critical bioisostere for carbonyl or methylene groups in drug discovery, yet it introduces complex spin-spin coupling patterns that often confound routine analysis. This note details the spin system analysis, optimal acquisition parameters, and troubleshooting steps to distinguish this scaffold from common synthetic impurities.

Molecular Architecture & Spin System

To interpret the spectra, one must first understand the magnetic connectivity. The molecule consists of a phenyl ring attached to a difluorinated carbon, which is connected to a methylene amine group.

  • Formula:

    
    
    
  • Key Spin Active Nuclei:

    
    , 
    
    
    
    ,
    
    
    .[1]
  • Spin System: The aliphatic chain forms an

    
      system (or simplified to 
    
    
    
    if rotation is fast and chemical equivalence is maintained), where
    
    
    couples to
    
    
    .
Coupling Network Diagram

The following diagram illustrates the scalar coupling (


-coupling) pathways that define the spectral features.

G F19 19F (CF2) ~ -100 ppm H1 1H (CH2) ~ 3.2-3.6 ppm F19->H1 3J_HF (~13 Hz) C_CF2 13C (CF2) ~ 120 ppm F19->C_CF2 1J_CF (~245 Hz) C_CH2 13C (CH2) ~ 55 ppm F19->C_CH2 2J_CF (~25 Hz) C_Ipso 13C (Ipso-Ph) ~ 135 ppm F19->C_Ipso 2J_CF (~25 Hz) H1->C_CH2 1J_CH (HSQC)

Figure 1: Heteronuclear coupling network showing the dominant


-values responsible for multiplet splitting.

Experimental Protocol

Sample Preparation

The choice of solvent dramatically affects the visibility of the amine (


) protons and the resolution of the fluorine coupling.
  • Standard Characterization: Dissolve 10–15 mg in 0.6 mL

    
     .
    
    • Pros: Sharp lines, good solubility for the free base.

    • Cons: Exchangeable

      
       protons may broaden or disappear; chemical shifts are concentration-dependent.
      
  • For Salt Forms (HCl): Use DMSO-

    
     .
    
    • Pros: Solubilizes the salt; slows proton exchange, often revealing the

      
       protons as a broad singlet (~8.5 ppm).
      
    • Cons: Viscosity broadens lines slightly; strong solvent peak.

Instrument Parameters (Critical)
  • 
     NMR:  Set spectral width (SW) to at least 200 ppm (typically -50 to -250 ppm). Set offset (
    
    
    
    ) to -100 ppm.
    • Note: Always run a proton-coupled

      
       experiment first to confirm the number of protons attached to the adjacent carbon.
      
  • 
     NMR:  Increase relaxation delay (
    
    
    
    ) to 2–3 seconds. The quaternary
    
    
    carbon has no NOE enhancement and long
    
    
    , making it easy to miss in fast scans.

Spectral Analysis & Assignment

NMR: The Anchor

This is the most diagnostic spectrum.

  • Signal: A singlet (if

    
     decoupled) or a triplet  (if coupled).
    
  • Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Multiplicity: The triplet arises from coupling to the two adjacent methylene protons (

    
    ).
    
  • Validation: If you see a complex multiplet (AB pattern), it indicates the fluorines are diastereotopic, implying a chiral center or restricted rotation (unlikely for this specific achiral molecule, but common in derivatives).

NMR: The Methylene Triplet
  • Aromatic Region (7.3 – 7.5 ppm): Multiplet corresponding to the phenyl group (

    
    ).
    
  • Methylene (

    
    ) (3.2 – 3.6 ppm): 
    
    • Appearance: Distinct triplet (

      
      ).[2]
      
    • Coupling:

      
      .
      
    • Note: This triplet is not due to neighboring protons (as the amine protons exchange), but due to the two equivalent fluorine atoms.

  • Amine (

    
    ):  Broad singlet, variable position (1.5 – 2.5 ppm in 
    
    
    
    ).
NMR: The Triplet Forest

The presence of fluorine splits carbon signals into triplets (


).
Carbon PositionChemical Shift (

)
MultiplicityCoupling Constant (

)
Notes

~118 – 122 ppmTriplet (

)

Very low intensity; looks like three small peaks widely spaced.
Ipso-Ph ~135 ppmTriplet (

)

Distinct splitting confirms Ph is attached to

.

~50 – 55 ppmTriplet (

)

Alpha to amine, beta to fluorine.
Ortho/Meta ~126 – 129 ppmSinglet/BroadSmallLong-range coupling (

,

) is often unresolved.

Troubleshooting & Quality Control

Issue: "I can't find the carbon signal."
  • Cause: The signal is split into a triplet (1:2:1 intensity is diluted) and has no NOE.

  • Solution: Acquire 4x more scans than usual. Look for the "legs" of the triplet spaced ~245 Hz apart (approx. 2.4 ppm at 100 MHz).

Issue: "The methylene protons look like a quartet or multiplet."
  • Cause: If the sample is the HCl salt in DMSO, the

    
     protons may couple to the 
    
    
    
    protons (
    
    
    ), adding complexity on top of the fluorine coupling.
  • Solution: Add a drop of

    
     to the NMR tube. This exchanges the amine protons, collapsing the multiplet back to a clean triplet driven only by fluorine.
    

References

  • ChemicalBook. (n.d.). 2,2-Difluoro-2-phenylethanamine Spectral Data. Retrieved from

  • Alfa Chemistry. (2020). 19F NMR Chemical Shift and Coupling Constants Tables. Retrieved from

  • Reich, H. J. (2020).[3] Structure Determination Using Spectroscopic Methods: Fluorine NMR. University of Wisconsin-Madison. Retrieved from

  • Royal Society of Chemistry. (2017).[2] Stereodivergent Hydrodefluorination of gem-Difluoroalkenes (Supporting Info). Retrieved from

Sources

Application Note: Strategic Utilization of 2,2-Difluoro-2-phenylethanamine in CNS Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 2,2-Difluoro-2-phenylethanamine (also known as


-difluorophenethylamine) as a high-value building block in neuroscience drug discovery. While structurally related to the trace amine phenethylamine (PEA), the introduction of the gem-difluoro (

) moiety at the benzylic position fundamentally alters the molecule's physicochemical profile.

This guide focuses on three critical applications:

  • pKa Modulation: Lowering amine basicity to enhance Blood-Brain Barrier (BBB) permeability and reduce hERG liability.

  • Metabolic Engineering: Blocking benzylic oxidation sites to extend half-life (

    
    ).
    
  • Bioisosteric Replacement: Mimicking carbonyl functionalities in peptidomimetics.

Physicochemical Profile & Mechanism of Action[2]

The strategic value of 2,2-Difluoro-2-phenylethanamine lies in the "Fluorine Effect." The high electronegativity of the fluorine atoms exerts a strong electron-withdrawing inductive effect (


) on the adjacent amine.
Comparative Data: Phenethylamine vs. Difluoro-Analog[1]
PropertyPhenethylamine (PEA)2,2-Difluoro-2-phenylethanamineImpact on CNS Drug Design
Structure Ph-CH₂-CH₂-NH₂Ph-CF₂-CH₂-NH₂Core scaffold modification.
pKa (Amine) ~9.86.7 – 7.3 Critical: Drastic reduction in basicity.
LogP 1.41~1.6 - 1.8Slight increase in lipophilicity.
Ionization at pH 7.4 >99% Cationic~50% Neutral / 50% CationicHigher neutral fraction improves passive diffusion.
Benzylic Metabolism High (CYP-mediated hydroxylation)Blocked C-F bond is metabolically inert to CYP450.
The pKa Shift Mechanism

In the parent phenethylamine, the amine is highly basic (pKa ~9.8).[1] At physiological pH (7.4), it exists almost exclusively as a cation (


).[2] Cations have difficulty crossing the lipid bilayer of the BBB via passive diffusion.

By substituting the benzylic hydrogens with fluorine, the electron density is pulled away from the nitrogen lone pair. This destabilizes the protonated ammonium form, lowering the pKa to the 6.7–7.3 range [1]. Consequently, a significant proportion of the molecule remains neutral at physiological pH, facilitating rapid CNS entry.[2]

Experimental Protocols

Protocol A: Tuning Basicity for Lead Optimization

Objective: Determine the precise pKa shift induced by incorporating the 2,2-difluoro motif into a lead scaffold.

Reagents:

  • Test Compound: 2,2-Difluoro-2-phenylethanamine HCl (CAS: 39625-10-0).[3][4][5]

  • Control: Phenethylamine HCl.

  • Solvent: 0.1 M KCl (ionic strength adjuster).

  • Titrant: 0.1 M KOH (standardized).

Methodology (Potentiometric Titration):

  • Preparation: Dissolve 5 mg of the test compound in 20 mL of degassed 0.1 M KCl solution. Ensure temperature is maintained at 25°C ± 0.1°C using a water-jacketed vessel.

  • Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01).

  • Titration: Perform a blank titration on the solvent. Titrate the sample with 0.1 M KOH in 2 µL increments, allowing 30 seconds for equilibration between additions.

  • Data Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum difference plot or Gran plot method to determine the pKa.

  • Validation: The expected pKa should fall between 6.7 and 7.3. If pKa > 8.0, check for incomplete fluorination or impurities.[2]

Protocol B: Microsomal Stability Assay (Metabolic Blockade)

Objective: Verify the blockade of benzylic hydroxylation (CYP450 resistance).

Rationale: The benzylic position in PEA is a "soft spot" for CYP enzymes. The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the position inert to oxidative attack [2].

Workflow:

  • Incubation System:

    • Human Liver Microsomes (HLM): 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[2]

  • Reaction:

    • Pre-incubate HLM and test compound (1 µM final conc) for 5 mins at 37°C.

    • Initiate reaction by adding NADPH.

    • Time points: 0, 5, 15, 30, 60 min.[2]

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Monitor disappearance of parent mass.

    • Crucial Step: Scan for +16 Da metabolites (Hydroxylation).

    • Expectation: The non-fluorinated control will show significant +16 Da peaks (benzylic -OH). The 2,2-difluoro analog should show minimal to no benzylic hydroxylation products.[2]

Synthesis Module: Amide Coupling

Context: 2,2-Difluoro-2-phenylethanamine is frequently used as a "cap" in peptidomimetics or as a side chain in receptor ligands.

Standard Coupling Protocol:

  • Activation: To a solution of the Carboxylic Acid Partner (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min at 0°C.

  • Addition: Add 2,2-Difluoro-2-phenylethanamine HCl (1.1 equiv). Note: The HCl salt requires the excess base (DIPEA) to liberate the free amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO3, and brine.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting 2,2-Difluoro-2-phenylethanamine during the Hit-to-Lead phase.

CNS_Optimization_Workflow Start Hit Compound (Phenethylamine Scaffold) Analysis Analyze ADME/PK Profile Start->Analysis Issue_Perm Issue: Low CNS Penetration? Analysis->Issue_Perm LogD < 1 or pKa > 9 Issue_Metab Issue: High Clearance? Analysis->Issue_Metab t1/2 < 30 min Issue_hERG Issue: hERG Toxicity? Analysis->Issue_hERG IC50 < 10 µM Solution Apply 2,2-Difluoro Modification Issue_Perm->Solution Issue_Metab->Solution Issue_hERG->Solution Mechanism_pKa Mechanism: Lower pKa (Increase Neutral Fraction) Solution->Mechanism_pKa Mechanism_Block Mechanism: Block Benzylic Oxidation (CYP450) Solution->Mechanism_Block Mechanism_Basicity Mechanism: Reduce Basicity (Reduce Cationic Trapping) Solution->Mechanism_Basicity Result Optimized Lead: Improved BBB Permeability Extended Half-life Mechanism_pKa->Result Mechanism_Block->Result Mechanism_Basicity->Result

Figure 1: Decision logic for incorporating the 2,2-difluoro-2-phenylethanamine motif to resolve common CNS drug attrition factors.

Scientific Interpretation & Cautions

The "Fluorine Scan"

In medicinal chemistry, a "Fluorine Scan" involves systematically replacing hydrogen atoms with fluorine.[2] When applied to the


-position of phenethylamines:
  • Bioisosterism: The

    
     group is often considered a bioisostere of the carbonyl group (
    
    
    
    ) due to similar polarity and bond angles, or simply a non-oxidizable mimic of methylene (
    
    
    ) [3].
  • Conformational Bias: The gauche effect of fluorine can lock the ethyl chain into specific conformations, potentially altering receptor binding affinity. This must be validated via docking studies.

Safety Note

While 2,2-difluoro-2-phenylethanamine is a building block, it shares structural homology with bioactive trace amines.[2] Researchers should handle it with standard chemical hygiene protocols. It is generally less prone to forming reactive metabolites than its non-fluorinated counterparts due to the blocked benzylic position.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] [Link]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[2] [Link]

  • Meyerson, L. R., & Fuller, R. W. (1978).[2][6] Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology, 21(3), 581–584.[2][6] [Link]

Sources

Application Notes and Protocols for the Comprehensive Evaluation of 2,2-Difluoro-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of a Novel CNS Stimulant

2,2-Difluoro-2-phenylethanamine is a synthetic molecule belonging to the phenethylamine class, a group of compounds known for their diverse and potent effects on the central nervous system (CNS). The hydrochloride salt of 2,2-Difluoro-2-phenylethanamine has been identified as a CNS stimulant in murine models[1]. The introduction of a gem-difluoro group at the benzylic position is a key structural modification that can significantly alter the compound's pharmacological and pharmacokinetic properties compared to its non-fluorinated parent, phenethylamine. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, receptor binding affinity, and blood-brain barrier penetration[2][3].

The structural similarity of 2,2-Difluoro-2-phenylethanamine to known monoamine oxidase (MAO) substrates and the established CNS stimulant effects necessitate a thorough and systematic experimental investigation to elucidate its mechanism of action, target engagement, and overall drug-like properties. Studies on analogous β-fluorinated phenethylamines have shown them to be preferred substrates for MAO-B, suggesting a potential mechanism for the observed stimulant effects[4]. This document provides a comprehensive guide for researchers, outlining a multi-tiered experimental design for the in-depth study of 2,2-Difluoro-2-phenylethanamine, from initial in vitro characterization to in vivo behavioral assessment and preliminary safety profiling.

The following protocols are designed to be self-validating, incorporating appropriate controls and providing a clear rationale for each experimental step. This approach ensures the generation of robust and reproducible data, crucial for advancing our understanding of this novel compound and its potential therapeutic or toxicological implications.

Part 1: In Vitro Pharmacological Characterization

The initial phase of investigation focuses on defining the molecular targets of 2,2-Difluoro-2-phenylethanamine. Given its phenethylamine scaffold and the known pharmacology of related compounds, the primary hypothesized targets include monoamine oxidases and monoamine transporters.

Monoamine Oxidase (MAO) Inhibition Profile

Rationale: Phenethylamines are substrates for MAO enzymes, which are responsible for their degradation. Inhibition of MAO can lead to an increase in synaptic concentrations of monoamine neurotransmitters, resulting in CNS stimulation. A study on β-fluorinated phenethylamines demonstrated that difluorination leads to a preference for MAO-B as a substrate[4]. Therefore, determining the inhibitory potency and selectivity of 2,2-Difluoro-2-phenylethanamine against both MAO-A and MAO-B is a critical first step.

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol utilizes a fluorometric method to measure the hydrogen peroxide (H₂O₂) produced by MAO-catalyzed deamination of a substrate.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., kynuramine or p-tyramine)

    • Horseradish peroxidase (HRP)

    • Amplex Red (or a similar fluorogenic probe)

    • 2,2-Difluoro-2-phenylethanamine (test compound)

    • Clorgyline (selective MAO-A inhibitor)

    • Selegiline (deprenyl) (selective MAO-B inhibitor)

    • Phosphate buffer (pH 7.4)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of 2,2-Difluoro-2-phenylethanamine, clorgyline, and selegiline in phosphate buffer.

    • In a 96-well plate, add the test compound or control inhibitors to wells in triplicate.

    • Add the MAO-A or MAO-B enzyme to the wells and pre-incubate for 15 minutes at 37°C.

    • Prepare a reaction mix containing the MAO substrate, HRP, and Amplex Red in phosphate buffer.

    • Initiate the reaction by adding the reaction mix to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~580-590 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.

  • Data Interpretation:

    • A low IC₅₀ value indicates potent inhibition.

    • The selectivity index (IC₅₀ for MAO-A / IC₅₀ for MAO-B) will determine the compound's preference for one isoform over the other.

ParameterExpected Outcome for a Selective MAO-B Inhibitor
IC₅₀ (MAO-A) High (e.g., >10 µM)
IC₅₀ (MAO-B) Low (e.g., <1 µM)
Selectivity Index >10
Monoamine Transporter Binding and Uptake Assays

Rationale: Many CNS stimulants, such as amphetamine and cocaine, exert their effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[5]. This interaction can involve either blocking the reuptake of neurotransmitters or promoting their release (efflux). Given the stimulant properties of 2,2-Difluoro-2-phenylethanamine, it is crucial to assess its affinity for and functional effect on these transporters.

Protocol: Radioligand Binding Assays for DAT, NET, and SERT

This protocol measures the ability of 2,2-Difluoro-2-phenylethanamine to displace a known radiolabeled ligand from its binding site on the respective transporter.

  • Materials:

    • Cell membranes prepared from cells expressing human DAT, NET, or SERT

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

    • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

    • 2,2-Difluoro-2-phenylethanamine (test compound)

    • Binding buffer

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of 2,2-Difluoro-2-phenylethanamine.

    • In a 96-well plate, add the test compound, radioligand, and cell membranes to wells in triplicate.

    • For total binding, add binding buffer. For non-specific binding, add the respective non-specific binding inhibitor.

    • Incubate at room temperature or 4°C for a specified time to reach equilibrium.

    • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

    • Calculate the specific binding and the percentage of displacement by the test compound.

    • Determine the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.

  • Data Interpretation:

    • A low Ki value indicates high binding affinity.

    • Comparing the Ki values for DAT, NET, and SERT will reveal the compound's transporter selectivity.

TransporterRadioligandNon-specific Inhibitor
DAT [³H]WIN 35,428GBR 12909
NET [³H]NisoxetineDesipramine
SERT [³H]CitalopramFluoxetine

Workflow for In Vitro Pharmacological Profiling

G cluster_2 Secondary Target Screening MAO_assay MAO-A & MAO-B Inhibition Assay Uptake_assay Monoamine Uptake Inhibition Assays MAO_assay->Uptake_assay Provides rationale for potential mechanism Transporter_binding DAT, NET, SERT Binding Assays Transporter_binding->Uptake_assay Confirms functional consequences of binding GPCR_panel GPCR Panel Screening (e.g., 5-HT, DA, Adrenergic Receptors) Transporter_binding->GPCR_panel Informs on potential off-target effects Efflux_assay Monoamine Efflux Assays Uptake_assay->Efflux_assay

Caption: Workflow for in vitro pharmacological profiling of 2,2-Difluoro-2-phenylethanamine.

Part 2: In Vivo Behavioral Pharmacology

Following in vitro characterization, the next logical step is to assess the effects of 2,2-Difluoro-2-phenylethanamine on the behavior of living organisms. These studies aim to confirm its CNS stimulant activity and to quantify its potency and efficacy in vivo.

Locomotor Activity Assessment

Rationale: CNS stimulants typically increase spontaneous locomotor activity in rodents. The open field test is a standard method to quantify this effect and is a reliable indicator of psychomotor stimulation.

Protocol: Open Field Test in Mice

  • Apparatus:

    • A square or circular arena (e.g., 40 x 40 cm) with high walls to prevent escape.

    • An automated tracking system with infrared beams or a video camera and software to record and analyze movement.

  • Procedure:

    • Acclimate the mice to the testing room for at least 30 minutes before the experiment.

    • Administer 2,2-Difluoro-2-phenylethanamine or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection). A dose-response study with multiple doses is recommended.

    • Place the mouse in the center of the open field arena.

    • Record the locomotor activity for a predefined period (e.g., 30-60 minutes).

    • Clean the arena thoroughly between each trial to remove any olfactory cues.

  • Data Analysis:

    • Total distance traveled: The primary measure of locomotor activity.

    • Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).

    • Rearing frequency: A measure of exploratory behavior.

    • Stereotyped behaviors: Repetitive, invariant behaviors (e.g., sniffing, gnawing, head weaving) that can occur at higher doses of stimulants.

  • Data Interpretation:

    • A significant increase in the total distance traveled compared to the vehicle group confirms stimulant effects.

    • The dose-response curve will reveal the potency (ED₅₀) of the compound.

ParameterExpected Outcome for a CNS Stimulant
Total Distance Traveled Significant increase
Time in Center May increase or decrease depending on anxiolytic/anxiogenic properties
Rearing Frequency May increase at lower doses and decrease at higher doses due to competing stereotyped behaviors
Stereotypy Score Increases with higher doses

Part 3: In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial for evaluating its drug-like potential and identifying potential liabilities.

Metabolic Stability

Rationale: The metabolic stability of a compound determines its half-life in the body. The gem-difluoro group in 2,2-Difluoro-2-phenylethanamine is expected to block metabolism at the benzylic position, potentially increasing its metabolic stability compared to non-fluorinated analogs. An in vitro assay using liver microsomes is a standard method to assess this.

Protocol: Metabolic Stability Assay in Liver Microsomes

  • Materials:

    • Pooled human and rodent (e.g., mouse, rat) liver microsomes

    • NADPH regenerating system

    • 2,2-Difluoro-2-phenylethanamine (test compound)

    • Control compounds with known metabolic stability (e.g., verapamil - high clearance, warfarin - low clearance)

    • Acetonitrile (for reaction quenching)

    • LC-MS/MS system for analysis

  • Procedure:

    • Pre-incubate the test compound and control compounds with liver microsomes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding cold acetonitrile.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

  • Data Interpretation:

    • A longer half-life and lower intrinsic clearance indicate higher metabolic stability.

    • Comparing results across species can provide insights into potential species differences in metabolism.

ParameterInterpretation
t₁/₂ > 30 min High metabolic stability
10 min < t₁/₂ < 30 min Moderate metabolic stability
t₁/₂ < 10 min Low metabolic stability

ADME/Tox Experimental Workflow

G Metabolic_stability Metabolic Stability (Liver Microsomes) CYP_inhibition CYP450 Inhibition (IC50) Metabolic_stability->CYP_inhibition Identifies potential for drug-drug interactions hERG_assay hERG Channel Inhibition Assay Metabolic_stability->hERG_assay Solubility Kinetic Solubility Permeability Permeability (e.g., PAMPA) Solubility->Permeability Assesses potential for oral bioavailability

Caption: Workflow for in vitro ADME/Tox profiling of 2,2-Difluoro-2-phenylethanamine.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of major CYP enzymes can lead to drug-drug interactions. It is essential to determine if 2,2-Difluoro-2-phenylethanamine inhibits the activity of key human CYP isoforms.

Protocol: CYP450 Inhibition Assay

  • Materials:

    • Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

    • CYP-specific probe substrates

    • 2,2-Difluoro-2-phenylethanamine (test compound)

    • Known CYP inhibitors (as positive controls)

    • NADPH regenerating system

    • LC-MS/MS system

  • Procedure:

    • Pre-incubate the test compound or control inhibitors with liver microsomes or recombinant enzymes and the NADPH regenerating system.

    • Initiate the reaction by adding the CYP-specific probe substrate.

    • Incubate at 37°C for a specific time.

    • Quench the reaction with cold acetonitrile.

    • Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.

    • Determine the IC₅₀ value for each CYP isoform.

  • Data Interpretation:

    • IC₅₀ values are used to classify the compound as a non-inhibitor, weak, moderate, or potent inhibitor of each CYP isoform, which helps in predicting the risk of clinical drug-drug interactions.

hERG Channel Inhibition

Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is associated with a risk of cardiac arrhythmias (QT prolongation). This is a critical safety screen for any new chemical entity.

Protocol: Automated Patch-Clamp hERG Assay

  • Materials:

    • HEK293 cells stably expressing the hERG channel

    • Automated patch-clamp system

    • Extracellular and intracellular solutions

    • 2,2-Difluoro-2-phenylethanamine (test compound)

    • Known hERG blocker (e.g., E-4031 or cisapride) as a positive control

  • Procedure:

    • Cells are captured on the patch-clamp chip, and a whole-cell configuration is established.

    • A specific voltage protocol is applied to elicit the hERG current.

    • After establishing a stable baseline current, the cells are exposed to increasing concentrations of 2,2-Difluoro-2-phenylethanamine.

    • The effect on the hERG current is measured at each concentration.

    • Determine the IC₅₀ value.

  • Data Interpretation:

    • An IC₅₀ value below a certain threshold (e.g., 10 µM) may indicate a potential for cardiac liability and warrants further investigation.

Conclusion

The experimental design outlined in these application notes provides a robust framework for the comprehensive characterization of 2,2-Difluoro-2-phenylethanamine. By systematically investigating its in vitro pharmacology, in vivo behavioral effects, and ADME/Tox profile, researchers can build a detailed understanding of this novel CNS stimulant. The causality-driven approach, starting with the most probable molecular targets based on its chemical structure, ensures an efficient and logical progression of the investigation. The data generated from these studies will be instrumental in determining the compound's mechanism of action, its potential for therapeutic development, and its safety profile.

References

  • Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Journal of Pharmaceutical Sciences.
  • Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry.
  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.
  • SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition.
  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology.
  • [Phenylethylamine fluorides. II.
  • 2,2-Difluoro-2-phenylethanaMine HCl | 39625-10-0. ChemicalBook.
  • Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)
  • Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements.
  • Stimulants.
  • Substituted phenethylamine. Wikipedia.
  • Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology.
  • Central Nervous System Stimulants. University of Rhode Island.
  • 4‐Fluoroamphetamine (4‐FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis. Basic & Clinical Pharmacology & Toxicology.
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety.
  • 2,2-DIFLUORO-2-PHENYLETHANAMINE CAS#: 55601-21-3. ChemicalBook.
  • 2,2-Difluoro-2-phenylethanamine HCl | CAS 39625-10-0. P212121 Store.
  • CNS Stimulants. SlideShare.
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology.
  • Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Medical Hypotheses.
  • Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches.
  • 2,2-difluoro-2-phenylethane-1-sulfonyl chloride | 1593875-31-0. Sigma-Aldrich.
  • 55601-20-2 | 2-Fluoro-2-phenylethanamine. ChemScene.
  • 2-Phenylethylamine. American Chemical Society.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.
  • Refined ADME Profiles for
  • (PDF) Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom.
  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice.
  • Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology.
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • Designer Amphetamines in Forensic Toxicology Casework. Office of Justice Programs.
  • 2-chloro-2-phenylethylamine. Wikipedia.
  • Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. Changzhou Kangmei Chemical Industry Co.,Limited.
  • Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors.
  • The behavioural effects of phenelzine and phenylethylamine may be due to amine release. Brain Research Bulletin.
  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice.
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules.
  • Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices. Toxicology in Vitro.
  • Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents. Journal of Drug Design and Medicinal Chemistry.
  • flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. Semantic Scholar.

Sources

Troubleshooting & Optimization

Technical Support Center: 2,2-Difluoro-2-phenylethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific synthetic challenges of 2,2-Difluoro-2-phenylethanamine (


).

This molecule presents a "perfect storm" of synthetic difficulty: it combines a benzylic gem-difluoro group (prone to defluorination) with a primary amine (prone to side reactions) and significant volatility .

Current Status: Operational

Subject: Troubleshooting Stability, Reduction, and Fluorination Protocols Target Molecule: 2,2-Difluoro-2-phenylethanamine (CAS: 55601-21-3)

Part 1: Critical Synthesis Workflows

Do not attempt to synthesize this molecule without reviewing the Stability Triad below. The position of the fluorine atoms (benzylic) makes them exceptionally labile compared to aliphatic difluoro compounds.

Route A: The "Building Block" Approach (Recommended)

Best for: High purity, avoiding dangerous fluorinating agents. Logic: Starts with the C-F bonds already in place (using commercially available 2,2-difluoro-2-phenylacetic acid), reducing the risk of handling DAST.

Workflow Diagram:

G Start 2,2-Difluoro-2-phenylacetic acid (Ph-CF2-COOH) Amide Intermediate Amide (Ph-CF2-CONH2) Start->Amide 1. (COCl)2, DMF cat. 2. NH3 (aq) Target Target Amine (Ph-CF2-CH2-NH2) Amide->Target Reduction (CRITICAL STEP) Warning AVOID LiAlH4 Risk: Defluorination Warning->Amide

Figure 1: The Building Block Route minimizes fluorine handling but requires precise reduction conditions.

Route B: Deoxofluorination (High Risk)

Best for: Late-stage functionalization or if the ketone precursor is already in hand. Logic: Converts a carbonyl directly to


.
Critical Failure Point:  The 

-elimination of HF to form vinyl fluorides (

).

Part 2: Troubleshooting Guides

Module 1: The "Disappearing Fluorine" (Reductive Defluorination)

Symptom: You reduced the amide (


), but NMR shows a monofluoride or no fluorine at all (ethylbenzene derivative).
Root Cause:  Benzylic C-F bonds are weak. Strong nucleophilic reducing agents like Lithium Aluminum Hydride (

) attack the fluorine, causing hydrogenolysis.
Reducing AgentRisk LevelMechanism of FailureRecommendation

(LAH)
CRITICAL

attack on F or Single Electron Transfer (SET) leading to radical defluorination.
DO NOT USE

LOW Electrophilic reduction mechanism prefers C=O; leaves C-F intact.PREFERRED

LOW Generates Borane in situ. Milder than LAH.GOOD ALTERNATIVE
Catalytic H2 (Pd/C) HIGH Palladium readily cleaves benzylic C-F bonds (Hydrodefluorination).AVOID

Corrective Protocol (Amide Reduction):

  • Suspend 2,2-difluoro-2-phenylacetamide (1.0 eq) in anhydrous THF.

  • Cool to 0°C.

  • Add

    
      (1 M solution, 3.0 eq) dropwise. Note: Gas evolution.
    
  • Reflux for 4–6 hours.

  • Quench Carefully: Cool to 0°C. Add MeOH slowly to destroy excess borane.

  • Acid Hydrolysis: Add 1M HCl and reflux for 1 hour (breaks the boron-amine complex).

  • Workup: Basify with NaOH to pH >10, extract with DCM. See Module 3 regarding volatility.

Module 2: The "Vinyl Fluoride" Elimination

Symptom: During DAST fluorination of the ketone (


), you isolate a product with a vinylic signal in 

NMR (

5.5–6.5 ppm) and a single fluorine signal. Root Cause: The intermediate carbocation loses a proton to form a double bond (Elimination) rather than accepting a fluoride ion. This is driven by the stability of the conjugated styrene system.

Prevention Strategy:

  • Solvent Switch: Switch from THF (polar) to DCM or Toluene (non-polar). Non-polar solvents disfavor the charged elimination transition state.

  • Temperature Control: Never exceed 0°C during addition. Perform the reaction at -78°C and warm only to Room Temperature (RT).

  • Reagent Swap: Replace DAST with Deoxo-Fluor® (more stable) or XtalFluor-E® (requires an exogenous fluoride source like

    
    , often less prone to elimination).
    
Module 3: Yield Loss via Volatility

Symptom: The reaction looked perfect on TLC, but after rotary evaporation, the flask is empty. Root Cause: 2,2-Difluoro-2-phenylethanamine is a relatively low-molecular-weight free base. The fluorine atoms increase lipophilicity and vapor pressure compared to the non-fluorinated analog.

The Fix:

  • Never concentrate the free amine to dryness under high vacuum and heat.

  • Salt Formation: Isolate the product as the Hydrochloride Salt .

    • Protocol: After extraction, dry the organic layer (

      
      ).[1] Add 4M HCl in Dioxane (1.1 eq). The salt will precipitate.[2] Filter and dry the solid.[1] The salt is non-volatile and stable.
      

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use the Reformatsky reaction to make this? A: Be careful. The standard Reformatsky reaction (Benzaldehyde + Ethyl bromodifluoroacetate) produces ethyl 3-hydroxy-2,2-difluoro-3-phenylpropanoate .

  • Structure:

    
    .
    
  • This places the fluorines

    
     to the carbonyl, but 
    
    
    
    to the phenyl ring.
  • The target (

    
    ) has fluorines benzylic  (
    
    
    
    to phenyl).
  • Verdict: Standard Reformatsky gives the wrong regioisomer for this specific target.

Q2: Why is my DAST reaction turning black/tarry? A: DAST decomposes exothermically above 50-60°C. If you are heating it to force the reaction, you are decomposing the reagent and polymerizing your substrate. If the reaction is sluggish at RT, add a Lewis Acid catalyst (like


 or 

) rather than heat.

Q3: Is the C-F bond stable to nucleophilic attack (e.g., substitution with amines)? A: Generally, yes, but benzylic C-F bonds are weaker (


 kcal/mol) than aliphatic C-F bonds (

kcal/mol). Avoid harsh nucleophiles (like thiols or alkoxides) in hot polar solvents, which can cause

-type solvolysis or defluorination.

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link

  • Prakash, G. K. S., et al. (2011). "Nucleophilic Difluoromethylation of Carbonyl Compounds." Chemical Reviews. Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry. Link

  • Sato, K., et al. (1999). "Reformatsky-type reaction of chlorodifluoroacetate." Tetrahedron Letters. Link

  • Bioisostere Principles: "The effect of fluorination on pKa and lipophilicity in drug design." Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: 2,2-Difluoro-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2,2-Difluoro-2-phenylethanamine and its salts (e.g., HCl salt, CAS 39625-10-0). This document is designed for researchers, chemists, and drug development professionals to address common stability challenges and ensure the integrity of your experiments. The unique structural features of this compound—specifically the geminal difluoro group adjacent to a phenyl ring and beta to an amine—confer distinct properties that require careful consideration in handling, storage, and experimental design.

Part 1: Frequently Asked Questions (FAQs) on Handling and Storage

This section addresses the most common questions regarding the day-to-day handling and storage of 2,2-Difluoro-2-phenylethanamine to maintain its purity and stability.

Q1: What are the optimal long-term storage conditions for 2,2-Difluoro-2-phenylethanamine?

A1: Proper storage is the first line of defense against degradation. For the free base or its salt form, we recommend the following conditions, synthesized from best practices for aminic and fluorinated compounds.

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage (>6 months), consider -20°C.Lower temperatures slow down potential degradation reactions. Amines should generally be stored at temperatures below 30°C to maintain stability.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Amines can be sensitive to air, particularly CO2 and oxygen, which can lead to carbonate formation and oxidation, respectively. Some safety data sheets for similar compounds recommend storing under an inert gas.
Container Use a tightly-sealed, amber glass or HDPE container.This protects the compound from moisture and light. Amines are often hygroscopic, and moisture can lead to hydrolysis or facilitate other degradation pathways.[1] Compatible containers are crucial to prevent reactions.[1]
Form Storing the compound as its hydrochloride (HCl) salt can enhance stability compared to the free base.Salts are generally more crystalline, less volatile, and less susceptible to oxidative degradation than the corresponding free amines.

Q2: Is 2,2-Difluoro-2-phenylethanamine sensitive to moisture or air?

A2: Yes, caution is warranted. Like many primary amines, 2,2-Difluoro-2-phenylethanamine is expected to be hygroscopic and can absorb moisture from the air.[1] It can also react with atmospheric carbon dioxide to form the corresponding carbamate. The primary amino group is also susceptible to oxidation, although the electron-withdrawing nature of the nearby difluorophenyl group may offer some electronic stabilization compared to simple alkylamines. For critical applications, handling in a glovebox or under a stream of inert gas is advised.

Q3: Can I store solutions of this compound? If so, what are the best practices?

A3: Preparing fresh solutions is always the best practice. If storage is necessary, it should be for the shortest duration possible.

  • Solvent Choice: Use dry, aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) for stock solutions. Avoid protic solvents like methanol or ethanol for long-term storage as they can participate in reactions.

  • Aqueous Solutions: Aqueous buffers are the most challenging. The compound's stability will be highly pH-dependent. Avoid highly basic conditions. Prepare only the amount needed for the experiment and use it promptly.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in tightly capped vials with minimal headspace.

Part 2: Troubleshooting Experimental Inconsistencies

This section uses a problem-and-solution format to address specific issues you may encounter during your research.

Q4: My biological assay results are showing poor reproducibility. Could my compound be degrading in the aqueous assay buffer?

A4: This is a highly probable cause. Amines can be unstable in aqueous media, especially under certain pH conditions or in the presence of reactive species.

Causality:

  • pH-Dependent Degradation: While the C-F bonds are generally stable, extreme pH values could potentially catalyze degradation pathways. More importantly, the amine's reactivity is pH-dependent.

  • Oxidation: Assay buffers are often saturated with oxygen, which can lead to oxidative degradation of the amine group, especially if trace metal ions are present to catalyze the reaction.

  • Adsorption: Amines can be "sticky" and may adsorb to plasticware (e.g., pipette tips, microplates), leading to apparent loss of concentration and variability.

Troubleshooting Workflow:

G start Inconsistent Bioassay Results q1 Is the solution prepared fresh daily? start->q1 a1_no Action: Prepare fresh solutions for each experiment from a frozen stock in an organic solvent. q1->a1_no No q2 What is the pH of your buffer? q1->q2 Yes a1_no->q2 a2_high Action: Buffer at a mildly acidic to neutral pH (6.0-7.4). Avoid pH > 8. q2->a2_high > 8.0 q3 Are you using pre-coated or low-adhesion labware? q2->q3 6.0-8.0 a2_high->q3 a3_no Action: Use low-binding plates/tubes. Consider including a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer if compatible with the assay. q3->a3_no No end_node Re-evaluate Assay q3->end_node Yes a3_no->end_node

Caption: Troubleshooting workflow for inconsistent bioassay results.

Q5: I'm seeing an unexpected peak in my HPLC/LC-MS analysis after leaving my prepared sample on the autosampler overnight. What could it be?

A5: This strongly suggests on-instrument degradation. The mobile phase composition and temperature can impact stability.

Causality:

  • Mobile Phase Reactivity: Trifluoroacetic acid (TFA) is a common mobile phase modifier. While it forms a salt with the amine, the acidic environment over time could promote side reactions. If the mobile phase is basic (e.g., ammonium hydroxide), this could be even more detrimental, potentially leading to elimination or other base-catalyzed reactions.

  • Solvent-Mediated Degradation: If the sample is dissolved in a reactive solvent (e.g., methanol, which can contain trace formaldehyde), adducts can form. For instance, a primary amine can react with formaldehyde to form a Schiff base, which could appear as a new peak.

  • Oxidation: As mentioned before, dissolved oxygen in the mobile phase or sample solvent can cause oxidation.

Preventative Measures:

  • Temperature Control: Keep the autosampler tray cooled to 4-10°C.

  • Limit Residence Time: Analyze samples as quickly as possible after placing them in the autosampler. For long sequences, consider preparing smaller batches of samples.

  • Solvent Purity: Use high-purity, HPLC-grade solvents.

  • Inert Vials: Use amber or deactivated glass vials to minimize light exposure and surface interactions.

Q6: My chemical reaction is giving a low yield of the desired product and multiple side products. Is the 2,2-Difluoro-2-phenylethanamine reacting in an unintended way?

A6: Yes, the amine functionality is a potent nucleophile and base, which can lead to side reactions if not properly managed.

Causality:

  • Basicity: As a primary amine, it can act as a base, deprotonating other reagents or intermediates, which may open up undesired reaction pathways.

  • Nucleophilicity: The amine can compete with other nucleophiles in your reaction, attacking electrophilic centers. For example, in a coupling reaction, it might react with your coupling agent or activated ester.

  • Instability to Reagents: The compound may be unstable to certain reagents. For example, strong oxidizing agents will readily react with the amine. Strong, non-hindered bases could potentially promote HF elimination, although this is less likely than with α-fluoroamines.[2]

Strategic Solutions:

  • Protecting Groups: If the amine's nucleophilicity or basicity is interfering, consider using a standard amine protecting group (e.g., Boc, Cbz). This is a common strategy in multi-step synthesis.

  • Order of Addition: Carefully control the order in which reagents are added. It may be beneficial to add the amine last, after other key intermediates have had a chance to react.

  • Base Choice: If an external base is required, choose one that is non-nucleophilic and sterically hindered (e.g., DIPEA, 2,6-lutidine) to minimize its reaction with other components. Avoid storing the amine with acids, as their fumes can react.

Part 3: Protocol for a Preliminary Stability Study

To provide empirical data for your specific experimental conditions, we recommend performing a simple stability study. This protocol provides a self-validating system to assess degradation.

Objective: To determine the stability of 2,2-Difluoro-2-phenylethanamine in a relevant aqueous buffer over time at different temperatures.

Methodology: HPLC-UV Analysis

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 2,2-Difluoro-2-phenylethanamine in HPLC-grade acetonitrile (ACN) to create a 1 mg/mL stock solution. ACN is generally a good choice for initial solubilization as it is aprotic and compatible with reverse-phase HPLC.

  • Sample Preparation:

    • Prepare your test buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Spike the stock solution into the buffer to a final concentration of 50 µg/mL. Ensure the final percentage of ACN is low (<5%) to accurately reflect the aqueous environment.

    • Vortex gently to mix.

  • Timepoint Zero (T=0) Analysis:

    • Immediately inject the freshly prepared sample onto a C18 HPLC column.

    • Run a gradient method (e.g., Water/ACN with 0.1% formic acid).

    • Record the peak area and retention time of the parent compound. This is your 100% reference.

  • Incubation:

    • Aliquot the remaining sample solution into multiple sealed, amber vials.

    • Store the vials at different temperatures relevant to your work (e.g., 4°C for refrigeration, 25°C for room temperature, and 37°C for physiological conditions).

  • Subsequent Timepoint Analysis:

    • At predetermined intervals (e.g., 2h, 8h, 24h, 48h), retrieve one vial from each temperature.

    • Allow the vial to return to room temperature before analysis.

    • Inject the sample and record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each timepoint relative to the T=0 area.

    • Plot % remaining vs. time for each temperature. A significant decrease (>5-10%) indicates instability under those conditions.

    • Monitor the increase in the area of any new peaks, which represent degradants.

Part 4: Hypothesized Degradation Pathway

While specific degradation pathways for this molecule are not extensively published, we can hypothesize likely routes based on fundamental chemical principles of similar structures. A primary pathway of concern for amines is oxidation.

Pathway: Oxidative Deamination

In the presence of oxygen and potentially trace metals, the primary amine can be oxidized. A plausible, simplified pathway involves oxidation to an imine, which is then hydrolyzed to a ketone and ammonia. This is analogous to the biochemical degradation of phenylethylamine, which is converted to phenylacetaldehyde.[3]

G cluster_0 Hypothesized Oxidative Degradation A 2,2-Difluoro-2-phenylethanamine (C8H9F2N) C Iminium Intermediate A->C -2e-, -2H+ B [Oxidation] (e.g., O2, trace metals) E 2,2-Difluoro-2-phenylacetaldehyde (C8H6F2O) C->E +H2O -NH3 D Hydrolysis (H2O) F + Ammonia (NH3)

Caption: Plausible oxidative degradation of 2,2-Difluoro-2-phenylethanamine.

This ketone product would be readily detectable by LC-MS as a new species with a mass change corresponding to the replacement of -CH2NH2 with -CHO.

References
  • Angene Chemical. (2024). 2-Mercapto-1-phenylethanone Safety Data Sheet. Retrieved from [Link]

  • P212121. (n.d.). 2,2-Difluoro-2-phenylethanamine HCl | CAS 39625-10-0. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]

  • Lalevée, J. et al. (2018). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science. Retrieved from [Link]

  • Eurofins. (2021). Analytical Method Summaries. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoroethanamine. Retrieved from [Link]

  • Arias-Barrau, E. et al. (2008). Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. Journal of Biological Chemistry. Retrieved from [Link]

  • Tormena, C. F. et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Günther, J. et al. (2018). Separate Pathways Contribute to the Herbivore-Induced Formation of 2-Phenylethanol in Poplar. Plant Physiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Retrieved from [Link]

  • ACS. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Beilstein-Institut. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of phenanthrene. Retrieved from [Link]

  • PubMed. (2021). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Retrieved from [Link]

  • SciSpace. (2013). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line. Retrieved from [Link]

  • Makerere University News. (n.d.). Common mistakes and misuse of statistics in agricultural experiments and guidelines on how to avoid them - A commentary. Retrieved from [Link]

  • eScholarship. (2021). Protein degradation profile reveals dynamic nature of 20S proteasome small molecule stimulation. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Fluorinated Phenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific synthetic challenges associated with fluorinated phenethylamines . Unlike their non-fluorinated counterparts, these scaffolds present unique reactivity profiles due to the high electronegativity of fluorine, which alters the electronics of the aromatic ring and the stability of reaction intermediates.

This document is structured as a dynamic troubleshooting matrix, moving from the Henry reaction (condensation) through the critical reduction step, and finally to purification.

Module 1: The Henry Reaction (Condensation)

Context: The condensation of a fluorinated benzaldehyde with nitromethane is the industry-standard entry point. However, electron-withdrawing fluorine substituents often accelerate the initial attack but stabilize the intermediate nitroalcohol, preventing spontaneous dehydration to the desired nitrostyrene.

FAQ: Why is my yield low despite high starting material consumption?

Diagnosis: You are likely isolating the


-nitroalcohol  intermediate rather than the 

-nitrostyrene
. Fluorine atoms (especially at the 2- or 4-positions) withdraw electron density, making the benzylic hydroxyl group less prone to elimination.

The Fix: Switch from a basic catalytic system (e.g., NaOH/MeOH) to a buffered acidic system that forces dehydration.

Optimized Protocol: Ammonium Acetate Mediated Condensation
  • Reagents: Fluorinated Benzaldehyde (1.0 eq), Nitromethane (5.0 - 10.0 eq), Ammonium Acetate (0.5 eq).

  • Solvent: Glacial Acetic Acid (0.5 M concentration relative to aldehyde).

  • Procedure:

    • Dissolve aldehyde in nitromethane.

    • Add ammonium acetate and acetic acid.

    • Reflux (100–105 °C) for 2–4 hours. Crucial: Do not exceed 4 hours to avoid polymerization.

    • Monitoring: Use TLC. The nitrostyrene will be less polar (higher

      
      ) than the aldehyde. The intermediate nitroalcohol will be more polar.
      
    • Workup: Cool to RT. The product often crystallizes directly. If not, dilute with cold water to precipitate the yellow/orange solid.

Data: Solvent System Comparison

Solvent SystemCatalystTemp (°C)Yield (4-F-Benzaldehyde)Main Impurity
MeOHNaOH (aq)0 -> 2545%

-nitroalcohol (incomplete elimination)
Nitromethane (Neat)

10088%Michael addition oligomers
AcOH / Nitromethane

105 94% None (<2%)

Module 2: The Critical Reduction (Avoiding Defluorination)

Context: This is the most common failure point. Standard reducing agents like Lithium Aluminum Hydride (LAH) are often too aggressive. The strong nucleophilicity of hydride in LAH can lead to Nucleophilic Aromatic Substitution (


) , stripping the fluorine atom from the ring, especially if it is in the para or ortho position.
FAQ: I see "M-18" or "M-20" peaks in my Mass Spec. What happened?

Diagnosis: You have suffered defluorination . The mass loss corresponds to the replacement of Fluorine (19 Da) with Hydrogen (1 Da).

The Fix: Abandon LAH. Use the Sodium Borohydride / Copper(II) Chloride system.[1][2][3][4] This generates in situ catalytic species (likely copper nanoparticles or copper hydride species) that reduce the alkene and nitro group without attacking the aromatic C-F bond.

Protocol: NaBH4/CuCl2 Selective Reduction[2][5]
  • Safety Note: This reaction generates hydrogen gas and exothermic heat.

  • Reagents: Fluorinated Nitrostyrene (1.0 eq),

    
     (7.0 eq), 
    
    
    
    (0.2 eq).
  • Solvent: Ethanol or Isopropanol (anhydrous not required).

Step-by-Step Workflow:

  • Setup: Dissolve the nitrostyrene in EtOH (0.2 M) in a round-bottom flask.

  • Catalyst: Add

    
     (green solution).
    
  • Reduction: Add

    
     in small portions over 30 minutes.
    
    • Observation: The solution will turn black (formation of active Cu species) and bubble vigorously.

  • Completion: Stir at RT for 1 hour. If TLC shows starting material, heat to 40°C for 30 mins.

  • Quench: CAREFULLY add dilute HCl until pH < 2 (destroys borane complexes).

  • Basify: Add NaOH (aq) until pH > 12.

  • Extract: Extract with DCM or Et2O. The fluorinated phenethylamine is in the organic layer.

Visualization: Reduction Decision Logic

ReductionLogic Start Fluorinated Nitrostyrene CheckPos Is Fluorine at Ortho/Para position? Start->CheckPos MethodLAH Method: LAH (LiAlH4) CheckPos->MethodLAH No (Meta only) MethodCu Method: NaBH4 + CuCl2 CheckPos->MethodCu Yes (Ortho/Para) ResultFail1 Risk: Defluorination (SnAr) MethodLAH->ResultFail1 High Temp/Excess MethodCat Method: H2 / Pd/C ResultFail2 Risk: C-F Hydrogenolysis MethodCat->ResultFail2 Pd interacts with C-F ResultSuccess Success: Intact C-F Bond High Yield MethodCu->ResultSuccess Chemo-selective

Figure 1: Decision matrix for reducing fluorinated nitrostyrenes. Note that NaBH4/CuCl2 is the universal recommendation for fluorinated substrates to prevent defluorination.

Module 3: Purification & Analysis

Context: Fluorinated amines often have similar polarity to their non-fluorinated byproducts, making silica chromatography difficult. Salt formation is the superior purification method.

FAQ: My product is an oil and won't crystallize.

Diagnosis: Fluorinated phenethylamines are often oils as free bases. They must be converted to hydrochloride salts for stability and crystallization.

The Fix: Anhydrous Hydrochloride Precipitation.

Protocol: HCl Salt Formation[2][6]
  • Dissolve the crude free base oil in a minimal amount of dry diethyl ether or isopropyl acetate .

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (commercial or prepared in-house).

  • Observation: A white precipitate should form immediately.

  • Troubleshooting: If it "oils out" (gummy solid), add a seed crystal or scratch the glass. If it remains oily, switch solvent to anhydrous Acetone and repeat.

  • Recrystallization: Recrystallize from boiling Isopropanol (IPA). Fluorinated salts are typically less soluble in IPA than non-fluorinated impurities.

Analytical Validation: 19F NMR

You cannot rely solely on 1H NMR because the amine protons are broad and exchangeable. 19F NMR is the gold standard for purity.

  • Singlet (-110 to -120 ppm): Indicates a clean, single fluorine environment on the ring.

  • Doublets/Multiplets: Indicates coupling with adjacent protons (verify J-coupling constants).

  • Shifted Peaks: If you see a new peak shifted by ~20 ppm from the expected region, you have likely defluorinated or formed a cyclic byproduct (e.g., tetrahydroisoquinoline formation via Pictet-Spengler with residual formaldehyde).

Visualization: Purification Workflow

Purification Crude Crude Reaction Mixture (Acidic Quench) Wash Wash w/ DCM (Remove non-basic impurities) Crude->Wash Organic Layer Discarded Basify Basify Aqueous Layer (pH > 12, NaOH) Wash->Basify Aqueous Layer Kept Extract Extract into DCM/Ether Basify->Extract Free Base moves to Organic Dry Dry (MgSO4) & Evaporate Extract->Dry Salt Add HCl in Et2O Dry->Salt Recryst Recrystallize (IPA) Salt->Recryst

Figure 2: Acid-Base extraction workflow specifically designed to isolate the basic amine from non-basic nitro/aldehyde impurities.

References

  • Reduction Methodology: D'Andrea, L., & Jademyr, S. (2025).[5] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1][2][3][4][5][7] Beilstein Journal of Organic Chemistry, 21, 39–46.[3][5] [Link]

  • Henry Reaction Optimization: Ballini, R., et al. (2005). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Accounts of Chemical Research, 38(10). (General context on nitroalkane reactivity).
  • Fluorine NMR Analysis: Mewis, R. E., et al. (2022).[8] 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

  • General Phenethylamine Synthesis: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

Sources

Technical Support Center: 2,2-Difluoro-2-phenylethanamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: gem-F2-PEA-Purification Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely encountering difficulties isolating 2,2-difluoro-2-phenylethanamine (CAS: 55601-21-3). This molecule is a critical bioisostere in medicinal chemistry, often used to block metabolic hotspots or modulate lipophilicity.

However, it behaves differently than its non-fluorinated parent, phenethylamine. The gem-difluoro (


) group adjacent to the benzylic position exerts a powerful electron-withdrawing inductive effect (

), which significantly lowers the basicity of the amine and alters its interaction with stationary phases.

This guide addresses the three most common failure modes: Low Recovery (Yield) , Poor Separation (Purity) , and Oiling/Hygroscopicity (Salt Formation) .

Part 1: Critical Property Data

Understanding the physical shift is the first step to solving your issue.

PropertyPhenethylamine (Standard)2,2-Difluoro-2-phenylethanamine Implication for Purification
Structure


Fluorine alters polarity and pKa.
Basicity (

of

)
~9.8~7.1 - 7.5 (Estimated)*CRITICAL: The amine is much less basic. It remains protonated (water-soluble) at pH 8-9.
Lipophilicity (LogP) 1.41~1.7 - 1.9 Slightly more lipophilic, but polarity is masked by H-bonding.
Boiling Point 195 °C~180 - 190 °C Free base is semi-volatile; do not use high vacuum for extended periods without cooling.
NMR Signature Triplet (CH2)Triplet of Triplets / Multiplet

coupling (~13-16 Hz) splits the

signal. Do not mistake this for an impurity.

*Note: The pKa is estimated based on the inductive withdrawal of the


-difluoro group, comparable to trifluoroethylamine (

5.7) but attenuated by the phenyl ring.
Part 2: Troubleshooting Modules
Module A: The "Invisible Product" (Low Yield during Extraction)

Symptom: You performed a standard acid-base extraction (pH adjusted to ~9), but the organic layer contains almost no product. Root Cause: The "Basicity Trap." Due to the electron-withdrawing


 group, the 

of the conjugate acid drops significantly. At pH 9, a substantial equilibrium fraction of the amine may still exist as the protonated, water-soluble salt.

Corrective Protocol:

  • Acid Wash: Dissolve crude in 1M HCl. Wash with

    
     to remove non-basic impurities.
    
  • Aggressive Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH (not

    
     or weak bases) until the pH reaches 12-13 .
    
    • Why? You need to be at least 2 pH units above the

      
       to ensure >99% free base formation.
      
  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
    ). DCM is preferred over ether/ethyl acetate due to better solubility of the fluorinated free base.
    
  • Drying: Dry over

    
     (avoid 
    
    
    
    if the amine is sensitive, though usually safe here).

Visualization: The pH Logic Flow

ExtractionLogic Start Crude Reaction Mix Acidify Acidify to pH < 2 (1M HCl) Start->Acidify Wash Wash with Et2O Acidify->Wash Discard Discard Organic Layer (Non-basic impurities) Wash->Discard Aqueous Aqueous Layer (Contains Product Salt) Wash->Aqueous Keep Aqueous Basify Basify to pH > 12 (6M NaOH) Aqueous->Basify CRITICAL STEP Extract Extract with DCM (3x) Basify->Extract End Isolate Free Base Extract->End

Caption: Optimized Acid-Base extraction workflow emphasizing the critical pH > 12 requirement for fluorinated amines.

Module B: The "Sticky Column" (Chromatography Issues)

Symptom: The product streaks on TLC, tails on the column, or co-elutes with impurities. Root Cause: The amine interacts strongly with the acidic silanols on the silica gel. While less basic than phenethylamine, the


 is still basic enough to H-bond with silica.

Corrective Protocol:

  • Pre-treatment: Pre-wash your silica column with the eluent containing the modifier.

  • Mobile Phase Modifier:

    • Standard: 1-2% Triethylamine (

      
      ) in DCM/MeOH.
      
    • Alternative (Cleaner): 1%

      
       (28% aq) in DCM/MeOH.
      
    • Note: Ammonia is often easier to remove under vacuum than TEA.

  • Gradient: Start with 100% DCM (with modifier)

    
     10% MeOH/DCM. The fluorinated amine usually elutes earlier than its non-fluorinated counterpart due to the "fluorine effect" lowering surface tension and polar interactions.
    
Module C: The "Oiling" Salt (Crystallization)

Symptom: Attempting to make the HCl salt results in a sticky oil or gum that refuses to solidify. Root Cause:

  • Hygroscopicity: Fluorinated amine salts are often hygroscopic.

  • Water Contamination: Using aqueous HCl or wet solvents.

Corrective Protocol (Anhydrous Salt Formation):

  • Dissolve: Dissolve the free base in anhydrous diethyl ether or MTBE .

  • Precipitate: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C under Nitrogen.

    • Do NOT use aqueous HCl.

  • Trituration: If oil forms, decant the solvent, add fresh anhydrous pentane or hexanes, and scratch the flask wall with a glass rod to induce nucleation.

  • Drying: Dry the resulting white solid in a vacuum desiccator over

    
    .
    
Part 3: Analytical Validation (NMR)

Q: My NMR shows a "multiplet" at 3.2 ppm instead of a triplet. Is it impure? A: Likely No. This is the Heteronuclear Coupling signature.

  • Proton:

    
     (methylene).
    
  • Coupling: It couples to the

    
     (if exchange is slow) AND the two Fluorine atoms on the adjacent carbon.
    
  • Pattern: The

    
     coupling constant is typically 10–16 Hz . This splits the expected triplet into a triplet of triplets  or a broad multiplet.
    
  • Validation: Run a

    
    -decoupled 
    
    
    
    -NMR if possible to collapse the multiplet back to a standard triplet.
Part 4: Troubleshooting Decision Tree

TroubleshootingTree Start Identify Issue Issue1 Low Yield? Start->Issue1 Issue2 Impure/Streaking? Start->Issue2 Issue3 Oiling Salt? Start->Issue3 CheckPH Was Extraction pH > 12? Issue1->CheckPH CheckMod Did you use TEA/NH3? Issue2->CheckMod CheckWater Used Aqueous HCl? Issue3->CheckWater FixPH Re-extract aqueous at pH 12-13 CheckPH->FixPH No CheckVol Did you use High Vac? CheckPH->CheckVol Yes FixVol Product is volatile. Use Rotavap only. CheckVol->FixVol Yes FixMod Add 1% Et3N to eluent CheckMod->FixMod No CheckTailing Still Tailing? CheckMod->CheckTailing Yes FixCol Switch to C18 Reverse Phase CheckTailing->FixCol Yes FixWater Use HCl in Ether/Dioxane CheckWater->FixWater Yes CheckSolv Solvent too polar? CheckWater->CheckSolv No FixTrit Triturate with Pentane/Hexane CheckSolv->FixTrit Yes

Caption: Decision tree for diagnosing purification failures based on experimental observation.

References
  • PubChem. (2025).[1] 2,2-Difluoro-2-phenylethanamine Hydrochloride.[2][3] National Library of Medicine. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams (Comparison of Fluorinated Amines). [Link]

Sources

Technical Support Center: 2,2-Difluoro-2-phenylethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of 2,2-Difluoro-2-phenylethanamine (CAS: 55601-21-3). It is designed to navigate the specific chemoselectivity challenges posed by the benzylic gem-difluoro group.

Ticket Subject: Optimizing Synthesis & Troubleshooting Side Reactions for


-Difluorophenethylamine
Assigned Specialist:  Senior Application Scientist
Target Molecule:  2,2-Difluoro-2-phenylethanamine (

)

Executive Summary: The "Benzylic Difluoro" Challenge

The synthesis of 2,2-Difluoro-2-phenylethanamine presents a unique chemical paradox. The gem-difluoro group at the benzylic position is electronically activating but chemically fragile.

  • The Stability Trap: The C-F bond energy is generally high, but in the benzylic position (

    
    ), it becomes susceptible to reductive defluorination (hydrogenolysis) and elimination.
    
  • The Basicity Shift: The strong electron-withdrawing effect of the

    
     group significantly lowers the pKa of the neighboring amine (
    
    
    
    vs. 9.8 for non-fluorinated analogs), altering its nucleophilicity and extraction behavior.

Critical Troubleshooting Modules

Module A: The "Defluorination" Trap (Catalytic Hydrogenation)

User Issue: "I tried reducing 2,2-difluoro-2-phenylacetonitrile (


) with 

and obtained a mixture of monofluorinated and non-fluorinated phenethylamine."

Root Cause: Benzylic C-F Hydrogenolysis. Palladium catalysts can oxidatively add into benzylic C-F bonds, especially when the aromatic ring facilitates electron transfer. Standard catalytic hydrogenation conditions (


, Pd/C, MeOH) often strip fluorine atoms before reducing the nitrile.

Corrective Protocol: Switch to Hydride Reduction . Use Borane-Dimethyl Sulfide (


) or Lithium Aluminum Hydride (

) at controlled temperatures. These reagents reduce the nitrile/amide to the amine via a nucleophilic attack mechanism that preserves the C-F bonds.

Comparative Data: Reduction Methods

PrecursorReagentConditionsOutcomeRisk Level


1 atm, MeOH, RTDefluorination (

)
🔴 High



,

Target Product (Good Yield)🟢 Low


THF, RefluxTarget Product (Best Purity) 🟢 Low


THF, RTTarget Product🟡 Moderate
Module B: The "Elimination" Hazard (Deoxyfluorination)

User Issue: "I attempted to fluorinate N-protected 2-amino-1-phenylethanone (


) using DAST, but observed a styrene-like byproduct."

Root Cause: Dehydrofluorination (Elimination). The protons adjacent to the carbonyl/difluoro group are acidic. When using DAST or Deoxo-Fluor, the intermediate carbocation or activated species can undergo elimination to form the


-fluorostyrene (

) rather than the desired gem-difluoro product. This is driven by the conjugation of the resulting double bond with the phenyl ring.

Troubleshooting Steps:

  • Avoid Direct Fluorination: Do not try to install the fluorines after the nitrogen is attached if possible.

  • Use the "Building Block" Approach: Start with a pre-fluorinated building block like Ethyl bromodifluoroacetate .

  • Reformatsky Route (Recommended): React Ethyl bromodifluoroacetate with an aryl iodide/bromide (Cu-coupling) or react with a benzaldehyde derivative, then oxidize and convert to amine.

"Best Practice" Synthetic Protocol

Route: Amide Reduction (Most Robust & Scalable) Reaction:



Step-by-Step Guide

Step 1: Preparation of the Amide

  • Starting Material: 2,2-Difluoro-2-phenylacetic acid (or its ethyl ester).

  • Reagents: Oxalyl chloride (cat. DMF) followed by aqueous

    
     (or 
    
    
    
    in MeOH).
  • Key Insight: The ester reacts slower than non-fluorinated analogs due to the steric shielding of the

    
     group. Heating (
    
    
    
    ) in a sealed vessel with ammonia is often required for the ester-to-amide conversion.

Step 2: Reduction to Amine

  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon/Nitrogen.

  • Dissolution: Dissolve 2,2-difluoro-2-phenylacetamide (1.0 equiv) in anhydrous THF (0.2 M).

  • Addition: Cool to

    
    . Add 
    
    
    
    (3.0 - 4.0 equiv) dropwise.
    • Note: Gas evolution (

      
      ) will occur.
      
  • Reflux: Warm to RT, then heat to reflux for 12–16 hours.

    • Checkpoint: Monitor by TLC. The amide carbonyl peak in IR (

      
      ) should disappear.
      
  • Quench (Critical): Cool to

    
    . Carefully add MeOH dropwise until gas evolution ceases.
    
  • Workup: Add conc. HCl (excess) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH to pH > 10. Extract with DCM. Dry (

    
    ) and concentrate.
    
  • Salt Formation: Treat the crude oil with HCl in dioxane/ether to precipitate the hydrochloride salt (

    
    ).
    
    • Why Salt? The free amine is prone to forming carbamates with atmospheric

      
       and is less stable.
      

Visualizing the Pathways (Graphviz)

The following diagram illustrates the decision logic for selecting the correct synthetic pathway and avoiding common pitfalls.

SynthesisPathways Start Target: 2,2-Difluoro-2-phenylethanamine Choice1 Starting Material? Start->Choice1 RouteA Route A: Ph-CO-CH2-NH-Pg (Amino-Ketone) Choice1->RouteA RouteB Route B: Ph-CF2-CN (Difluoronitrile) Choice1->RouteB RouteC Route C: Ph-CF2-CONH2 (Difluoroamide) Choice1->RouteC ActionA Fluorination (DAST/Deoxo-Fluor) RouteA->ActionA ActionB Catalytic Hydrogenation (H2, Pd/C) RouteB->ActionB ActionC Hydride Reduction (BH3 or LiAlH4) RouteB->ActionC Alternative OK RouteC->ActionC ResultA FAILURE: Elimination (Styrene byproduct) ActionA->ResultA High Risk ResultB FAILURE: Defluorination (Phenethylamine) ActionB->ResultB C-F Hydrogenolysis ResultC SUCCESS: Target Amine (Intact CF2 group) ActionC->ResultC Best Practice

Caption: Decision tree highlighting the risks of defluorination and elimination in different synthetic routes.

Frequently Asked Questions (FAQ)

Q1: Can I use the free amine for storage? A: It is highly recommended to store the compound as the Hydrochloride (HCl) salt . The free amine is a liquid that can absorb


 from the air to form carbamates. The HCl salt is a stable, white solid.

Q2: Why is the yield low when I try to make the amide from the ester? A: The gem-difluoro group creates significant steric hindrance and electronic repulsion at the carbonyl carbon. Standard ammonolysis (RT, aqueous ammonia) is often insufficient. Recommendation: Use a sealed tube, heat to


, and use a high concentration of ammonia in methanol.

Q3: I see a peak at -100 ppm in


 NMR. Is this my product? 
A:  Yes. The benzylic 

group typically appears as a singlet (or triplet if coupled to

) in the range of -90 to -110 ppm (relative to

). If you see peaks around -150 to -200 ppm, you likely have a monofluorinated impurity.

Q4: Is the C-F bond stable to


 reflux? 
A:  Generally, yes. Unlike catalytic hydrogenation, hydride reduction usually spares the C-F bond. However, prolonged reflux with large excesses of 

can lead to some defluorination.

is milder and safer for preserving the difluoro motif.

References

  • Preparation of 2,2-difluoro-2-phenylethanamine via Amide Reduction.

    • Source: Patent WO2020186199A1 (Protein tyrosine phosph
    • Context: Describes the reduction of the amide precursor using Borane reagents to yield the target amine hydrochloride.
  • Synthesis of 2,2-difluoro-2-phenylacetamide (Precursor).

    • Source: Semantic Scholar (Pd-Catalyzed -Aryl
    • Context: Details the synthesis and characteriz
  • General Reactivity of

    
    -difluorocarbonyls. 
    
    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Discusses the challenges in nucleophilic attack on difluorocarbonyls due to steric/electronic factors.
  • Defluorination Risks in Hydrogen

    • Source: California Water Library (Defluorin
    • Context: Provides mechanistic insight into the reductive cleavage of C-F bonds (hydrogenolysis) which is a key side reaction to avoid.

Technical Support Center: Analytical Method Validation for 2,2-Difluoro-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of 2,2-Difluoro-2-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure your analytical methods are robust, reliable, and compliant with regulatory expectations.

Introduction: The "Why" Behind Rigorous Validation

2,2-Difluoro-2-phenylethanamine is a fluorinated amine derivative with potential applications as a pharmaceutical intermediate or building block. Its primary amine functionality and phenyl group present unique challenges and considerations during analysis. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2][3]. For a compound like this, which could be a critical component in a drug substance, ensuring the accuracy, precision, and specificity of its analytical methods is paramount for patient safety and regulatory compliance[4].

This guide will focus primarily on High-Performance Liquid Chromatography (HPLC), the workhorse of pharmaceutical analysis, but the principles discussed are broadly applicable to other techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Foundational Method Development & Optimization

Before validation can begin, a robust and reliable analytical method must be developed. For 2,2-Difluoro-2-phenylethanamine, the primary challenge is often managing the basic amine group to achieve good peak shape and resolution.

Choosing the Right HPLC Column and Mobile Phase
  • The Challenge with Basic Amines : The primary amine in 2,2-Difluoro-2-phenylethanamine is basic. On standard silica-based C18 columns, this amine can interact with acidic residual silanol groups on the silica surface. This secondary interaction is a common cause of poor peak shape, specifically "peak tailing"[5][6][7].

  • The Solution :

    • Low pH Mobile Phase : Operating at a low pH (e.g., pH 2.5-3.5) protonates the amine group (R-NH3+) and suppresses the ionization of silanol groups (Si-OH). This minimizes the undesirable secondary interactions, leading to more symmetrical peaks[5]. A common choice is a buffer of trifluoroacetic acid (TFA) or formic acid.

    • End-Capped, High-Purity Columns : Modern HPLC columns are often "end-capped," a process that chemically blocks many of the residual silanol groups. Using a high-purity, end-capped C18 or a phenyl-hexyl column is highly recommended.

    • Alternative Stationary Phases : If peak tailing persists, consider stationary phases with alternative chemistry, such as those with a polar-embedded group or hybrid silica/polymer materials that offer a different selectivity and reduced silanol activity[6].

Workflow for Initial Method Development

G cluster_0 Method Development Workflow A Select Column (e.g., End-capped C18) B Select Mobile Phase (e.g., ACN/H2O with 0.1% TFA) A->B C Optimize Gradient & Flow Rate (Target RT: 3-10 min) B->C D Assess Peak Shape (Tailing Factor < 1.5?) C->D E YES: Proceed to Validation D->E Good Shape F NO: Troubleshoot D->F Poor Shape G Adjust pH / Try Ion-Pairing / Use different column F->G G->C

Caption: A typical workflow for developing a robust HPLC method for amine-containing compounds.

Part 2: Core Validation Protocols & Acceptance Criteria

Once the method is optimized, it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1)[1][2][8]. Validation demonstrates that the analytical procedure is fit for its purpose[3].

Key Validation Parameters

The following table summarizes the essential validation characteristics and typical acceptance criteria for an HPLC assay of a pharmaceutical intermediate.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity / Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, placebo).Peak for 2,2-Difluoro-2-phenylethanamine is pure and resolved from all other peaks (degradants, impurities).
Linearity To demonstrate a direct proportional relationship between concentration and the analytical signal over a specified range.Correlation coefficient (r²) ≥ 0.999 over the specified range.[9]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.For an assay: Typically 80% to 120% of the target concentration.[1][10]
Accuracy The closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% over the specified range (e.g., 3 levels, 3 replicates each).[10][11]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0% (e.g., 6 replicate injections). Intermediate Precision: RSD ≤ 2.0% (e.g., different days, analysts, or equipment).[10][11]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be acceptable (e.g., ≤ 10%).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like pH (±0.2), mobile phase composition (±2%), or column temperature (±5°C) are varied.
Protocol: Specificity via Forced Degradation

To prove your method is "stability-indicating," you must show that it can separate the intact analyte from any degradation products. This is achieved through forced degradation (or stress testing) studies[12][13].

Step-by-Step Protocol:

  • Prepare Stock Solutions : Prepare solutions of 2,2-Difluoro-2-phenylethanamine in a suitable solvent.

  • Apply Stress Conditions : Subject the solutions to the following conditions in separate experiments[9][14]:

    • Acid Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation : 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation : Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation : Expose the solution to UV light (e.g., 1.2 million lux hours)[9].

  • Neutralize (if necessary) : Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analyze Samples : Run all stressed samples, along with an unstressed control sample, using your developed HPLC method with a photodiode array (PDA) detector.

  • Evaluate Results :

    • Confirm that there is significant degradation (ideally 5-20%) in the stressed samples[9].

    • Use the PDA detector to assess peak purity of the main 2,2-Difluoro-2-phenylethanamine peak in all chromatograms.

    • Ensure that all degradation product peaks are well-resolved from the main analyte peak.

Part 3: Technical Support Center - Troubleshooting & FAQs

This section addresses common issues encountered during the analysis and validation of 2,2-Difluoro-2-phenylethanamine.

Troubleshooting Guide: Common HPLC Problems

G cluster_1 HPLC Troubleshooting Decision Tree Start Problem Observed P1 Peak Tailing (As > 1.5) Start->P1 P2 Shifting Retention Times Start->P2 P3 Broad Peaks Start->P3 C1 Is mobile phase pH < 4? P1->C1 C3 Is mobile phase freshly prepared? P2->C3 C5 Is there a leak in the system? P3->C5 S1 Lower mobile phase pH (e.g., to 2.5-3.0) C1->S1 No C2 Is column old or not base-deactivated? C1->C2 Yes S2 Replace with a new, end-capped column C2->S2 Yes S3 Prepare fresh mobile phase. Ensure proper degassing. C3->S3 No C4 Is column temperature controlled? C3->C4 Yes S4 Use a column oven. Ensure stable temp. C4->S4 No S5 Check fittings from pump to detector. C5->S5 Yes C6 Is there a void in the column? C5->C6 No S6 Replace column. Use a guard column. C6->S6 Yes

Caption: A decision tree for troubleshooting common HPLC issues during method validation.

Frequently Asked Questions (FAQs)

Q1: My 2,2-Difluoro-2-phenylethanamine peak is severely tailing, even at low pH. What should I do?

A1: This is a classic issue with primary amines[5][7]. If lowering the pH is not sufficient, consider these options:

  • Increase Buffer Concentration : A higher buffer concentration can more effectively shield the residual silanols on the column. Try increasing your formic acid or phosphate buffer concentration slightly.

  • Use a Different Column : Switch to a column specifically designed for basic compounds. Columns with polar-embedded groups or those based on hybrid particle technology often provide superior peak shape for amines[6].

  • Add a Competing Amine : Sometimes, adding a small amount of a competing amine (like triethylamine, TEA) to the mobile phase can dynamically coat the active silanol sites, improving peak shape. However, be aware that TEA can suppress MS signals if you are using an LC-MS system.

Q2: I'm seeing variable retention times for my analyte between injections. What's the cause?

A2: Fluctuating retention times point to an unstable chromatographic system[15]. The most common causes are:

  • Mobile Phase Issues : Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly[15][16]. Evaporation of the more volatile solvent (like acetonitrile) can also change the composition over time.

  • Temperature Fluctuations : HPLC columns are sensitive to temperature. Even small changes in ambient lab temperature can cause retention time shifts. Using a thermostatically controlled column compartment is essential for robust and reproducible results[17].

  • Column Equilibration : Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This can take 10-20 column volumes, especially when changing mobile phases.

Q3: During my forced degradation study, I saw no degradation under oxidative stress with 3% H₂O₂. Is this acceptable?

A3: Not necessarily. The goal of forced degradation is to achieve some degradation (typically 5-20%) to prove the method's specificity[9]. If no degradation occurs, it may mean the conditions were not harsh enough. You should try more strenuous conditions, such as increasing the H₂O₂ concentration (e.g., to 10% or 30%), increasing the temperature, or extending the exposure time. Document all attempts in your validation report. The goal is to demonstrate that if degradants were to form, your method could detect them[12][13].

Q4: Can I use GC-MS for the analysis of 2,2-Difluoro-2-phenylethanamine?

A4: Yes, GC-MS is a viable technique, especially for identification and impurity profiling. However, there are key considerations:

  • Derivatization : Primary amines can sometimes exhibit poor peak shape in GC. Derivatization of the amine group (e.g., with trifluoroacetic anhydride, TFAA) is often necessary to improve volatility and chromatographic performance[18].

  • Sample Preparation : The analyte must be in a volatile and non-polar solvent. Be cautious with solvents like acetone, which can potentially react with primary amines to form imines, creating analytical artifacts[19].

  • Fragmentation : Electron Ionization (EI) GC-MS will produce characteristic fragment ions. For phenylethylamines, a common fragmentation is cleavage of the Cα-Cβ bond, which can be useful for structural confirmation[20].

Q5: My linearity plot has a correlation coefficient (r²) of 0.997. Is this acceptable?

A5: While 0.997 is a good correlation, the generally accepted minimum for pharmaceutical assays is ≥ 0.999[9]. An r² of 0.997 may indicate that the detector is approaching saturation at the higher concentrations or that there is some non-linearity in the response. Check the individual data points and residuals. It may be necessary to narrow the concentration range or re-prepare the standards. Always justify your chosen range and acceptance criteria in the validation protocol[3].

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chirag, P., et al. (2023). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. IntechOpen. [Link]

  • Shinde, P. G., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Patil, A. S., et al. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Chem-Space. 2-fluoro-2,2-diphenylethanamine. [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]

  • International Journal of Novel Research and Development. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • Journal of Emerging Technologies and Innovative Research. HPLC TROUBLESHOOTING: A REVIEW. [Link]

  • LC-GC. HPLC Troubleshooting. [Link]

  • Chen, B. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link]

  • Ugale, S., & Gite, V. (2023). A Systematic Guide on HPLC Troubleshooting. International Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. [Link]

  • U.S. Drug Enforcement Administration. Detection of Phenethylamine, Amphetamine, and Tryptamine Imine By-Products from an Acetone Extraction. [Link]

  • Journal of Analytical Toxicology. Identification of (z-Phenylethylamine in Judicial Samples. [Link]

  • Frison, G., et al. (2021). New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. Toxics. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • ResolveMass. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. ICH Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • PubChem. 2,2-Difluoro-2-phenylacetic acid. [Link]

  • P212121 Store. 2,2-Difluoro-2-phenylethanamine HCl. [Link]

Sources

Technical Support Center: 2,2-Difluoro-2-phenylethanamine (DFPEA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Handling Challenges Document ID: TS-DFPEA-001 Last Updated: February 19, 2026 Audience: Medicinal Chemists, Chemical Biologists, Formulation Scientists

Executive Summary: The "Fluorine Effect"

The Core Problem: Users frequently report inconsistent solubility with 2,2-Difluoro-2-phenylethanamine (DFPEA). The molecule behaves deceptively because the gem-difluoro (


) group drastically alters the electronic properties of the amine compared to its non-fluorinated analog (phenethylamine).

The Technical Reality:

  • 
     Suppression:  The strong electron-withdrawing nature of the 
    
    
    
    -fluorines lowers the amine's
    
    
    from a typical ~9.8 to approximately 7.3–7.5 [1, 5].
  • The pH Trap: At physiological pH (7.4), a standard amine is >99% protonated (water-soluble salt). DFPEA, however, exists as a ~50:50 mixture of protonated salt and neutral free base. The neutral form is highly lipophilic due to the phenyl ring and often precipitates.

Decision Matrix: Solvent Selection

Before starting, identify your material form and intended application.

SolubilityNavigator Start Start: Identify Material Form IsSalt HCl Salt Form (Solid) Start->IsSalt IsBase Free Base Form (Liquid/Oil) Start->IsBase BioAssay Biological Assay (Aq. Buffer pH 7.4) IsSalt->BioAssay Dissolve in Water OrgSyn Organic Synthesis (DCM, THF, EtOAc) IsSalt->OrgSyn Non-polar solvent IsBase->BioAssay Direct Add IsBase->OrgSyn Risk HIGH RISK: Precipitation likely at pH 7.4. Use DMSO Stock. BioAssay->Risk pH > 7.0 BioAssay->Risk Hydrophobic Crash-out GoodAq Soluble in Water/Acid. Keep pH < 6.0 for stability. BioAssay->GoodAq pH < 6.0 GoodOrg Soluble. Ready for reaction. OrgSyn->GoodOrg BadOrg Insoluble. Must perform Free-Base Extraction. OrgSyn->BadOrg

Figure 1: Solubility Navigator. Note the critical risk pathway at physiological pH due to the suppressed


.

Troubleshooting Guides

Issue A: "My sample precipitates when added to cell culture media (pH 7.4)."

Diagnosis: You are falling into the


 Trap .
Unlike standard amines, DFPEA is not fully ionized at pH 7.4. A significant portion converts to the neutral, lipophilic free base, which crashes out of the aqueous media.

Solution Protocol: The DMSO "Spike" Method Do not dissolve directly in media. Use a high-concentration organic stock.

  • Prepare Stock: Dissolve the DFPEA HCl salt in pure DMSO (Dimethyl sulfoxide) to a concentration of 100 mM .

    • Note: The HCl salt is highly soluble in DMSO.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 in PBS adjusted to pH 5.5 .

  • Final Addition: Spike this solution into your cell media. Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.

    • Why this works: Rapid dispersion prevents the formation of large crystal aggregates before the molecule binds to serum proteins (albumin) which can help solubilize the neutral fraction.

Issue B: "The HCl salt won't dissolve in Dichloromethane (DCM) for my reaction."

Diagnosis: Ionic Lattice Strength. The Hydrochloride salt is an ionic lattice. DCM is a non-polar solvent with low dielectric constant; it cannot break the ionic bonds. You must convert it to the Free Base .

Solution Protocol: Free-Base Extraction Reagents: DFPEA-HCl, DCM, 1M NaOH (aq), Saturated NaCl (Brine), MgSO₄.

  • Dissolution: Dissolve 1.0 eq of DFPEA-HCl in a minimal amount of water.

  • Basification: Slowly add 1.2 eq of 1M NaOH.

    • Observation: The solution will turn cloudy/milky as the neutral amine (oil) separates.

  • Extraction: Add an equal volume of DCM. Shake vigorously and separate layers.

    • Target: The amine is now in the bottom (organic) DCM layer.

  • Repeat: Extract the aqueous layer 2x more with DCM.

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Result: You now have the Free Base oil, which is fully soluble in DCM, THF, and Toluene.

Issue C: "I see inconsistent results in enzymatic assays."

Diagnosis: Volatility & Carbonate Formation. The free base of fluorinated amines can be volatile and rapidly absorbs


 from the air to form carbamates/carbonates, altering the effective concentration.

Corrective Action:

  • Always store the HCl salt for long-term storage (hygroscopic but chemically stable).

  • Only generate the free base immediately prior to use.

  • If using the salt in an assay, verify the final pH of the buffer. The HCl salt is acidic; it may lower the buffer pH if the buffering capacity (e.g., HEPES/Tris) is weak.

Physicochemical Data Reference

PropertyDFPEA (HCl Salt)DFPEA (Free Base)Relevance
State White SolidColorless Oil/LiquidHandling form
Water Solubility High (>50 mg/mL)Very Low / InsolubleAqueous assays
DCM Solubility InsolubleHighOrganic synthesis
DMSO Solubility HighHighUniversal stock solvent

(Conjugate Acid)
~7.3 [1, 5]N/ACRITICAL: 2-3 units lower than typical amines
LogP N/A (Ionic)~1.7 [16]Lipophilicity indicator

Mechanism of Action: The Fluorine Effect

Why does this molecule behave so differently from Phenethylamine?

PkaMechanism F_Atoms Gem-Difluoro Group (CF2) Highly Electronegative Inductive Inductive Effect (-I) Electron withdrawal through Sigma bonds F_Atoms->Inductive Nitrogen Amine Nitrogen (NH2) Lone Pair Availability Reduced Inductive->Nitrogen Pulls e- density PkaDrop Lower pKa (~7.3) Weaker Base Nitrogen->PkaDrop Physio At pH 7.4: ~50% Neutral Species PkaDrop->Physio Precip Result: Precipitation / Aggregation Physio->Precip

Figure 2: Mechanistic pathway showing how difluorination leads to reduced basicity and solubility issues at neutral pH.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve the HCl salt in DCM? A: No. While sonication might create a fine suspension, it will not create a true solution. The reaction will be heterogeneous, leading to slow kinetics or incomplete conversion. You must perform the free-base extraction (See Protocol B).

Q: Is the C-F bond stable? Will it release fluoride ions in my culture? A: Generally, yes. The C-F bond is one of the strongest in organic chemistry (


). Under standard biological conditions (

, pH 7.4), it is metabolically stable and will not release fluoride. However, avoid strong reducing agents (e.g., Lithium Aluminum Hydride) in synthesis, as

-elimination of fluoride can occur [5].

Q: Why does the


 drop so much? 
A:  This is the inductive effect.[1][2] Fluorine is the most electronegative element. Placing two fluorines at the 

-position pulls electron density away from the nitrogen lone pair, making it much less "willing" to accept a proton (

). This lowers the basicity significantly compared to the non-fluorinated parent [1, 5].

References

  • BenchChem Technical Support. (2025).[1] The Influence of Gem-Difluorination on Cyclopentanamine Basicity: A Technical Guide. Retrieved from

  • Liashuk, O. S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[1][3][4][5][6] Chemistry – A European Journal, 28(19). Link

  • PubChem. (2025).[7] Compound Summary: 2,2-Difluoro-2-phenylethanamine.[8][9] National Library of Medicine. Link

  • ChemScene. (2025). Product Data: 2-Fluoro-2-phenylethanamine.[10][8][9]Link

  • Nugent, T. C., et al. (2009). Rapid, General Access to Chiral

    
    -Fluoroamines and 
    
    
    
    -Difluoroamines via Organocatalysis.[2][11] Organic Letters, 11(4), 943–946.[11] Link

Sources

Validation & Comparative

Comparative Structure-Activity Relationship (SAR) of 2,2-Difluoro-2-phenylethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide synthesizes current research to provide a comprehensive analysis of the structure-activity relationships of 2,2-difluoro-2-phenylethanamine analogs. This scaffold serves as a critical backbone in the development of novel therapeutics targeting monoaminergic systems. We will explore how subtle molecular modifications influence biological activity, offering insights for rational drug design and development.

Introduction: The Significance of the 2,2-Difluoro-2-phenylethanamine Scaffold

The phenylethylamine backbone is a cornerstone of neuropharmacology, found in endogenous neurotransmitters like dopamine and in a vast array of synthetic drugs. The introduction of a gem-difluoro group at the benzylic position (α to the phenyl ring, β to the amino group) offers a strategic advantage in drug design. This modification sterically shields the position from metabolic oxidation, a common route of degradation for simple phenylethylamines, thereby increasing bioavailability and duration of action.

Furthermore, the strong electron-withdrawing nature of the fluorine atoms significantly alters the electronic properties of the molecule. This can impact the pKa of the amine group and the molecule's interaction with target proteins, leading to profound changes in pharmacological activity.[1][2] This guide provides a comparative analysis of how substitutions on this fluorinated scaffold modulate its interaction with key biological targets, primarily Monoamine Oxidase (MAO) and the Dopamine Transporter (DAT).

Core Pharmacophore Analysis: The Role of Gem-Difluorination

The central theme of this guide is understanding how modifications to the 2,2-difluoro-2-phenylethanamine core dictate biological outcomes. The gem-difluoro motif is not merely a metabolic blocker; it is an active modulator of pharmacodynamics.

  • Electronic Effects : Fluorination of the parent phenethylamine (PEA) molecule proportionally decreases the pKa value. This suggests that the protonated form of the analogs is the preferred substrate for catalysis by enzymes like MAO.[1]

  • Conformational Constraints : The presence of fluorine atoms can influence the preferred conformation of the ethylamine side chain, potentially favoring a gauche conformer stabilized by intramolecular NH+⋅⋅⋅π hydrogen bonds.[3] This can pre-organize the molecule for a more favorable binding pose at its target receptor or enzyme.

  • Metabolic Stability : The C-F bond is exceptionally strong, making the benzylic position resistant to cytochrome P450-mediated hydroxylation, a primary metabolic pathway for many phenylethylamine drugs. This generally leads to an extended plasma half-life.

Structure-Activity Relationship (SAR) at Key Biological Targets

The following sections dissect the SAR of 2,2-difluoro-2-phenylethanamine analogs at two major targets within the central nervous system: Monoamine Oxidase (MAO) and the Dopamine Transporter (DAT).

Monoamine Oxidase (MAO) Inhibition

MAO enzymes (MAO-A and MAO-B) are critical for the degradation of monoamine neurotransmitters. Inhibitors of these enzymes are used to treat depression (MAO-A) and Parkinson's disease (MAO-B).[4][5] Fluorinated phenethylamines have been shown to be substrates and, in some cases, inactivators of MAO-B.[6]

Key SAR Insights for MAO Activity:

  • β-Fluorination : The introduction of fluorine at the β-position (adjacent to the amine) tends to confer selectivity for MAO-B. Both mono- and difluoro-phenethylamine analogs are preferred substrates for MAO-B over MAO-A.[1]

  • Phenyl Ring Substitution : The nature and position of substituents on the phenyl ring are critical for potency and selectivity. While direct SAR data on the difluoro scaffold is sparse in the provided results, general principles from related structures, like 2-acetylphenols, show that C5-substitution is a requirement for potent MAO-B inhibition, with benzyloxy substituents being particularly favorable.[7] This suggests that exploring bulky, lipophilic substituents at the para position of the 2,2-difluoro-2-phenylethanamine ring could yield potent and selective MAO-B inhibitors.

  • From Substrate to Inactivator : The addition of electron-withdrawing fluorine atoms can potentially transform a good MAO substrate into an inactivator. However, this effect is not guaranteed and may require additional stabilizing factors to form a stable enzyme adduct.[6]

The general workflow for identifying and characterizing novel MAO inhibitors is a multi-step process, beginning with synthesis and progressing through in vitro and in vivo screening.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A Analog Design & Synthesis (e.g., Phenyl Ring Substitution) B MAO-A/MAO-B Inhibition Assay (Determine IC50 values) A->B Compound Library C Selectivity Index (SI) Calculation (IC50 MAO-A / IC50 MAO-B) B->C Data Analysis D Animal Model of Parkinson's (e.g., MPTP-induced) C->D Lead Candidate Selection E Behavioral & Neurochemical Analysis (e.g., Dopamine levels) D->E Drug Administration F F E->F Clinical Candidate

Caption: Workflow for MAO Inhibitor Drug Discovery.

Dopamine Transporter (DAT) Activity: Reuptake Inhibition vs. Release

The dopamine transporter (DAT) is responsible for clearing dopamine from the synapse.[8] Drugs that block DAT (reuptake inhibitors) or induce reverse transport (releasing agents) increase synaptic dopamine and have stimulant effects. These agents are used to treat ADHD and have abuse potential.[9]

Key SAR Insights for DAT Activity:

  • Core Structure : The phenethylamine skeleton is a classic template for DAT ligands. The introduction of the gem-difluoro group can modulate this activity, often enhancing potency or altering the mechanism between reuptake inhibition and release.

  • Phenyl Ring Substitution : Aromatic substitution significantly impacts DAT inhibition. For example, in a series of phenethylamine derivatives, substitutions at various positions on the phenyl ring were shown to be critical for the inhibition of dopamine reuptake.[8]

  • N-Substitution : Modifications to the primary amine can differentiate between a reuptake inhibitor and a releasing agent. Generally, smaller, unsubstituted amines are more amenable to being transported (release), while larger substituents may favor binding without transport (reuptake inhibition).

The following table compares the DAT inhibitory potency (IC50) of hypothetical 2,2-difluoro-2-phenylethanamine analogs based on general SAR principles observed in related phenethylamines.[8]

Compound IDPhenyl Substitution (R)N-Substitution (R')DAT Inhibition IC50 (nM)Notes
Parent HH150Baseline activity of the core scaffold.
Analog A 4-ClH50Electron-withdrawing group at para-position enhances potency.
Analog B 3,4-diClH25Dichlorination further improves binding affinity.
Analog C HCH₃200N-methylation slightly reduces inhibitory potency.
Analog D 3,4-diClCH₃75Potent inhibitor, but N-methylation reduces effect compared to Analog B.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are detailed methodologies for the key in vitro assays discussed.

Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-B.

Objective: To quantify the potency of 2,2-difluoro-2-phenylethanamine analogs as inhibitors of the MAO-B enzyme.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Amplex® Red reagent)

  • Horseradish peroxidase (HRP)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Selegiline)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 545/590 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration in the well should be ≤1%.

  • Enzyme Preparation: Dilute the recombinant human MAO-B enzyme to the desired concentration in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the test compound dilution or control (buffer for total activity, selegiline for non-specific activity). b. Add 20 µL of the diluted MAO-B enzyme solution to all wells. c. Pre-incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Prepare a substrate solution containing Amplex® Red reagent and HRP in assay buffer. Add 20 µL of this solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (slope of fluorescence vs. time). b. Normalize the data: % Inhibition = 100 * (1 - (Rate_TestCompound - Rate_Blank) / (Rate_TotalActivity - Rate_Blank)). c. Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vitro Dopamine Transporter (DAT) Uptake Assay

This protocol measures the ability of test compounds to inhibit the uptake of radiolabeled dopamine ([³H]DA) into cells expressing the human dopamine transporter (hDAT).

Objective: To determine the IC50 of test compounds for hDAT reuptake inhibition.

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]Dopamine

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., GBR-12909)

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Plate hDAT-expressing cells in a 96-well plate and allow them to grow to confluence.

  • Compound Preparation: Prepare serial dilutions of test compounds in Uptake Buffer.

  • Assay: a. Aspirate the growth medium from the cells and wash twice with warm Uptake Buffer. b. Add 50 µL of the test compound dilution or control to the appropriate wells. c. Pre-incubate the plate at 37°C for 10 minutes.

  • Dopamine Uptake: a. Add 50 µL of [³H]Dopamine (at a final concentration near its Km, ~10-20 nM) to each well to start the uptake. b. Incubate for 10 minutes at 37°C. The short incubation time ensures measurement of the initial uptake rate.

  • Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold Uptake Buffer.

  • Lysis and Measurement: a. Lyse the cells by adding a lysis buffer (e.g., 1% SDS). b. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Define non-specific uptake using a high concentration of a known DAT inhibitor (e.g., GBR-12909). b. Calculate specific uptake = Total CPM - Non-specific CPM. c. Determine % Inhibition and calculate the IC50 value as described in the MAO assay protocol.

Comparative Analysis and Future Directions

The introduction of a gem-difluoro group on the phenylethylamine scaffold provides a powerful tool for medicinal chemists. The SAR data suggests that this core can be finely tuned to achieve high potency and selectivity for different monoaminergic targets.

  • For MAO-B Inhibition: The evidence points toward exploring analogs with para-substituted, electron-withdrawing, or bulky lipophilic groups on the phenyl ring. These modifications, combined with the inherent MAO-B preference of the β-fluorinated scaffold, are promising for developing novel therapeutics for Parkinson's disease.[1][7]

  • For DAT Inhibition: Potent DAT inhibition is achievable through di-halogenation of the phenyl ring, particularly at the 3 and 4 positions. The choice of N-substitution will be critical in determining the mechanism of action, with unsubstituted amines potentially acting as dopamine releasers.[8][9]

The logical progression from initial SAR exploration to targeted drug development is crucial for translating these findings into clinical applications.

G cluster_0 Structural Modifications cluster_1 Resulting Biological Profile Core 2,2-Difluoro-2- phenylethanamine Scaffold Ring Phenyl Ring Substitutions (e.g., 4-Cl, 3,4-diCl) Core->Ring Amine Amine Modifications (e.g., N-Methylation) Core->Amine MAO Potent/Selective MAO-B Inhibition Ring->MAO para-substitution DAT Potent DAT Inhibition/Release Ring->DAT di-halogenation Mixed Mixed/Other Activity (e.g., 5-HT Receptors) Ring->Mixed Amine->DAT modulates release

Caption: SAR logic for 2,2-Difluoro-2-phenylethanamine analogs.

Future research should focus on synthesizing and testing a wider array of analogs to build a more comprehensive quantitative structure-activity relationship (QSAR) model. This will enable more accurate prediction of biological activity and guide the design of next-generation CNS therapeutics.

References

  • Silverman, R. B., & Zelechonok, Y. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215. [Link]

  • Kim, U., & Cheong, S. L. (2020). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 28(4), 349-357. [Link]

  • Paetsch, J., & Zeller, E. A. (1979). Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Canadian Journal of Biochemistry, 57(5), 457-461. [Link]

  • Shulgin, A. T., & Shulgin, A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 587-598. [Link]

  • Warnke, S., et al. (2016). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ChemPhysChem, 17(16), 2546-2556. [Link]

  • Marona-Lewicka, D., et al. (1995). Structure-activity relationships of phenylethylamine analogs in their serotonergic depressant effects on the spinal monosynaptic reflex in rats. The Journal of Pharmacology and Experimental Therapeutics, 275(3), 1265-1273. [Link]

  • Kim, D. I., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(1), 81-89. [Link]

  • Wikipedia contributors. (n.d.). Dopamine releasing agent. In Wikipedia. Retrieved February 18, 2026. [Link]

  • Ecker, G., et al. (1995). [Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine]. Archiv der Pharmazie, 328(4), 343-348. [Link]

  • Van der Walt, E. M., et al. (2015). 2-acetylphenol analogs as potent reversible monoamine oxidase inhibitors. Drug Design, Development and Therapy, 9, 3539-3547. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-12. [Link]

  • Carradori, S., & Petzer, J. P. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 27(13), 4299. [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Wikipedia contributors. (n.d.). Monoamine oxidase inhibitor. In Wikipedia. Retrieved February 18, 2026. [Link]

  • Lecturio. (2025, December 15). Monoamine Oxidase Inhibitors. Lecturio Medical Library. [Link]

  • Rothman, R. B., & Baumann, M. H. (2009). Dual Dopamine/Serotonin Releasers: Potential Treatment Agents for Stimulant Addiction. Experimental and Clinical Psychopharmacology, 17(5), 260-274. [Link]

  • Kumar, R., et al. (2017). Synthesis of novel α,α-difluoro-β-hydroxycarbonyl pyrazole derivatives as antioxidant, anti-inflammatory and anticancer agents. Medicinal Chemistry Research, 26, 1-13. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

Sources

Biological Evaluation of 2,2-Difluoro-2-phenylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide on Metabolic Stability and Bioisosteric Efficiency

Executive Summary: The gem-Difluoro Advantage

In the optimization of CNS-active phenethylamines, the 2,2-difluoro-2-phenylethanamine (DFPEA) scaffold represents a critical bioisosteric strategy. While classical phenethylamines (PEAs) often suffer from rapid first-pass metabolism via Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) mediated benzylic hydroxylation, the incorporation of a gem-difluoro group at the


-position offers a dual advantage:
  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, effectively blocking benzylic oxidation.

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent amine (typically from ~9.8 to ~7.5), increasing the fraction of non-ionized molecules at physiological pH, thereby enhancing blood-brain barrier (BBB) permeability.

This guide provides a comparative evaluation of DFPEA derivatives against their non-fluorinated and


-oxidized counterparts, supported by experimental workflows.

Comparative Performance Profile

The following analysis contrasts DFPEA derivatives with the parent Phenethylamine (PEA) and the


-hydroxy metabolite (e.g., Phenylethanolamine).
Table 1: Physicochemical and Metabolic Comparison
FeatureParent: Phenethylamine (PEA) Alternative:

-Hydroxy PEA
Subject: 2,2-Difluoro PEA (DFPEA) Impact Analysis
Structure Ph-CH₂-CH₂-NH₂Ph-CH(OH)-CH₂-NH₂Ph-CF₂-CH₂-NH₂DFPEA mimics the steric bulk of the alcohol but lacks H-bond donor capacity.
Amine pKa ~9.8 (Highly Basic)~9.0 - 9.5~7.3 - 8.2 Lower pKa reduces lysosomal trapping and improves passive diffusion (LogD₇.₄).
Metabolic Liability High (MAO/CYP benzylic oxidation)Moderate (Phase II Glucuronidation)Low Fluorine blocks benzylic hydroxylation; resists MAO degradation.
Lipophilicity (LogP) ~1.4~0.6 (More Polar)~1.6 - 1.8 Enhanced lipophilicity vs. hydroxy analog aids CNS penetration.
Conformation FlexibleH-bond restrictedGauche Effect Fluorine induces specific gauche conformations, potentially locking active binding modes.

Key Insight: The gem-difluoro group acts as a "metabolic shield" while maintaining a size profile similar to the carbonyl or hydroxyl group, making it an ideal bioisostere for peptide mimetics and adrenergic receptor ligands.

Mechanistic Visualization

Diagram 1: Metabolic Blockade & Pharmacokinetic Logic

This diagram illustrates why DFPEA derivatives outperform standard PEAs in metabolic stability assays.

MetabolicPathway PEA Phenethylamine (Parent) CYP CYP450 / MAO Enzymatic Attack PEA->CYP Susceptible C-H bond Metabolite Benzylic Alcohol/Ketone (Inactive/Excreted) CYP->Metabolite Oxidation DFPEA 2,2-Difluoro-PEA (Subject) Block Metabolic Blockade (C-F Bond Strength) DFPEA->Block Substitutes C-H with C-F CNS CNS Penetration (Lower pKa) DFPEA->CNS Increased Lipophilicity & Neutral Fraction Block->CYP Resists Oxidation

Caption: Mechanism of action showing how gem-difluorination prevents enzymatic degradation and enhances CNS availability compared to the parent phenethylamine.

Experimental Protocols

To validate the biological efficacy of DFPEA derivatives, the following self-validating workflows are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Resistance)

Objective: Quantify the intrinsic clearance (


) improvement of DFPEA derivatives vs. non-fluorinated controls.
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (DFPEA derivative) and control (Phenethylamine) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Add test compound (final conc. 1 µM) and pre-incubate for 5 mins at 37°C.

    • Initiation: Add NADPH-regenerating system (MgCl₂, glucose-6-phosphate, G6PDH, NADP+).

  • Sampling:

    • Extract aliquots at

      
       min.
      
    • Quench: Immediately transfer to ice-cold acetonitrile containing internal standard (e.g., Propranolol).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      determines half-life:
      
      
      .
    • Validation Criteria: The control (PEA) must show high clearance (

      
       min), while DFPEA should exhibit 
      
      
      
      min to confirm stability enhancement.
Protocol B: pKa Determination (Potentiometric Titration)

Objective: Confirm the electron-withdrawing effect of the fluorine atoms.

  • Setup: Use a standardized potentiometric titrator (e.g., Sirius T3).

  • Method: Dissolve 1 mg of DFPEA hydrochloride in 0.15 M KCl (ISA water).

  • Titration: Titrate with 0.5 M KOH from pH 2.0 to 12.0 under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Data Processing: Use the Bjerrum plot to determine the ionization constant.

    • Expected Result: DFPEA pKa

      
       7.5–8.2.
      

Synthesis & Evaluation Workflow

Diagram 2: From Synthesis to Biological Hit

This workflow outlines the critical path for evaluating these derivatives.

EvaluationWorkflow Start Start: Benzonitrile / Phenyl Ketone Step1 Reformatsky Reaction (BrZnCF2COOEt) Start->Step1 Step2 Functional Group Interconversion (Ester -> Amine) Step1->Step2 Product 2,2-Difluoro-2-phenylethanamine (DFPEA) Step2->Product Assay1 In Vitro: Microsomal Stability (Target: t1/2 > 60 min) Product->Assay1 Assay2 PhysChem: LogD & pKa (Target: pKa < 8.0) Product->Assay2 Assay3 Functional: MAO-B Inhibition (IC50 Determination) Product->Assay3 Decision Go / No-Go Assay1->Decision Stable?

Caption: Integrated workflow for the synthesis and sequential biological screening of DFPEA derivatives.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Wani, T. A., et al. (2025). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • P212121 Store. (2026).[1] 2,2-Difluoro-2-phenylethanamine HCl Product Data. Link

Sources

Validation of 2,2-Difluoro-2-phenylethanamine: Mechanism & Bioisosteric Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

2,2-Difluoro-2-phenylethanamine (DFPEA) represents a critical structural evolution of the endogenous trace amine Phenethylamine (PEA) . While PEA acts as a potent neuromodulator and TAAR1 agonist, its utility as a pharmacological probe is severely limited by rapid first-pass metabolism via Monoamine Oxidase B (MAO-B).[1]

This guide validates the mechanism of action of DFPEA not merely as a receptor ligand, but as a metabolically stable bioisostere . By introducing a gem-difluoro (


) group at the benzylic (

) position, DFPEA achieves two distinct mechanistic advantages over the parent compound:
  • Metabolic Blockade: Steric and electronic prevention of

    
    -carbon oxidation.
    
  • pKa Modulation: Reduction of amine basicity to enhance blood-brain barrier (BBB) permeability.

Comparative Performance Analysis

The following data compares DFPEA against its parent compound (Phenethylamine) and the intermediate analog (


-Fluorophenethylamine).
Table 1: Physicochemical & Metabolic Profile
FeaturePhenethylamine (PEA)

-Fluorophenethylamine
2,2-Difluoro-2-phenylethanamine
Structure Non-fluorinatedMonofluorinatedGem-difluorinated
Amine pKa ~9.8 (Highly Basic)~8.4~7.1 – 7.3 (Physiological Match)
Ionization at pH 7.4 >99% Cationic (Poor diffusion)~90% Cationic~50% Neutral (High diffusion)
MAO-B Stability Low (

min)
ModerateHigh (Metabolically Blocked)
C-H/C-F Bond Energy ~98 kcal/mol (Benzylic C-H)~116 kcal/mol (C-F)
Primary Mechanism Rapid Oxidative DeaminationPartial ResistanceOxidation Resistance
Mechanistic Insight: The pKa Shift

The electron-withdrawing nature of the fluorine atoms (inductive effect) pulls electron density away from the amine nitrogen. This lowers the pKa from ~9.8 (PEA) to ~7.2 (DFPEA).

  • Impact: At physiological pH (7.4), PEA is almost entirely protonated (

    
    ), limiting passive transport across the lipophilic BBB. DFPEA exists in a significant equilibrium of uncharged free base, facilitating superior CNS penetration without the need for active transport.
    

Mechanism of Action: Metabolic Blockade

The primary failure mode of Phenethylamine is oxidative deamination by MAO-B. The enzyme abstracts a pro-R hydrogen from the benzylic carbon. DFPEA replaces these hydrogens with fluorine.

Pathway Visualization: MAO-B Resistance

MAO_Blockade PEA Phenethylamine (Parent) MAO MAO-B Enzyme (Oxidative Deamination) PEA->MAO High Affinity Inter Imine Intermediate MAO->Inter -2H Block METABOLIC BLOCKADE (No Benzylic H to abstract) MAO->Block Aldehyde Phenylacetaldehyde (Unstable) Inter->Aldehyde +H2O Acid Phenylacetic Acid (Inactive Metabolite) Aldehyde->Acid ALDH DFPEA 2,2-Difluoro-2-phenylethanamine (Bioisostere) DFPEA->MAO Steric/Electronic Clash Active Sustained CNS Activity (TAAR1 Agonism) DFPEA->Active Intact Molecule

Figure 1: Mechanistic comparison showing the metabolic degradation of PEA versus the oxidative resistance of DFPEA due to C-F bond strength and lack of abstractable hydrogens.

Experimental Validation Protocols

To validate the superior properties of DFPEA in your own lab, follow these self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between PEA and DFPEA.
  • Preparation:

    • Prepare 10 mM stock solutions of PEA (Control) and DFPEA (Test) in DMSO.

    • Thaw pooled human liver microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add test compounds to a final concentration of 1 µM (prevents enzyme saturation).

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge quenched samples (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Validation Criteria:

    • PEA: Should show >90% depletion within 15 minutes.

    • DFPEA: Should retain >80% parent compound at 60 minutes.

Protocol B: Potentiometric pKa Determination

Objective: Confirm the electron-withdrawing effect of the gem-difluoro group.

  • Setup: Use a precise autotitrator (e.g., Sirius T3) with a glass pH electrode.

  • Method:

    • Dissolve 1 mg of DFPEA hydrochloride in 0.15 M KCl (ionic strength adjuster).

    • Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

    • Perform triple replicate measurements.

  • Calculation: Use the Bjerrum plot method to determine the point of half-neutralization.

  • Expected Result: The inflection point (pKa) must fall between 7.0 and 7.4.

Experimental Workflow Diagram

The following workflow outlines the critical path for validating DFPEA as a lead scaffold.

Validation_Workflow cluster_chem Physicochemical Profiling cluster_bio Biological Stability Start Start: DFPEA Validation pKa pKa Determination (Target: ~7.2) Start->pKa LogD LogD7.4 Lipophilicity (Target: >1.0) pKa->LogD Micro Microsomal Stability (Human/Mouse Liver) LogD->Micro Hepat Hepatocyte Clearance (Phase II Metabolism) Micro->Hepat Decision Does it meet criteria? Hepat->Decision Pass VALIDATED PROBE Proceed to In Vivo CNS Study Decision->Pass t1/2 > 60min Fail REJECT / RE-DESIGN Decision->Fail t1/2 < 15min

Figure 2: Step-by-step validation workflow for confirming DFPEA utility.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Wade, A. M., et al. (2012).

    
    -Fluorinated 
    
    
    
    -Amino Acids and Derivatives. Chemistry & Biodiversity, 9(11), 2410-2452. Link
  • Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257-271. Link

Sources

independent verification of 2,2-Difluoro-2-phenylethanamine properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of 2,2-Difluoro-2-phenylethanamine Properties Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

From Bioisosteric Theory to Experimental Validation

Executive Summary & Rationale

In medicinal chemistry, the strategic replacement of hydrogen with fluorine is a cornerstone of lead optimization. This guide focuses on 2,2-Difluoro-2-phenylethanamine (CAS: 55601-21-3), a bioisostere of the endogenous trace amine Phenethylamine .[1]

The introduction of a gem-difluoro group at the benzylic position (


 to the amine) is not merely a structural modification; it is a functional overhaul designed to address two primary liabilities of the parent molecule:
  • High Basicity: Phenethylamine (pKa ~9.[1]8) is fully protonated at physiological pH, limiting passive membrane permeability.[1]

  • Metabolic Instability: The benzylic carbon is a "soft spot" for rapid oxidative clearance by CYP450 enzymes.[1]

This guide provides an independent verification framework to quantify these advantages, moving beyond theoretical prediction to hard experimental data.

Structural Verification: The "Identity Card"

Before functional profiling, the molecular identity must be validated.[1] The defining feature of this molecule is the magnetically active fluorine nuclei.[1]

NMR Characterization Strategy

Unlike the parent phenethylamine, the difluoro analog possesses a distinct


F NMR signature.
  • 
    H NMR (Proton):  The benzylic protons (
    
    
    
    ) found in phenethylamine at
    
    
    ~2.8 ppm are absent.[1] Instead, look for the methylene protons adjacent to the amine (
    
    
    ) appearing as a triplet of triplets (coupling to F and N-H) around
    
    
    3.1–3.3 ppm.[1]
  • 
    F NMR (Fluorine):  This is the definitive test.[1] The benzylic gem-difluoro group typically resonates as a singlet (or triplet if proton-coupled) in the range of -95 to -105 ppm  (relative to 
    
    
    
    ).[1]

Physicochemical Profiling: The Permeability Paradox

The most profound effect of the


-difluoro substitution is the modulation of basicity. This section compares the difluoro analog against the parent phenethylamine.[1]
Data Summary: The "Fluorine Effect"[2][3][4][5]
PropertyPhenethylamine (Parent)2,2-Difluoro-2-phenylethanamineImpact on Drugability
pKa (Basic Amine) ~9.86.73 ± 0.30 Critical: Drastic reduction in basicity.[1]
Ionization at pH 7.4 >99.6% Cationic~18% Cationic / 82% Neutral Majority of the difluoro analog is neutral and membrane-permeable.[1]
LogP (Neutral) 1.411.66 Slight increase in intrinsic lipophilicity.[1]
LogD

(Effective)
~ -1.0 (Poor Permeability)~ 1.55 (High Permeability) The "Permeability Paradox": Lower pKa leads to higher effective lipophilicity at physiological pH.[1]
Mechanistic Insight

The high electronegativity of the fluorine atoms exerts a strong inductive effect (


), pulling electron density away from the amine nitrogen. This destabilizes the ammonium cation form, thereby lowering the pKa.
  • Result: At blood pH (7.4), the difluoro analog exists primarily as a neutral molecule, facilitating passive diffusion across the Blood-Brain Barrier (BBB), whereas phenethylamine is trapped as a cation.

Metabolic Stability: The "Metabolic Shield"

The benzylic position is the primary site of metabolism for phenethylamines. We verify the stability using a liver microsome assay.[1][2]

The Blockade Mechanism

CYP450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) from the benzylic carbon to form a radical.

  • Phenethylamine: C–H bond energy is ~98 kcal/mol (weak).[1] Rapid oxidation to phenylacetic acid.[1]

  • Difluoro Analog: C–F bond energy is ~116 kcal/mol (strong).[1] The CYP450 radical mechanism is energetically unfavorable, effectively "blocking" this pathway.[1]

Diagram: Metabolic Pathway Comparison[1]

MetabolicPathways cluster_0 Phenethylamine (Parent) cluster_1 2,2-Difluoro Analog PEA Phenethylamine Radical Benzylic Radical (Intermediate) PEA->Radical CYP450 (Fast) H-Abstraction Alcohol Benzylic Alcohol Radical->Alcohol OH Rebound Acid Phenylacetic Acid (Inactive Excretion) Alcohol->Acid Oxidation DF_PEA 2,2-Difluoro- phenylethanamine Blocked Oxidation BLOCKED (C-F Bond Strength) DF_PEA->Blocked CYP450 (Resistant) Stable Unchanged Drug (High Bioavailability) DF_PEA->Stable Metabolic Survival

Figure 1: Comparative metabolic fate.[1] The difluoro substitution prevents the formation of the benzylic radical intermediate, significantly extending half-life (


).

Experimental Protocols for Verification

To independently verify these claims, the following protocols should be executed.

Protocol A: Potentiometric pKa Determination

Use this method to verify the basicity shift.

  • Preparation: Dissolve 5 mg of the hydrochloride salt of 2,2-difluoro-2-phenylethanamine in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 N NaOH using an autotitrator. Record pH vs. volume added.

  • Analysis: Determine the inflection point (equivalence point).[1] Calculate pKa using the Henderson-Hasselbalch equation.[1]

    • Expected Result: Inflection at pH ~6.7.[1]

Protocol B: Microsomal Stability Assay

Use this method to verify metabolic blockade.[1]

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.[1]4) at 37°C.[1]

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: The difluoro analog should show <20% depletion after 60 mins, whereas phenethylamine typically shows >80% depletion.[1]

Conclusion & Recommendations

The independent verification of 2,2-difluoro-2-phenylethanamine confirms it as a superior bioisostere for CNS-targeted drug discovery programs.[1]

  • Recommendation: Use this scaffold when the parent amine suffers from rapid first-pass metabolism or poor BBB penetration due to high basicity.[1]

  • Caution: While metabolic stability is improved, the lipophilicity increase (LogP) may increase non-specific binding.[1] Monitor plasma protein binding (PPB) during development.[1]

References
  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • ChemicalBook. (2024).[1] 2,2-Difluoro-2-phenylethanamine Properties and Predicted pKa. Link

  • ChemScene. (2024).[1] 2-Fluoro-2-phenylethanamine (Monofluoro Comparison Data). Link

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link[1]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2-Difluoro-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the synthesis and application of novel compounds like 2,2-Difluoro-2-phenylethanamine represent the forefront of scientific discovery. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a molecule's laboratory lifecycle: its disposal. This guide provides a detailed, scientifically-grounded framework for the proper disposal of 2,2-Difluoro-2-phenylethanamine, moving beyond a simple checklist to instill a deep understanding of the principles behind safe and compliant waste management.

I. Hazard Assessment: Understanding the "Why" Behind the Precautions

The disposal protocol for any chemical is dictated by its inherent properties. For 2,2-Difluoro-2-phenylethanamine, we must consider the following potential hazards:

  • Toxicity: The presence of the amine group and the overall structure suggest that this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Fluoro-organic compounds can exhibit significant toxicity.[2][3]

  • Corrosivity: Amines can be corrosive to skin and eyes.[1][4]

  • Reactivity: While specific reactivity data is unavailable, the presence of fluorine atoms and an amine group necessitates caution. It should not be mixed with strong oxidizing agents or acids without a thorough risk assessment.

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making many fluorinated organic compounds persistent in the environment.[5] Some classes of fluorinated compounds, like PFAS, are known for their longevity and potential for bioaccumulation.[6][7][8]

Given these potential hazards, 2,2-Difluoro-2-phenylethanamine must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[9][10]

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of 2,2-Difluoro-2-phenylethanamine from the point of generation to its final removal from the laboratory.

The cardinal rule of chemical waste management is proper segregation.[11] This prevents dangerous reactions and simplifies the final disposal process.

  • Action: Immediately upon generation, collect all waste containing 2,2-Difluoro-2-phenylethanamine into a dedicated, properly labeled hazardous waste container.

  • Causality: As a halogenated organic compound, it must be kept separate from non-halogenated organic waste.[12][13] Mixing these waste streams can significantly increase disposal costs and complexity. It should also be segregated from aqueous waste, acids, and bases.[12][13]

The integrity of the waste container and the clarity of its label are critical for safety within the lab and for the waste disposal technicians who will handle it later.

  • Action:

    • Select a chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is appropriate.[14] Ensure the container is in good condition with no cracks or leaks.[15]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[16][17]

    • On the label, clearly write the full chemical name: "2,2-Difluoro-2-phenylethanamine". Avoid using abbreviations or chemical formulas.[15]

    • List all other components of the waste stream, including any solvents, with their approximate percentages.[15]

    • Include the name of the principal investigator and the date the waste was first added to the container.[14]

  • Causality: Proper container selection prevents leaks and reactions between the waste and the container material. Detailed labeling is a regulatory requirement and ensures that everyone who handles the container is aware of its contents and potential hazards.[18][19]

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[18]

  • Action:

    • Store the waste container in a designated SAA, such as a fume hood or a ventilated cabinet.

    • Keep the container closed at all times, except when adding waste.[15][17] Do not leave a funnel in the container.[15]

    • Ensure the SAA is away from heat sources, direct sunlight, and incompatible chemicals.[11]

    • Provide secondary containment (e.g., a larger, chemically resistant tray) to capture any potential leaks.

  • Causality: The SAA provides a controlled environment for the short-term storage of hazardous waste, minimizing the risk of spills and exposure. Keeping containers closed prevents the release of potentially harmful vapors.

Do not allow hazardous waste to accumulate in the laboratory for extended periods.

  • Action: Once the waste container is approximately 90% full, or within the time limits set by your institution (often 3-6 months), submit a request for waste pickup from your institution's Environmental Health and Safety (EHS) office.[14][18]

  • Causality: Regular disposal prevents the accumulation of large quantities of hazardous materials in the laboratory, reducing the overall risk. Adherence to institutional timelines is also a matter of regulatory compliance.[20]

Data Summary and Visual Guides

Chemical and Hazard Profile
PropertyValue/InformationSource/Rationale
Chemical Name 2,2-Difluoro-2-phenylethanamine-
CAS Number 55601-21-3[21]
Molecular Formula C₈H₉F₂N[21]
Molecular Weight 157.16 g/mol [21]
Anticipated Hazards Toxic, Corrosive, Environmentally PersistentInferred from structural analogs and functional groups.[1][2][3][4][5]
Waste Classification Halogenated Organic WasteDue to the presence of fluorine atoms.[12][13]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,2-Difluoro-2-phenylethanamine.

DisposalWorkflow start Waste Generation (2,2-Difluoro-2-phenylethanamine) is_hazardous Is the waste hazardous? start->is_hazardous segregate Segregate as Halogenated Organic Waste is_hazardous->segregate Yes (Halogenated Organic) improper_disposal Improper Disposal (Drain/Trash) is_hazardous->improper_disposal No (Not Applicable for this compound) select_container Select & Pre-label a Compatible Container segregate->select_container accumulate Accumulate in a Designated SAA (Keep container closed) select_container->accumulate request_pickup Container is >90% full or Time Limit Reached? accumulate->request_pickup request_pickup->accumulate No submit_request Submit Pickup Request to EHS request_pickup->submit_request Yes end EHS Collects Waste submit_request->end

Caption: A flowchart outlining the key decision points and actions for the safe and compliant disposal of 2,2-Difluoro-2-phenylethanamine waste.

Final Considerations and Best Practices

  • Consult Your EHS Office: This guide provides a general framework. Always consult and adhere to the specific hazardous waste management guidelines established by your institution's Environmental Health and Safety (EHS) office.[15][22]

  • Minimize Waste Generation: Employ green chemistry principles to minimize the generation of hazardous waste whenever possible. This includes using smaller scale reactions and avoiding the use of excess reagents.[16][18]

  • Personal Protective Equipment (PPE): When handling 2,2-Difluoro-2-phenylethanamine and its waste, always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]

  • Spill Response: Be prepared for spills. Have a spill kit readily available that is appropriate for organic chemicals. In the event of a spill, follow your institution's spill response procedures.

By integrating these procedures into your laboratory workflow, you can ensure that your innovative research is conducted with the highest standards of safety and environmental responsibility.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. research.columbia.edu.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Labor Security System.
  • Guidechem. (2025, May 20). 2-fluoro-2,2-diphenylethanamine.
  • BenchChem. (2025).
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  • ChemicalBook. 2,2-DIFLUORO-2-PHENYLETHANAMINE CAS#: 55601-21-3.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Bucknell University. (2016, April 15). WASTE MANAGEMENT.
  • Figshare. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • ChemScene. 55601-20-2 | 2-Fluoro-2-phenylethanamine.
  • P212121 Store. 2,2-Difluoro-2-phenylethanamine HCl | CAS 39625-10-0.
  • Purdue University. Fluorine Safety.
  • Fisher Scientific. (2010, June 3).
  • CPAchem Ltd. (2025, August 12).
  • PlasticsEurope. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
  • Environment, Health and Safety. 7.2 Organic Solvents.
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Personal Protective Equipment (PPE) & Handling Guide: 2,2-Difluoro-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2,2-Difluoro-2-phenylethanamine (and its salts) represents a distinct class of fluorinated building blocks.[1] Unlike standard phenethylamines, the gem-difluoro substitution at the benzylic position significantly alters the physicochemical properties, increasing lipophilicity and metabolic stability.[1][2]

Critical Hazard Profile:

  • Primary: Skin Corrosion (Category 1B) .[1][2] This compound is a caustic amine; it will cause irreversible tissue damage upon contact.[1][2]

  • Secondary: Acute Toxicity .[1][2] Due to the fluorinated motif, dermal absorption is enhanced compared to non-fluorinated analogs.[1][2]

  • Tertiary: Lachrymator/Irritant .[1][2] Vapor pressure is sufficient to cause respiratory distress if handled outside engineering controls.[1][2]

Immediate Directive: Do not handle this compound on an open bench. All manipulations must occur within a certified chemical fume hood.[1][2]

Risk Assessment: The "Why" Behind the Protocol

Effective safety relies on understanding the mechanism of injury, not just following rules.[1][2]

A. The Lipophilic-Corrosive Synergy

Standard amines (e.g., ethylamine) are corrosive but hydrophilic. 2,2-Difluoro-2-phenylethanamine combines the alkalinity of a primary amine with the lipophilicity of the difluorobenzyl group.[1][2]

  • The Mechanism: The lipophilic tail facilitates rapid transit through the stratum corneum (outer skin layer), delivering the caustic amine group into deep tissue layers faster than standard inorganic bases.[1][2]

  • The Consequence: Burns may not be immediately painful (insidious onset), leading to delayed treatment and deeper tissue necrosis.[1][2]

B. Material Compatibility

Fluorinated amines can act as aggressive solvents.[1][2]

  • Incompatible: Latex (rapid degradation), PVC, and certain low-grade polycarbonates.[1][2]

  • Compatible: Borosilicate glass (standard conditions), PTFE (Teflon), and High-Density Polyethylene (HDPE).[1][2]

PPE Matrix: Layered Defense System

The following matrix prescribes the minimum PPE standards based on the specific operation being performed.

Protective Layer Specification Scientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1][2] Vapors and micro-aerosols can bypass side shields.[1][2] Goggles provide a vapor seal.[1][2]
Dermal (Primary) Nitrile Gloves (Double Layer) Inner: 4 mil Nitrile (inspection layer).[1][2] Outer: 5-8 mil Nitrile (sacrificial layer).[1][2] Why: Fluorinated organics permeate thin nitrile.[1][2] Double gloving provides a "breakthrough indicator" gap.[1][2]
Dermal (High Risk) Silver Shield / Laminate Required for spill cleanup or synthesis >10g.[1][2] Laminates offer >4hr breakthrough time for aromatic amines.[1][2]
Respiratory Fume Hood (Face Velocity 80-100 fpm) Primary engineering control.[1][2] Respirators (ABEK filters) are a backup only for spill response.[1][2]
Body Lab Coat (Poly/Cotton or Nomex) Must be buttoned to the neck.[1][2] For scale-up (>50g), add a chemical-resistant apron (Tyvek/PVC).[1][2]
Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize aerosolization and surface contamination.[1][2][3]

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor. Ensure the sash is at the working height (usually 18 inches).[2]

  • Staging: Place a disposable absorbent mat (pig mat) in the hood. All weighing and transfer happen on this mat.

  • Neutralization Prep: Keep a beaker of dilute acetic acid (5%) or citric acid solution nearby to neutralize minor drips immediately.[1][2]

Phase 2: Weighing & Transfer[1][2]
  • Solid Form (HCl Salt):

    • Use an antistatic gun if the powder is flighty.[1][2]

    • Weigh into a tared vial inside the hood. Do not transport the open stock bottle to a balance outside the hood.

    • Cap the vial tightly before removing from the hood.

  • Liquid Form (Free Base):

    • Do not pour. Use a glass syringe with a long needle or a positive-displacement pipette.[1][2]

    • Technique: Draw the liquid slowly to prevent cavitation/bubbles.

    • Wipe: Wipe the threads of the bottle with a dry ChemWipe before recapping to prevent the cap from seizing due to amine carbonate formation (reaction with air CO2).[1][2]

Phase 3: Reaction Setup
  • Add the amine to the solvent (not vice versa) if the reaction is exothermic.[1][2]

  • If using acid chlorides or anhydrides, expect a vigorous exotherm.[1][2] Cool the reaction vessel to 0°C before addition.

Phase 4: Decontamination[1][2]
  • Rinse all contaminated glassware with dilute acid (1M HCl or Citric Acid) before removing it from the hood for washing.[1][2] This converts the volatile free base into the non-volatile, water-soluble salt.[1][2]

  • Wipe down the balance and hood surface with a mild detergent followed by water.[1][2]

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.

SafeHandling Start START: Task Definition RiskAssess Risk Assessment: Is Quantity > 10g? Start->RiskAssess StdPPE Standard PPE: Double Nitrile + Goggles Lab Coat RiskAssess->StdPPE No (<10g) HighPPE Enhanced PPE: Silver Shield Gloves + Apron Face Shield RiskAssess->HighPPE Yes (>10g) HoodCheck Engineering Control: Verify Hood Flow (80-100 fpm) StdPPE->HoodCheck HighPPE->HoodCheck Handling Handling Phase: 1. Weigh on absorbent mat 2. Use syringe for liquids 3. Cap immediately HoodCheck->Handling Decon Decontamination: Rinse glassware with dilute acid (1M HCl) Handling->Decon Waste Disposal: Segregate into Halogenated Waste Decon->Waste

Figure 1: Decision logic for PPE selection and operational workflow for fluorinated amines.[1]

Disposal & Waste Management

Proper disposal is critical due to the halogen content.[1][2][4] Incineration requires specific scrubbing for HF, so the waste stream must be correctly identified.[1][2]

  • Classification: Halogenated Organic Waste .

    • Critical: Do NOT place in the general "Organic Solvents" container if that container is destined for fuel blending (non-halogenated).[1][2]

  • Segregation:

    • Keep Separate From: Oxidizing agents (peroxides, nitric acid) and Acid Chlorides.[1][2]

    • Labeling: Clearly mark the tag with "2,2-Difluoro-2-phenylethanamine" and check the "Toxic" and "Corrosive" hazard boxes.[2]

  • Empty Containers: Rinse with a solvent (ethanol/methanol) three times.[1][2] Add the rinsate to the Halogenated Waste.[2] Deface the label and dispose of the dry glass bottle in the glass trash.

Emergency Response
  • Skin Contact:

    • Immediate Flush: Rinse with water for 15 minutes.[1][2][5] Do not wait for symptoms.

    • Soap: Use non-abrasive soap to remove the lipophilic amine.[1][2]

    • Medical: Seek evaluation. Mention "Alkaline Burn with Fluorinated Organic."

  • Eye Contact:

    • Flush: Use eyewash station for 15 minutes minimum.[1][2][5] Hold eyelids open.

    • Transport: Emergency Room immediately. Alkaline eye burns are ophthalmologic emergencies.[1][2]

  • Spills:

    • Evacuate the immediate area.

    • Don PPE: Silver Shield gloves and respirator if outside the hood.[1][2]

    • Absorb: Use a universal absorbent or vermiculite.[1][2] Do not use paper towels (rapid surface area evaporation).[1][2]

    • Neutralize: Treat the absorbent waste with dilute citric acid before bagging.[1][2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2-Phenylethylamine (Class Reference). Merck KGaA.[1][2]

  • American Chemical Society. (2022).[1][2][6] Practical Guidelines for the Safe Use of Fluorine Gas and Fluorinated Reagents. ACS Chemical Health & Safety.[1][2][7] [1][2]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids Disposal SOP.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.